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Core Science & Biosynthesis

Foundational

Introduction: Overcoming the Peptide Therapeutic Hurdle with Conformationally Constrained Analogs

An In-Depth Technical Guide to the Mechanism of Action of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid in Peptidomimetics Peptides represent a highly promising class of therapeutic agents due to their specificity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid in Peptidomimetics

Peptides represent a highly promising class of therapeutic agents due to their specificity and potent biological activity. However, their widespread clinical application is frequently hampered by inherent weaknesses, notably poor metabolic stability due to proteolytic degradation and low bioavailability.[1][2][3] A leading strategy to overcome these limitations is the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides while possessing improved drug-like properties.[4][5]

A cornerstone of modern peptidomimetic design is the incorporation of non-natural, conformationally restricted amino acids.[5][6] By reducing the flexibility of the peptide backbone, these analogs can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and increased resistance to enzymatic degradation. Among these, (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (Tfm-Aze) has emerged as a powerful tool. It builds upon the structural constraints of its parent, L-azetidine-2-carboxylic acid (Aze), a lower homolog of proline, by introducing a trifluoromethyl (CF₃) group at the α-carbon.[7] This unique combination of a strained four-membered ring and a sterically demanding, highly electronegative substituent imparts a profound and multifaceted mechanism of action that significantly enhances peptide performance.

This guide provides a detailed exploration of the core mechanisms by which (2S)-2-(Tfm)-Aze modulates peptide structure and function, offering insights for researchers, scientists, and drug development professionals in the field of peptide therapeutics.

Part 1: The Core Mechanism – A Triad of Structural and Electronic Effects

The efficacy of incorporating (2S)-2-(Tfm)-Aze into a peptide chain stems from a synergistic interplay of three primary factors: severe conformational restriction, potent electronic modulation, and direct steric shielding.

Unprecedented Conformational Restriction

The azetidine ring, being a four-membered heterocycle, imposes significant constraints on the peptide backbone, much like the five-membered pyrrolidine ring of proline.[7] However, the substitution of a bulky trifluoromethyl group directly at the α-carbon (Cα) dramatically amplifies this effect.

  • Torsional Angle (Φ, Ψ) Constraint: The presence of two non-hydrogen substituents on the Cα atom severely limits the allowable Ramachandran space. While L-azetidine-2-carboxylic acid is generally considered somewhat more flexible than proline[7], the addition of the CF₃ group creates significant steric hindrance that restricts the peptide backbone to a narrow range of conformations. This pre-organizes the peptide into a specific secondary structure, reducing the entropic penalty upon binding to its target receptor.

  • Induction of Stable Secondary Structures: The rigid geometry imposed by Tfm-Aze can stabilize specific secondary structures, such as β-turns or helices, which are often critical for biological activity.[8][9] This is a key advantage in mimicking the bioactive conformation of a natural peptide ligand.

G A Standard Amino Acid (e.g., Alanine) Broad Φ/Ψ Space B Proline (Pro) Restricted Φ Space A->B Increased Rigidity C Azetidine-2-carboxylic Acid (Aze) Slightly More Flexible than Pro B->C Slightly Decreased Rigidity D (2S)-2-(Tfm)-Aze Severely Restricted Φ/Ψ Space C->D Dramatically Increased Rigidity

Figure 1: Conceptual diagram illustrating the progressive restriction of peptide backbone flexibility.
Potent Electronic Effects of the Trifluoromethyl Group

The CF₃ group is not merely a sterically bulky substituent; its strong electron-withdrawing nature profoundly alters the electronic properties of the local peptide environment.

  • Amide Bond Modulation: The high electronegativity of the fluorine atoms pulls electron density away from the adjacent amide bond.[10] This can influence the bond's character and susceptibility to hydrolysis. Furthermore, it can enhance the hydrogen-bonding ability of backbone amides, contributing to the stabilization of folded structures.[8][9]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the amino acid residue.[10] This can enhance hydrophobic interactions with the target protein and improve the peptide's ability to cross cell membranes.

  • Metabolic Stability: Fluorinated moieties are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]

Steric Shielding and Enhanced Proteolytic Resistance

One of the most significant advantages of incorporating Tfm-Aze is the dramatic increase in the peptide's resistance to enzymatic degradation.[1][11][12]

  • Direct Blockade of Protease Active Sites: The bulky CF₃ group acts as a steric shield, physically hindering the approach of protease enzymes to the adjacent peptide bonds.[11][13] Peptides containing α-trifluoromethyl substituted amino acids at or near the cleavage site of proteases like α-chymotrypsin have demonstrated absolute or considerable stability compared to their non-fluorinated counterparts.[11][12]

  • Disruption of Enzyme-Substrate Recognition: The unique stereoelectronic profile of the Tfm-Aze residue can disrupt the precise interactions required for a protease to recognize and bind its substrate sequence, further contributing to proteolytic stability. The impact of fluorination on protease resistance is complex and depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the fluorine content.[12][13]

G cluster_0 cluster_1 Protease1 Protease Peptide1 ... P1 P1' ... Protease1:e->Peptide1:p1 Binding & Recognition Cleavage1 Peptide Cleavage Peptide1->Cleavage1 Protease2 Protease Shield Steric Shield (CF₃) Protease2:e->Shield Approach Hindered Peptide2 ... Tfm-Aze P1' ... NoCleavage Proteolysis Blocked Peptide2->NoCleavage

Figure 2: Mechanism of enhanced proteolytic resistance via steric shielding by the CF₃ group.

Part 2: Experimental Validation and Characterization

The theoretical advantages of incorporating (2S)-2-(Tfm)-Aze must be validated through rigorous experimental analysis. A typical workflow involves peptide synthesis followed by structural and functional characterization.

G A Synthesis of (2S)-2-(Tfm)-Aze Monomer B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D HPLC Purification C->D E Mass Spectrometry (Identity Confirmation) D->E F Structural Analysis E->F G Functional Analysis E->G F1 NMR Spectroscopy (Conformation) F->F1 F2 CD Spectroscopy (Secondary Structure) F->F2 F3 X-Ray Crystallography (Solid-State Structure) F->F3 G1 Protease Stability Assay (Half-life) G->G1 G2 Binding Affinity Assay (e.g., SPR, ITC) G->G2 G3 Cell-Based Activity Assay (Biological Function) G->G3

Figure 3: A typical experimental workflow for the characterization of Tfm-Aze-containing peptides.
Synthesis and Incorporation

The synthesis of 2-(trifluoromethyl)azetidines can be achieved through various organic chemistry routes, often involving strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes or cyclization of β-amino-β-trifluoromethyl esters.[14] Once the protected amino acid monomer is obtained, it can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Structural Analysis Protocols

Protocol 1: Conformational Analysis by 2D NMR Spectroscopy

This protocol outlines the use of 2D NMR to determine the solution-state conformation of a Tfm-Aze-containing peptide.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or H₂O/D₂O 9:1 with a buffer) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥500 MHz).[15]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled proton spin systems within each amino acid residue.[15][16]

    • TOCSY (Total Correlation Spectroscopy): To confirm the full spin system of each residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å). Inter-residue NOEs are critical for determining the peptide's secondary structure and overall fold.[15]

  • Data Analysis:

    • Assign all proton resonances by analyzing COSY and TOCSY spectra.

    • Identify sequential and medium/long-range NOEs in the NOESY spectrum.

    • Use the pattern of NOEs (e.g., strong dαN(i, i+1) vs. dNN(i, i+1) connectivities) to deduce secondary structural elements.

    • The constrained nature of the Tfm-Aze residue will be evident from a limited number of observable NOEs involving its backbone and the lack of dynamic averaging effects.

Protocol 2: Solid-State Structure by X-Ray Crystallography

Determining the crystal structure provides atomic-resolution detail of the peptide's conformation and packing.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using commercially available kits to grow single crystals of the peptide that are suitable for X-ray diffraction.[17] This is often the most challenging step.[17]

  • Data Collection: Harvest a suitable crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[17]

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem. For peptides, this may require incorporating heavy atoms or using direct methods.[17]

    • Build an atomic model into the resulting electron density map and refine it to achieve the best fit with the experimental data.[18]

  • Analysis: The final structure will reveal the precise bond angles and torsional constraints imposed by the Tfm-Aze residue and show how it influences the overall peptide conformation and intermolecular interactions in the crystal lattice.

Functional Analysis Protocol

Protocol 3: Proteolytic Stability Assay using RP-HPLC

This protocol measures the peptide's half-life in the presence of a specific protease.[12][13]

  • Reagent Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate buffer (e.g., Tris buffer for trypsin/chymotrypsin, acetate buffer for pepsin).

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin at 0.1 mg/mL) in the same buffer.

  • Digestion Reaction:

    • Incubate the peptide solution at 30-37 °C.

    • Initiate the reaction by adding the protease solution to achieve a specific substrate-to-enzyme ratio (e.g., 50:1 w/w).

    • At fixed time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., 10% trifluoroacetic acid - TFA).

  • HPLC Analysis:

    • Analyze each quenched time-point sample by analytical reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection.

    • Monitor the decrease in the peak area of the intact parent peptide over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Fit the data to a first-order exponential decay curve to calculate the peptide's half-life (t₁/₂). Compare this to a control peptide lacking the Tfm-Aze modification.

PeptideModificationHalf-life (t₁/₂) vs. α-Chymotrypsin (min)
Model Peptide ANone (Glycine at P1)~15
Model Peptide B(2S)-2-(Tfm)-Aze at P1 >1440 (No degradation observed)[11]
Model Peptide CAib at P1~240
Table 1: Representative data illustrating the profound increase in proteolytic stability conferred by an α-trifluoromethyl substituted amino acid at the P1 cleavage site compared to a standard amino acid and the less bulky α-aminoisobutyric acid (Aib).

Conclusion

(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid is a uniquely powerful building block in peptidomimetic design. Its mechanism of action is a compelling synergy of conformational rigidity, electronic modulation, and steric shielding. By severely restricting the peptide backbone, it reduces the entropic cost of receptor binding. The electron-withdrawing trifluoromethyl group enhances metabolic stability and can favorably modulate intramolecular hydrogen bonding. Most critically, the CF₃ group provides a robust steric shield that confers exceptional resistance to proteolytic degradation. These combined effects directly address the primary liabilities of peptide therapeutics, making Tfm-Aze an invaluable tool for developing next-generation peptide drugs with enhanced stability, affinity, and overall therapeutic potential.

References

  • Mrestani-Klaus, C., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. [Link]

  • Vagt, T., Salwiczek, M., & Koksch, B. (n.d.). Probing the Binding Affinity and Proteolytic Stability of Trifluoromethyl Peptide Mimics as Protease Inhibitors. Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-46. [Link]

  • Javed, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

  • Cho, J., et al. (2014). Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones. Chemical Communications, 50(69), 9855-8. [Link]

  • Gicquel, M., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(46), 10476-10481. [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16195-202. [Link]

  • Cho, J., et al. (2014). Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones. Chemical Communications, 50(69), 9855-8. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Gicquel, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

  • Hindley, S. J., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(1), 123-126. [Link]

  • Zha, Z., et al. (2020). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. The Journal of Organic Chemistry, 85(1), 176-186. [Link]

  • Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 27(6), 617-32. [Link]

  • Afonin, S., et al. (2016). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. Methods in Molecular Biology, 1489, 149-166. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). [Link]

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  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 755-771. [Link]

  • Piras, M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3854-85. [Link]

  • Zand, F. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

  • Wikipedia. (n.d.). Peptidomimetic. [Link]

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  • ResearchGate. (n.d.). The 2D NMR correlations of compounds 1–3. [Link]

  • Gunasundari, T. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • Arhangelskis, M., et al. (2023). Computationally-driven discovery of self-assembling and crystallizing pentapeptides. CrystEngComm, 25, 4503-4510. [Link]

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  • Goodwin, N. C., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 4154-4174. [Link]

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Exploratory

Crystallographic data and 3D conformation for 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-(Trif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and Conformational Analysis of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid is a fascinating and synthetically challenging molecule of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group into the constrained four-membered azetidine ring introduces unique stereoelectronic properties that can profoundly influence molecular conformation and, consequently, biological activity. This guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the crystallographic and three-dimensional conformational properties of this compound. While a public crystal structure for this specific molecule is not yet available, this document synthesizes data from closely related fluorinated N-heterocycles and outlines a robust experimental and computational workflow for its complete structural elucidation.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

Azetidines, as saturated four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and sp3-rich character can impart favorable pharmacokinetic properties, such as improved metabolic stability, solubility, and conformational rigidity, when incorporated into drug candidates.[1] The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, further enhances these attributes. The CF3 group is a well-established bioisostere for a methyl group but possesses significantly different electronic properties, including high electronegativity and lipophilicity, which can modulate pKa, membrane permeability, and metabolic stability.[2][3]

The specific compound of interest, (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid, combines the conformational constraints of the azetidine ring with the potent electronic effects of a trifluoromethyl group directly at a stereocenter. This unique combination makes it a valuable building block for creating novel chemical entities with precisely controlled three-dimensional structures for interaction with biological targets.[4] Understanding its solid-state structure and conformational dynamics is therefore paramount for rational drug design.

Conformational Landscape: The Influence of the Trifluoromethyl Group

The conformation of the azetidine ring is a delicate balance of ring pucker, substituent orientation, and non-covalent interactions. While the parent L-azetidine-2-carboxylic acid has been studied in the context of peptide conformation[5][6], the introduction of a bulky and highly electronegative trifluoromethyl group at the C2 position is expected to have a dominant effect on the ring's geometry.

Computational studies on fluorinated azetidines have highlighted interesting conformational effects.[7] The gauche effect and other stereoelectronic interactions involving the C-F bonds can significantly alter the conformational preferences compared to non-fluorinated analogs.[2][8] For 2-(trifluoromethyl)-2-azetidinecarboxylic acid, a pronounced puckering of the four-membered ring is anticipated to accommodate the sterically demanding CF3 group and to minimize dipole-dipole interactions.

The relative orientation of the carboxylic acid and the trifluoromethyl group will be a key determinant of the molecule's overall shape and its ability to engage in intermolecular interactions, such as hydrogen bonding in a crystal lattice or with a protein binding site.

Experimental Workflow for Crystallographic Analysis

The definitive determination of the three-dimensional structure of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid in the solid state requires single-crystal X-ray diffraction. The following protocol outlines a comprehensive workflow, drawing upon established methods for similar small molecules.[3][9]

Synthesis and Purification

The synthesis of 2-(trifluoromethyl)azetidines can be challenging. Several synthetic routes have been reported, often involving multi-step sequences.[4][10] A potential route could involve the cyclization of a suitable β-amino-β-trifluoromethyl ester precursor.[4]

Diagram of a Generalized Synthetic Approach:

β-amino-β-trifluoromethyl ester β-amino-β-trifluoromethyl ester Cyclization Cyclization β-amino-β-trifluoromethyl ester->Cyclization e.g., Base-mediated N-protection/deprotection N-protection/deprotection Cyclization->N-protection/deprotection If necessary (2S)-2-(trifluoromethyl)-\n2-azetidinecarboxylic acid (2S)-2-(trifluoromethyl)- 2-azetidinecarboxylic acid N-protection/deprotection->(2S)-2-(trifluoromethyl)-\n2-azetidinecarboxylic acid Purification

Caption: Generalized synthetic workflow for 2-(trifluoromethyl)azetidines.

Following synthesis, rigorous purification is critical. This would typically involve column chromatography followed by recrystallization to obtain high-purity material suitable for crystallization.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Table 1: Recommended Crystallization Screening Conditions

Solvent System (v/v)Temperature (°C)Method
Dichloromethane/Hexane4, 25Slow evaporation, Vapor diffusion
Ethyl Acetate/Heptane4, 25Slow evaporation, Vapor diffusion
Methanol/Water4, 25Slow cooling, Slow evaporation
Acetone/Toluene4, 25Slow evaporation, Vapor diffusion
X-ray Data Collection and Structure Refinement

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[9]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield a final structural model.

Diagram of Crystallographic Workflow:

cluster_exp Experimental cluster_comp Computational Synthesis & Purification Synthesis & Purification Crystallization Screening Crystallization Screening Synthesis & Purification->Crystallization Screening Single Crystal Selection Single Crystal Selection Crystallization Screening->Single Crystal Selection X-ray Data Collection X-ray Data Collection Single Crystal Selection->X-ray Data Collection Data Processing Data Processing X-ray Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Conformational Analysis

In parallel with experimental efforts, or in their absence, computational modeling provides invaluable insights into the conformational preferences of the molecule.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified low-energy conformers should be optimized using density functional theory (DFT) methods (e.g., B3LYP/6-31G*) to obtain accurate structural parameters and relative energies.

  • Solvent Effects: The influence of different solvent environments on the conformational equilibrium can be modeled using polarizable continuum models (PCM).[8]

These computational studies can predict the most stable conformation in the gas phase and in solution, providing a theoretical framework to compare with the experimental solid-state structure.

Expected Crystallographic and Conformational Parameters

Based on data from related structures, the following parameters can be anticipated for (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid.

Table 2: Anticipated Structural Parameters

ParameterExpected Value/ObservationRationale/Reference
Azetidine Ring PuckerNon-planarTo relieve ring strain and accommodate substituents.[7]
C-N Bond Lengths~1.47 - 1.49 ÅTypical for azetidine rings.[9]
C-C Bond Lengths~1.52 - 1.55 ÅTypical for sp3-sp3 carbon bonds in a strained ring.
C-F Bond Lengths~1.33 - 1.35 ÅCharacteristic of a trifluoromethyl group.[3]
Intermolecular InteractionsHydrogen bonding involving the carboxylic acid and the nitrogen atom.The presence of H-bond donors and acceptors will likely dominate the crystal packing.

Conclusion

The structural elucidation of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid is a crucial step towards understanding its chemical properties and its potential as a building block in drug discovery. While a definitive crystal structure is not yet in the public domain, this guide provides a comprehensive framework for its determination. By combining state-of-the-art synthetic chemistry, meticulous crystallization techniques, single-crystal X-ray diffraction, and robust computational analysis, a complete picture of the three-dimensional conformation of this important molecule can be achieved. The resulting data will be invaluable for the rational design of next-generation therapeutics.

References

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  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Foundational

The Pharmacokinetic Profile of 2-(Trifluoromethyl)azetidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)azetidine-2-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)azetidine-2-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount objective. The selection of a molecular scaffold is a critical decision that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 2-(trifluoromethyl)azetidine-2-carboxylic acid motif has emerged as a privileged scaffold, strategically combining the desirable attributes of a strained azetidine ring with the potent electronic effects of a trifluoromethyl (CF3) group.

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings like pyrrolidines and piperidines. Their inherent ring strain and sp3-rich character can confer enhanced metabolic stability, improved solubility, and conformational rigidity, which can lead to higher receptor selectivity and better overall pharmacokinetic properties[1]. The incorporation of this motif into drug candidates such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib underscores its value in achieving favorable clinical outcomes[2].

The trifluoromethyl group is a cornerstone of contemporary drug design, employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. By replacing a metabolically labile methyl group or hydrogen atom, the CF3 group, with its strong carbon-fluorine bonds, can block sites of metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and oral bioavailability. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be crucial for optimizing membrane permeability and target engagement[2]. This guide provides a comprehensive analysis of the pharmacokinetic profile of 2-(trifluoromethyl)azetidine-2-carboxylic acid derivatives, synthesizing data from key preclinical studies to offer insights for researchers in drug discovery and development.

I. In Vitro Pharmacokinetic Profile: Permeability and Metabolic Stability

The initial assessment of a drug candidate's pharmacokinetic potential begins with a suite of in vitro assays designed to predict its in vivo behavior. For 2-(trifluoromethyl)azetidine-2-carboxylic acid derivatives, key evaluations focus on intestinal permeability and stability in the presence of metabolic enzymes.

A. Membrane Permeability

Intestinal permeability is a critical determinant of oral absorption. Two standard assays, the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are often employed. The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier and providing insight into both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).

In a study of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists, the azetidine-containing compound 45d demonstrated favorable permeability characteristics. It exhibited an apparent permeability (Papp) of 5.73 x 10⁻⁶ cm/s in the absorptive (A-to-B) direction and 6.79 x 10⁻⁶ cm/s in the efflux (B-to-A) direction, resulting in a low efflux ratio (B-A/A-B) of 1.18. This suggests a low potential for active efflux, which is a desirable property for orally administered drugs. In contrast, a piperidine-based analogue, 45f , showed a significantly higher efflux ratio of 4.7, indicating it is a likely substrate for efflux transporters. Furthermore, compound 45d showed high predicted bioavailability (89%) in the PAMPA assay, reinforcing its potential for good intestinal absorption.

Compound IDCore ScaffoldPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)PAMPA Bioavailability (%)Reference
45d Azetidine5.736.791.1889
45f Piperidine2.712.94.7N/A
45a Piperidine1.3612.969.53N/A

Table 1: In Vitro Permeability Data for Azetidine Derivatives and Analogues.

B. Metabolic Stability

Metabolic stability, typically assessed by incubating the compound with liver microsomes, provides an early indication of the rate of hepatic clearance. A high intrinsic clearance (CLint) in liver microsomes often translates to rapid clearance in vivo and a short half-life.

The study of TGR5 agonists revealed that the 2-(trifluoromethyl)azetidine-2-carboxamide core generally yields compounds with acceptable metabolic stability. For instance, several derivatives showed moderate intrinsic clearance values in mouse liver microsomes (MLM), suggesting they are not rapidly metabolized. This metabolic robustness is a key advantage conferred by the strategic placement of the trifluoromethyl group, which shields the molecule from oxidative metabolism.

II. In Vivo Pharmacokinetics

Following promising in vitro data, lead compounds are advanced to in vivo studies in animal models, typically rodents, to determine their full pharmacokinetic profile after administration.

A key finding from the development of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides was that the azetidine scaffold was superior to the corresponding piperidine analogue in terms of in vivo exposure. The azetidine derivative 45d showed high plasma exposure in mice, which was attributed to its improved intestinal absorption and lower potential for efflux. In contrast, the piperidine analogue 45f , despite having good metabolic stability, exhibited only moderate plasma exposure. This highlights the significant impact of the azetidine ring in enhancing the in vivo performance of this chemical series.

While specific parameters like Cmax, Tmax, and half-life were not detailed in the primary literature, the reported plasma exposure (Area Under the Curve, AUC) data confirms the potential for achieving sustained systemic concentrations with this scaffold. The lead compound from this series, 45h , was described as a potent, selective, and bioavailable TGR5 agonist suitable for preclinical testing, underscoring the success of this molecular design strategy.

III. Structure-Pharmacokinetic Relationships (SPR)

The development of the TGR5 agonist series provides valuable insights into the structure-pharmacokinetic relationships of the 2-(trifluoromethyl)azetidine-2-carboxylic acid scaffold. The systematic replacement of the core ring structure and modification of peripheral substituents revealed key determinants of the ADME profile.

Key SPR Insights:

  • Ring Scaffolding: The azetidine ring was found to be superior to both pyrrolidine and piperidine rings in this series, conferring better in vitro ADME profiles and leading to higher in vivo plasma exposure. This is likely due to a combination of factors including improved permeability, reduced efflux, and potentially a more favorable conformation for target binding and absorption.

  • Stereochemistry: A clear stereochemical preference was observed, with the (S)-enantiomer of the azetidine-2-carboxamide being the more active and, serendipitously, a less potent inhibitor of CYP3A4 than the (R)-enantiomer.

  • Substituents: The trifluoromethyl group on the pyrimidine ring was crucial for achieving high potency. The addition of a solubilizing N-methylpiperazine group was also explored to improve physicochemical properties.

cluster_0 Core Scaffold Comparison cluster_1 Stereochemistry & Substituents Azetidine Azetidine Core (e.g., 45d) High Plasma Exposure High Plasma Exposure Azetidine->High Plasma Exposure Lower Efflux Higher Permeability Piperidine Piperidine Core (e.g., 45f) Moderate Plasma Exposure Moderate Plasma Exposure Piperidine->Moderate Plasma Exposure Higher Efflux Pyrrolidine Pyrrolidine Core Acceptable Potency Acceptable Potency Pyrrolidine->Acceptable Potency S_Enantiomer (S)-Enantiomer Higher Potency\nLower CYP3A4 Inhibition Higher Potency Lower CYP3A4 Inhibition S_Enantiomer->Higher Potency\nLower CYP3A4 Inhibition R_Enantiomer (R)-Enantiomer Lower Potency\nHigher CYP3A4 Inhibition Lower Potency Higher CYP3A4 Inhibition R_Enantiomer->Lower Potency\nHigher CYP3A4 Inhibition CF3_Group Trifluoromethyl (CF3) Substituent High Target Potency High Target Potency CF3_Group->High Target Potency

Caption: Structure-Pharmacokinetic Relationships (SPR) of Azetidine Derivatives.

IV. Hypothesized Metabolic Pathways

While specific metabolite identification studies for 2-(trifluoromethyl)azetidine-2-carboxylic acid derivatives are not extensively published, likely metabolic pathways can be hypothesized based on the known metabolism of related chemical moieties.

  • Amide Hydrolysis: The carboxamide linkage is a potential site for hydrolysis by amidase enzymes, which would cleave the molecule to yield the 2-(trifluoromethyl)azetidine-2-carboxylic acid core and the corresponding amine.

  • Oxidative Metabolism: Although the trifluoromethyl group significantly reduces the potential for oxidative metabolism of the pyrimidine ring, other positions on the aromatic or heterocyclic rings could be susceptible to hydroxylation by CYP enzymes.

  • Glucuronidation: If hydroxylated metabolites are formed, they can undergo Phase II conjugation reactions, such as glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble metabolites that are readily excreted.

  • Azetidine Ring Opening: While the azetidine ring is generally more stable than an aziridine ring, metabolic ring opening is a theoretical possibility, although likely a minor pathway compared to reactions on the peripheral substituents.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (2-(CF3)azetidine-2-carboxamide derivative) Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis Oxidation Oxidative Metabolism (CYP450s) Parent->Oxidation Metabolite_Acid Azetidine Carboxylic Acid + Amine Fragment Hydrolysis->Metabolite_Acid Metabolite_Oxidized Hydroxylated Metabolite Oxidation->Metabolite_Oxidized Conjugation Glucuronidation (UGTs) Metabolite_Conjugated Glucuronide Conjugate Conjugation->Metabolite_Conjugated Excretion Excretion (Urine/Feces) Metabolite_Acid->Excretion Metabolite_Oxidized->Conjugation Metabolite_Conjugated->Excretion

Caption: Hypothesized Metabolic Pathways for Azetidine Derivatives.

V. Experimental Protocols: Bioanalytical Methodology

The quantification of 2-(trifluoromethyl)azetidine-2-carboxylic acid derivatives in biological matrices such as plasma is essential for pharmacokinetic studies. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.

Protocol: LC-MS/MS Quantification in Plasma

This protocol is a representative example based on standard practices for small molecule quantification.

1. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. b. Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound not present in the sample. c. Vortex the mixture vigorously for 1 minute to precipitate plasma proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

2. Chromatographic Conditions (HPLC): a. Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically suitable. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Flow Rate: 0.4 mL/min. e. Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte and IS, then return to initial conditions to re-equilibrate the column. A typical run time is 3-5 minutes. f. Column Temperature: 40°C. g. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (MS/MS): a. Ionization Source: Electrospray Ionization (ESI), positive ion mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Determine the specific precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the internal standard by infusing pure standards into the mass spectrometer. d. Instrument Parameters: Optimize instrument-specific parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for each MRM transition.

4. Data Analysis: a. Integrate the peak areas for the analyte and the IS for each sample. b. Calculate the peak area ratio (analyte/IS). c. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Acetonitrile Add Acetonitrile + IS (150 µL) Plasma->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (10 min, 14k rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Concentrations Calibrate->Quantify

Caption: Bioanalytical Workflow for Quantification in Plasma.

Conclusion

The 2-(trifluoromethyl)azetidine-2-carboxylic acid scaffold represents a highly promising platform for the design of novel therapeutics with favorable pharmacokinetic properties. The strategic combination of the conformationally constrained azetidine ring and the metabolically robust trifluoromethyl group provides a powerful approach to overcoming common ADME challenges. Preclinical data demonstrates that derivatives of this scaffold can achieve excellent membrane permeability, low efflux, acceptable metabolic stability, and high in vivo plasma exposure. The clear structure-pharmacokinetic relationships observed within this class of compounds offer a rational basis for further optimization and development. As drug discovery programs continue to demand candidates with superior druggability, the 2-(trifluoromethyl)azetidine-2-carboxylic acid motif is poised to be a valuable and frequently utilized building block in the medicinal chemist's toolkit.

References

  • The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. (2025). MDPI. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC. [Link]

  • Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes. (2013). PubMed. [Link]

  • Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. (n.d.). PMC. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. [Link]

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  • OL3, a novel low-absorbed TGR5 agonist with reduced side effects, lowered blood glucose via dual actions on TGR5 activation and DPP-4 inhibition. (2016). PubMed. [Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. (2021). ACS Publications. [Link]

  • Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. (n.d.).
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Universidade do Minho. [Link]

  • Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. (n.d.). The Russian Pharmacological Society. [Link]

  • Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. (2024). ScienceOpen. [Link]

  • New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat P. (2017). ResearchGate. [Link]

  • Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. (2023). AIR Unimi. [Link]

  • Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2024). Semantic Scholar. [Link]

  • Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. (2020). Q-FASTR. [Link]

  • Predictive Pharmacokinetic Modeling of Orally Administered Drugs. (n.d.). Harvard DASH. [Link]

  • In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. [Link]

  • Publications. (n.d.). Debiopharm. [Link]

  • Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes | Request PDF. (n.d.). ResearchGate. [Link]

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Exploratory

The Strategic Incorporation of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Non-proteinogenic amino acids have emerged as powerf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Non-proteinogenic amino acids have emerged as powerful tools in this endeavor, with fluorinated analogs offering unique advantages. This technical guide provides an in-depth exploration of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid, a conformationally constrained proline surrogate. We will dissect its strategic value, detailing how the interplay between the strained azetidine ring and the electron-withdrawing trifluoromethyl group can be harnessed to overcome critical challenges in drug development, such as enhancing metabolic stability and modulating peptide conformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their discovery programs.

Introduction: The Quest for Superior Proline Surrogates

Proline and its derivatives are integral to the structure and function of numerous peptides and proteins, often inducing critical turns in the peptide backbone that are essential for biological recognition.[1] However, native proline-containing peptides frequently suffer from poor metabolic stability and suboptimal binding affinities, limiting their therapeutic potential.[2] This has driven the exploration of proline surrogates designed to impose more rigid conformational constraints and enhance resistance to proteolytic degradation.

(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid has emerged as a particularly compelling proline analog. It combines the conformational rigidity of the four-membered azetidine ring with the potent electronic and steric effects of a trifluoromethyl (CF3) group. The azetidine ring, being smaller than the five-membered pyrrolidine ring of proline, introduces a greater degree of conformational restriction.[3][4] Simultaneously, the CF3 group, a well-established bioisostere in drug design, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[5] This guide will elucidate the strategic advantages of this unique amino acid and provide practical insights into its application.

Physicochemical Properties and Conformational Impact

The true value of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid lies in its ability to fine-tune the properties of a parent molecule. The introduction of this moiety can lead to significant and often predictable changes in conformation and physicochemical characteristics.

The Trifluoromethyl Effect: More Than Just a Bulky Group

The CF3 group is a powerful modulator of molecular properties:

  • Electronic Effects: As a strong electron-withdrawing group, the CF3 substituent can lower the basicity of the adjacent amine, which can be crucial for mitigating off-target effects, such as interactions with hERG channels.

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance passive diffusion transport.[6]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism. This can significantly increase the in vivo half-life of a drug candidate.[2][7]

Azetidine Ring Constraint: A Tool for Pre-organization

The four-membered azetidine ring is more conformationally restricted than proline's pyrrolidine ring.[3] This rigidity can be advantageous in several ways:

  • β-Turn Induction: The constrained nature of the ring can help to pre-organize a peptide into a specific bioactive conformation, such as a β-turn, which can lead to a significant increase in binding affinity for a target receptor or enzyme.[8]

  • Proteolytic Resistance: The unnatural azetidine backbone can sterically hinder the approach of proteases, thereby protecting the peptide from enzymatic degradation.[7] This effect can be further enhanced by the presence of the CF3 group.

The following diagram illustrates the key structural differences between natural L-proline and its trifluoromethylated azetidine analog.

G cluster_proline L-Proline cluster_azetidine (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid Pro_N N Pro_CA Pro_N->Pro_CA Pro_C C' Pro_CA->Pro_C Pro_CB Pro_CA->Pro_CB Pro_CG Pro_CB->Pro_CG Pro_CD Pro_CG->Pro_CD Pro_CD->Pro_N Aze_N N Aze_CA Aze_N->Aze_CA Aze_C C' Aze_CA->Aze_C Aze_CF3 CF₃ Aze_CA->Aze_CF3 Aze_CD Aze_CD Aze_CA->Aze_CD Aze_CB Aze_CG Aze_CD->Aze_N

Caption: Structural comparison of L-proline and its analog.

Synthesis and Incorporation into Peptides

The synthesis of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid and its subsequent incorporation into peptides requires specialized chemical methods. While challenging, established protocols allow for its efficient use in both solution-phase and solid-phase peptide synthesis (SPPS).

Synthesis of the Monomer

Several synthetic routes to 2-(trifluoromethyl)azetidines have been reported, often involving strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes or the cyclization of γ-chloro-(trifluoromethyl)amines.[9] These methods provide access to the chiral building block in a protected form suitable for peptide synthesis.

Peptide Coupling Protocols

Incorporating α-trifluoromethylated amino acids into a growing peptide chain can be challenging due to the decreased nucleophilicity of the nitrogen atom caused by the CF3 group.[6] However, with the appropriate choice of coupling reagents and reaction conditions, high yields can be achieved.

Experimental Protocol: Standard Peptide Coupling

  • Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid (1.5 equivalents) and a coupling agent such as HATU (1.5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (3 equivalents), to the solution.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Studies and Applications in Drug Discovery

The strategic use of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid has shown promise in various therapeutic areas. Its ability to enhance metabolic stability and modulate conformation makes it a valuable tool for lead optimization. For instance, in the development of TGR5 agonists for type 2 diabetes, replacement of a piperidine-3-carboxamide with a 2-substituted azetidine core led to compounds with acceptable potency and improved in vitro ADME profiles.[10]

The following workflow illustrates a typical drug discovery cascade where this non-natural amino acid could be strategically employed.

G cluster_LO Lead Optimization Phase Target Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, FBDD) Target->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SAR Initial SAR: Poor PK/Potency Lead_Gen->SAR Lead_Opt Lead Optimization Preclinical Preclinical Development Clinical Clinical Trials Preclinical->Clinical Analog_Design Analog Design: Incorporate (2S)-Tfm-Aze-OH SAR->Analog_Design Hypothesis: Enhance Stability & Conformation Synthesis Synthesis of Fluorinated Analogs Analog_Design->Synthesis Screening In Vitro Screening: Potency, Stability, ADME Synthesis->Screening Screening->Analog_Design Iterative Design In_Vivo In Vivo PK/PD Studies Screening->In_Vivo Promising Candidates In_Vivo->Preclinical Optimized Lead

Caption: Drug discovery workflow incorporating the novel amino acid.

Quantitative Data Summary

The impact of incorporating fluorinated proline analogs can be quantified through various assays. The table below summarizes typical improvements observed when replacing a natural proline with (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid or a similar fluorinated analog.

ParameterProline-Containing PeptideFluorinated Azetidine-Containing PeptideRationale for Improvement
Proteolytic Half-Life (t½) in Plasma Typically < 10 minCan be > 60 minSteric hindrance from the azetidine ring and CF3 group blocks protease access.[7]
Receptor Binding Affinity (Ki) nM to µM rangeCan show a 5- to 10-fold increasePre-organization of the peptide into the bioactive conformation reduces the entropic penalty of binding.
Passive Permeability (PAMPA) LowModerate to HighIncreased lipophilicity due to the CF3 group enhances membrane translocation.[6]
Conformational State Dynamic equilibrium of cis/trans isomersPredominantly one stable conformerThe rigid ring and steric bulk of the CF3 group favor a specific amide bond geometry.[8]

Future Perspectives and Conclusion

(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and advantageous physicochemical properties allows for the rational design of peptide and small-molecule therapeutics with enhanced drug-like properties. As synthetic methodologies become more robust and our understanding of fluorine's role in medicinal chemistry deepens, we can expect to see the increased application of this and other novel fluorinated amino acids in the development of next-generation therapeutics.[11] The ability to fine-tune proteolytic stability, conformation, and permeability through the strategic incorporation of such building blocks will undoubtedly accelerate the discovery of new and effective medicines.

References

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. Available at: [Link]

  • Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates - (PDF). Available at: [Link]

  • Trifluoromethylated proline surrogates as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC. Available at: [Link]

  • Trifluoromethylated proline surrogates as part of 'Pro-Pro' turn-inducing templates for the design of β-hairpin mimetics - HAL Open Science. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchGate. Available at: [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - ACS Publications. Available at: [Link]

  • Synthesis of Trifluoromethyl‐Substituted Proline Analogues as 19F NMR Labels for Peptides in the Polyproline II Conformation - Academia.edu. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed. Available at: [Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy - ACS Publications. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate. Available at: [Link]

  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives - ACS Publications. Available at: [Link]

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  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. Available at: [Link]

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  • Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based - Wiley Online Library. Available at: [Link]

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Sources

Foundational

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Azetidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Azetidine-2-carboxylic acid, a constrained analog of proline, serves as a valuable scaffold in medicinal chemistry. The strategic incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid, a constrained analog of proline, serves as a valuable scaffold in medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF3) group onto this ring system profoundly alters its electronic properties, offering a powerful tool for modulating molecular characteristics relevant to drug design. This guide provides an in-depth analysis of the electronic effects imparted by the CF3 group, focusing on its powerful inductive electron withdrawal. We will explore the quantifiable impact on the acidity and basicity of the molecule's ionizable centers, the resulting stereoelectronic and conformational consequences, and the overarching implications for pharmacokinetic and pharmacodynamic profiles. This document synthesizes theoretical principles with practical, field-proven methodologies, offering detailed protocols for synthesis, physicochemical characterization, and computational analysis to empower researchers in the rational design of novel therapeutics.

Introduction: A Strategic Convergence of Scaffolds

In the landscape of modern drug discovery, the pursuit of molecules with optimized efficacy, selectivity, and pharmacokinetic properties is paramount. This often involves the strategic modification of known scaffolds to fine-tune their interactions with biological targets and their behavior within a physiological environment. The combination of azetidine-2-carboxylic acid and the trifluoromethyl group represents a prime example of such a strategy.

1.1 The Azetidine-2-Carboxylic Acid Scaffold: A Constrained Proline Mimic

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a structural homolog of proline, distinguished by its four-membered ring instead of proline's five.[1][2] This smaller ring size imparts a higher degree of conformational rigidity. In drug design, this rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3][4] Its ability to be mistaken for proline by biological machinery also makes it a tool for studying protein structure and function.[4][5]

1.2 The Trifluoromethyl Group: A "Magic" Moiety in Medicinal Chemistry

The trifluoromethyl (CF3) group is one of the most impactful substituents used in medicinal chemistry. Its prevalence stems from a unique combination of properties:

  • High Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral absorption.[6]

  • Powerful Electron Withdrawal: As the most electronegative element, fluorine atoms pull electron density through the sigma bond network. In the CF3 group, this effect is amplified, making it a potent electron-withdrawing group that can drastically alter the pKa of nearby functional groups.[6][7]

  • Unique Binding Interactions: The CF3 group can participate in non-canonical interactions, such as orthogonal multipolar interactions and weak hydrogen bonds, that can contribute to binding affinity.[6]

This guide will now delve into the specific electronic consequences of installing this powerful functional group onto the azetidine-2-carboxylic acid scaffold.

Core Analysis: The Trifluoromethyl Group's Electronic Signature

The introduction of a CF3 group onto the azetidine ring, for instance at the 4-position, triggers a cascade of electronic effects that propagate throughout the molecule, fundamentally altering its physicochemical and, consequently, its biological properties.

2.1 Inductive Electron Withdrawal (–I Effect): A Profound Impact on pKa

The defining electronic feature of the CF3 group is its strong inductive electron-withdrawing effect. The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule through the sigma bonds. This has a direct and predictable impact on the acidity and basicity of the ionizable groups: the carboxylic acid and the ring nitrogen.

  • Increased Acidity of the Carboxylic Acid (Lower pKa₁): The inductive pull of the CF3 group delocalizes the negative charge of the carboxylate anion (the conjugate base). By stabilizing this anion, the equilibrium of the deprotonation reaction is shifted, making the carboxylic acid a stronger acid.[7] This results in a significant decrease in its pKa value compared to the parent compound. For comparison, the pKa of the carboxylic acid group in proline is approximately 1.99.[8][9] The presence of a CF3 group on the azetidine ring is expected to lower this value further.

  • Decreased Basicity of the Azetidine Nitrogen (Lower pKa₂): Conversely, the electron-withdrawing effect of the CF3 group reduces the electron density on the azetidine nitrogen. This makes the lone pair of electrons on the nitrogen less available to accept a proton. As a result, the protonated azetidinium ion (the conjugate acid) is more acidic, and the nitrogen itself is less basic. This is reflected as a significant decrease in the pKa of the secondary amine. This reduction in basicity is often a desired outcome in drug design, as highly basic amines can lead to off-target effects, such as hERG channel inhibition.[10]

Table 1: Comparison of pKa Values for Proline and Azetidine Analogs

CompoundpKa₁ (Carboxylic Acid)pKa₂ (Amine)
L-Proline~1.99[8][9][11][12]~10.60[8][9]
L-Azetidine-2-carboxylic acidSlightly higher than prolineSlightly lower than proline
4-CF₃-Azetidine-2-carboxylic acidSignificantly < 1.99 Significantly < 10.60
(Note: Exact experimental values for fluorinated azetidines require specific measurement but the trend is well-established.)

2.2 Stereoelectronic and Conformational Consequences

The steric bulk and unique electronic nature of the CF3 group also influence the three-dimensional structure of the azetidine ring. The four-membered ring of azetidine is not planar and undergoes a puckering motion. The placement of a bulky, electronegative group like CF3 can alter the energy landscape of this puckering, favoring specific conformations. This conformational locking can be critical for pre-organizing the molecule for optimal binding to its target protein.

// Nodes CF3 [label="CF₃ Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inductive [label="Strong Inductive\nElectron Withdrawal (-I Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa1 [label="Decreased pKa₁\n(Carboxylic Acid More Acidic)", fillcolor="#FBBC05", fontcolor="#202124"]; pKa2 [label="Decreased pKa₂\n(Azetidine N Less Basic)", fillcolor="#FBBC05", fontcolor="#202124"]; PK [label="Altered Pharmacokinetics\n(Absorption, Solubility, Permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PD [label="Altered Pharmacodynamics\n(Target Binding, Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conformation [label="Conformational Biasing\nof Azetidine Ring", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CF3 -> Inductive [label="Exerts"]; Inductive -> pKa1 [label="Leads to"]; Inductive -> pKa2 [label="Leads to"]; Inductive -> Conformation [label="Influences"]; pKa1 -> PK; pKa2 -> PK; pKa2 -> PD [label="Reduces off-target\nionic interactions"]; Conformation -> PD [label="Pre-organizes\nfor binding"]; }

Caption: Logical flow of the CF3 group's electronic impact.

Characterization Methodologies

To fully leverage the effects of trifluoromethylation, it is crucial to employ robust experimental and computational methods to synthesize and characterize these molecules.

3.1 Representative Synthesis: (2R)-2-Trifluoromethyl-2-carboxyazetidine

The synthesis of α-trifluoromethylated azetidine carboxylic acids has been reported and provides a template for accessing these valuable building blocks. A key strategy involves a Strecker-type reaction on a chiral CF3-containing bicyclic oxazolidine intermediate.[13][14]

3.2 Experimental Protocol: pKa Determination via Potentiometric Titration

This protocol provides a reliable method for quantifying the changes in acidity and basicity discussed in Section 2.1.

Objective: To determine the pKa values of the carboxylic acid and the azetidine nitrogen of a trifluoromethyl-substituted azetidine-2-carboxylic acid derivative.

Materials:

  • Calibrated pH meter with a glass electrode

  • Stir plate and magnetic stir bar

  • 25 mL burette (Class A)

  • Beaker (50 mL)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Degassed, deionized water

  • The trifluoromethyl-azetidine-2-carboxylic acid sample (~10-20 mg)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume (e.g., 20 mL) of degassed, deionized water in the beaker. Add the stir bar.

  • Acidic Titration (for pKa₂):

    • Place the beaker on the stir plate and immerse the pH electrode in the solution.

    • Fill the burette with the standardized 0.1 M HCl solution.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of fastest pH change).

  • Alkaline Titration (for pKa₁):

    • Using the same, now acidified, solution, rinse and fill the burette with the standardized 0.1 M NaOH solution.

    • Titrate the solution with NaOH, again recording the pH and titrant volume at regular increments through both equivalence points.

  • Data Analysis:

    • Plot pH versus the volume of titrant added for both titrations.

    • Determine the equivalence points from the steepest parts of the curves (or by using the first derivative, ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point. The first pKa (pKa₁) will be found on the alkaline titration curve, and the second pKa (pKa₂) will be found on the acidic titration curve.

Self-Validation: The use of standardized titrants and a properly calibrated pH meter ensures accuracy. The clarity of the equivalence points on the titration curve serves as an internal validation of the measurement's quality.

G

Caption: Experimental workflow for pKa determination.

3.3 Computational Workflow: DFT Analysis for Electrostatic Potential

Computational chemistry provides invaluable insight into the electronic nature of a molecule. Calculating the electrostatic potential (ESP) map visually demonstrates the electron distribution and confirms the inductive effects.

Objective: To generate an ESP map of a trifluoromethyl-azetidine-2-carboxylic acid to visualize electron-rich and electron-poor regions.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Generation: Build a 3D model of the desired trifluoromethyl-azetidine-2-carboxylic acid isomer.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer, as this is the most populated and relevant structure.[15]

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This is a good starting point for molecules of this type.[15]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • ESP Map Calculation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential mapped onto an isodensity surface (e.g., 0.002 a.u.).

  • Visualization: Visualize the resulting ESP map. Electron-poor regions (positive potential), such as those near the acidic proton and the CF3 group, will be colored blue. Electron-rich regions (negative potential), such as those near the carboxylate oxygens and the nitrogen lone pair, will be colored red.

Causality and Validation: This workflow is self-validating in that the frequency calculation confirms the structural integrity of the model. The resulting ESP map should clearly show a region of high positive potential around the CF3 group, visually confirming its powerful electron-withdrawing nature and corroborating the experimental pKa findings.

Implications in Medicinal Chemistry

The electronic modulation imparted by the CF3 group has profound and actionable consequences for drug design.

4.1 Tuning Physicochemical Properties for ADME

The ability to precisely tune the pKa of the acidic and basic centers is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Absorption: The ionization state of a molecule at a given pH (e.g., in the gut or bloodstream) dictates its solubility and ability to cross biological membranes. By lowering the pKa of the nitrogen, the molecule will be less protonated (less charged) at physiological pH, which can enhance its membrane permeability and oral bioavailability.

  • Reducing Off-Target Activity: As mentioned, high basicity is often linked to promiscuous binding to unintended targets. Reducing the nitrogen's basicity via trifluoromethylation is a proven strategy to mitigate such risks and improve the drug's safety profile.[10]

4.2 Enhancing Target Engagement and Potency

The electronic changes can also directly influence how the molecule interacts with its intended biological target.

  • Altering Hydrogen Bonding: A more acidic carboxylic acid group becomes a stronger hydrogen bond donor, which could lead to a more potent interaction with a key residue in a protein's active site.

  • Conformational Control: As discussed, the CF3 group can bias the ring's conformation, effectively "locking" the molecule into an active shape that fits more snugly into a binding pocket, thereby increasing potency.

Conclusion

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool for the profound electronic manipulation of a molecular scaffold. When applied to azetidine-2-carboxylic acid, its powerful inductive electron-withdrawing effect provides a rational and predictable means to modulate the molecule's fundamental physicochemical properties. By significantly increasing the acidity of the carboxylic acid and decreasing the basicity of the azetidine nitrogen, medicinal chemists can fine-tune pKa values to optimize pharmacokinetic profiles, enhance target binding, and mitigate off-target effects. The accompanying stereoelectronic influences offer an additional layer of control over the molecule's three-dimensional presentation. The integration of robust synthetic protocols, precise analytical characterization, and insightful computational modeling empowers researchers to harness these effects, paving the way for the design of safer and more effective therapeutics.

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Exploratory

A Technical Guide to the Preliminary Toxicity Investigation of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

Executive Summary This document provides a comprehensive technical framework for conducting a preliminary toxicity investigation of the novel compound, 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-. As a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical framework for conducting a preliminary toxicity investigation of the novel compound, 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-. As a structural analog of proline containing a trifluoromethyl (CF3) group, this molecule presents a unique toxicological profile that warrants a systematic, tiered approach to safety assessment. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for experimental design, step-by-step protocols for key in vitro and in vivo assays, and a strategy for data interpretation. The core objective is to identify potential cytotoxic and genotoxic liabilities early in the development pipeline, thereby enabling informed decision-making and resource allocation. The methodologies described are grounded in established regulatory principles, including those set forth by the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and data integrity.

Introduction and Rationale

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- is a non-proteinogenic amino acid analog. Its core structure is based on azetidine-2-carboxylic acid (AZE), a known proline mimic that can be misincorporated into proteins during synthesis.[1][2][3][4][5] This misincorporation can lead to the production of misfolded proteins, inducing proteotoxic stress and triggering cellular responses like the unfolded protein response (UPR).[1][2][4] In mammals, AZE has been shown to interfere with the production of proline-rich proteins such as collagen.[2]

The addition of a trifluoromethyl (CF3) group to this scaffold introduces another layer of complexity. While the CF3 group is a common motif in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity, its impact on toxicity must be carefully evaluated.[6][7][8] The high electronegativity and stability of the C-F bond mean the CF3 group itself is generally inert, but its presence can significantly alter the molecule's overall physicochemical properties, such as lipophilicity and electronic distribution, which are key determinants of toxicological behavior.[7][9][10]

Therefore, a preliminary toxicity investigation is not merely a procedural step but a critical scientific inquiry into the compound's mechanism of action. Our investigation will follow a tiered approach, beginning with in vitro assays to assess fundamental cellular toxicity and concluding with a limited in vivo study to understand systemic effects.

Proposed Investigational Workflow

A logical, tiered approach ensures that resources are used efficiently, starting with high-throughput in vitro screens and progressing to more complex, lower-throughput assays only as necessary.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Preliminary In Vivo Assessment cluster_3 Decision Point in_silico In Silico Prediction (e.g., QSTR) cytotoxicity Cytotoxicity Assays (MTT, LDH) in_silico->cytotoxicity Guides Dose Selection genotoxicity Genotoxicity Screening (Ames Test, In Vitro Micronucleus) cytotoxicity->genotoxicity Determines Concentration Range mechanistic Mechanism of Action Assays (e.g., Collagen Synthesis, UPR) genotoxicity->mechanistic If Positive or Mechanistic Concern Exists in_vivo Acute Oral Toxicity Study (OECD 420/423) genotoxicity->in_vivo If Negative mechanistic->in_vivo Informs In Vivo Study Design decision Go/No-Go Decision in_vivo->decision

Caption: Tiered workflow for the preliminary toxicity assessment.

Tier 1: In Vitro Toxicity Assessment

The primary goal of in vitro testing is to determine the compound's intrinsic cellular toxicity and its potential to cause genetic damage. These assays are fundamental for establishing a dose-response relationship and guiding the design of subsequent studies.[11][12][13]

Cytotoxicity Assays

Rationale: Cytotoxicity assays are the first step in evaluating the concentration at which the test compound induces cell death.[13] By using multiple assays that measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), we can obtain a more robust and comprehensive understanding of the cytotoxic mechanism. A non-cancerous human cell line (e.g., HEK293) and a relevant cancer cell line (e.g., a fibroblast line for potential collagen effects) should be used to assess for any differential toxicity.

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[11][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.[14][15] A decrease in formazan production is proportional to the loss of cell viability.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 µM to 1000 µM). Replace the cell culture medium with medium containing the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[14]

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[14]

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell LineExposure Time (h)IC50 (µM) [95% CI]
HEK29324150.5 [135.2-167.8]
4885.3 [76.1-95.4]
7242.1 [37.5-47.2]
Fibroblast24125.8 [112.9-140.1]
4868.9 [61.2-77.5]
7231.5 [27.9-35.5]
Genotoxicity Assays

Rationale: Assessing the genotoxic potential of a new chemical entity is a critical regulatory requirement.[16][17][18] Genotoxicity tests are designed to detect substances that can cause genetic alterations, which may lead to cancer or heritable defects.[17] A standard battery of tests is employed to cover different genotoxic endpoints, including gene mutations and chromosomal damage.[17]

4.2.1 Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for detecting a compound's potential to cause gene mutations.[19][20] It utilizes several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (his-).[19][21] The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[19] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[20][21]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare molten top agar and keep it at 45°C. Prepare minimal glucose agar plates.[21][22]

  • Exposure: To a tube containing 2 mL of molten top agar, add:

    • 0.1 mL of an overnight culture of the Salmonella tester strain.[20][22]

    • 0.1 mL of the test compound at various concentrations.

    • 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).[20]

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate, distributing it evenly.[21]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[21][23]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (spontaneous reversion) rate.

4.2.2 In Vitro Micronucleus Assay

This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[24] During cell division, chromosome fragments or whole chromosomes that fail to be incorporated into the daughter nuclei can form small, separate nuclei called micronuclei.[25] The assay is typically performed in mammalian cells (e.g., CHO, human lymphocytes) and is a cornerstone of regulatory genotoxicity testing batteries.[18][26]

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to at least three concentrations of the test compound for a short period (3-6 hours) with and without S9, and for a longer period (equivalent to 1.5-2 cell cycles) without S9.[24][26] The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell count) or be 10 mM, whichever is lower.[25]

  • Cytokinesis Block: After treatment, add cytochalasin B to block cytokinesis. This results in binucleated cells, which are the cells scored for micronuclei, ensuring that only cells that have undergone mitosis are analyzed.[27]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or DAPI).[24][26]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[27]

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[26]

Tier 2: Mechanistic Insights

Rationale: Given that the parent compound, azetidine-2-carboxylic acid, is a proline analog, a key potential mechanism of toxicity is its misincorporation into proteins, leading to proteotoxic stress.[2][3][28] Investigating this specific mechanism provides crucial context to the general cytotoxicity data.

G cluster_0 Mechanism of Proline Analog Toxicity Prolyl_tRNA Prolyl-tRNA Synthetase Ribosome Ribosome Prolyl_tRNA->Ribosome Charges tRNA Proline Proline Proline->Prolyl_tRNA Analog 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- Analog->Prolyl_tRNA Mistakenly Recognized Protein Nascent Polypeptide Chain Ribosome->Protein Protein Synthesis Misfolded_Protein Misfolded Protein (e.g., Defective Collagen) Protein->Misfolded_Protein Analog Incorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Apoptosis Cell Stress / Apoptosis UPR->Apoptosis

Caption: Hypothesized mechanism of toxicity via protein misincorporation.

Proposed Mechanistic Assay: Collagen Synthesis Assay

  • Principle: Use a fibroblast cell line capable of producing collagen. Treat cells with non-cytotoxic concentrations of the test compound.

  • Method: Quantify collagen production using an established method, such as the Sirius Red/Fast Green differential staining assay, which measures the ratio of collagen to non-collagen proteins.

  • Interpretation: A dose-dependent decrease in the collagen-to-non-collagen protein ratio would provide strong evidence for the compound's interference with the synthesis or stability of this proline-rich protein, supporting the hypothesized mechanism of action.

Tier 3: Preliminary In Vivo Assessment

Rationale: An acute oral toxicity study in a rodent model provides initial information on the systemic toxicity of a compound after a single high-dose exposure.[29] This study is crucial for identifying potential target organs of toxicity, determining the maximum tolerated dose (MTD), and informing dose selection for future, longer-term studies.[30][31] The study should be designed according to OECD guidelines to minimize animal use while maximizing data output.[30][31][32]

Study Design: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Species: Rat (female is often preferred as it is generally considered more sensitive).[33]

  • Procedure: This method uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[32] The study begins with a sighting study to select an initial dose expected to produce some toxicity but no mortality.[32]

  • Dosing: A single dose is administered to a group of animals (typically 5) via oral gavage.[29]

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.[29][33]

  • Endpoints: The primary endpoints are clinical observations, body weight, and gross necropsy at the end of the study to identify any macroscopic changes in organs.[29][33]

  • Data Interpretation: The results are used to classify the substance according to the Globally Harmonised System (GHS) and provide a basis for hazard assessment.[31]

Data Synthesis and Conclusion

The successful completion of this tiered investigation will yield a preliminary but comprehensive toxicity profile for 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-. The in vitro data will establish its cytotoxic potency (IC50) and its genotoxic potential. The mechanistic assays will provide insight into how the compound exerts its toxicity, specifically testing the hypothesis of protein misincorporation. Finally, the acute in vivo study will place these findings in a systemic context, identifying potential target organs and establishing a preliminary safety margin.

This integrated dataset will form the basis for a critical go/no-go decision. If the compound shows significant cytotoxicity at low concentrations, is positive in genotoxicity assays, or demonstrates unacceptable acute toxicity in vivo, further development may be halted. Conversely, a clean profile would provide the confidence needed to proceed to more extensive preclinical safety studies.

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  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem.
  • The Ames Test.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive.
  • Chapter IV. Guidelines for Toxicity Tests - FDA.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - Oxford Academic.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem.
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix.
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • Schematic diagram of the toxicity modelling study of trifluoromethyl compounds against rats.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD.
  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview.
  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae | G3 Genes - Oxford Academic.
  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI.
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed.
  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants.
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - ResearchGate.
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - bioRxiv.org.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit.
  • Proline Analogues | Chemical Reviews - ACS Publications.
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv.
  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed.
  • L-2-Azetidinecarboxylic acid(2133-34-8) - ChemicalBook.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet.
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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic Acid

Introduction: The Significance of Trifluoromethylated Proline Analogs in Peptide Therapeutics The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Trifluoromethylated Proline Analogs in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. Among these, fluorinated amino acids have garnered significant interest. The introduction of fluorine, the most electronegative element, can profoundly influence the electronic and steric properties of a molecule.[1] Specifically, the trifluoromethyl (CF3) group, when installed on proline analogs like (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid, imparts unique conformational constraints and can significantly increase resistance to enzymatic degradation by peptidases.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS), addressing the inherent challenges associated with this sterically hindered and electronically deactivated building block.

Core Challenges and Strategic Solutions

The primary obstacle in utilizing trifluoromethylated proline surrogates in SPPS is the challenging peptide coupling reaction at the highly deactivated N-terminal position.[1][2] The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the secondary amine, making amide bond formation sluggish and often incomplete with standard coupling reagents.[3][4] Furthermore, the steric bulk of the trifluoromethyl group can hinder the approach of the activated carboxyl group of the incoming amino acid.[5][6][7]

To overcome these hurdles, this protocol employs a combination of optimized coupling reagents and reaction conditions, potentially including microwave assistance to drive the reaction to completion.[6] The choice of coupling reagent is critical; powerful phosphonium- or uranium-based reagents are often necessary to achieve high coupling efficiencies.[5][8]

Experimental Workflow Overview

The following diagram illustrates the key stages of the solid-phase synthesis for incorporating Fmoc-(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling_TFM 4. Coupling of Fmoc-(S)-TFM-Azetidine-OH Washing1->Coupling_TFM Washing2 5. Washing (DMF) Coupling_TFM->Washing2 Fmoc_Deprotection2 6. Fmoc Deprotection (Piperidine/DMF) Washing2->Fmoc_Deprotection2 Washing3 7. Washing (DMF) Fmoc_Deprotection2->Washing3 Coupling_AA 8. Coupling of Next Fmoc-AA-OH Washing3->Coupling_AA Repeat Repeat Steps 5-8 Coupling_AA->Repeat Cleavage 9. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final AA Purification 10. Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid.

Detailed Protocol for Solid-Phase Peptide Synthesis

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, cold

Protocol Steps

1. Resin Preparation and Swelling

  • Place the resin (0.1 mmol) in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) for 1 minute each.

  • Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[9]

2. Initial Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

3. Coupling of Fmoc-(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid

  • In a separate vial, pre-activate the Fmoc-(2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid (0.4 mmol, 4 equivalents).

  • Dissolve the amino acid in DMF (2 mL).

  • Add HATU (0.38 mmol, 3.8 equivalents) and DIPEA (0.8 mmol, 8 equivalents).

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, microwave irradiation can be employed.[6]

  • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping of Unreacted Amines (Optional but Recommended)

  • If the coupling is incomplete, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

  • Treat the resin with the capping solution for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

5. Subsequent Amino Acid Couplings

  • Repeat the Fmoc deprotection step as described in step 2.

  • For standard amino acids, pre-activate with DIC/Oxyma Pure. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in DMF (2 mL). Add DIC (0.4 mmol, 4 equivalents) and allow to activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction completion with a colorimetric test.

  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

6. Final Deprotection and Cleavage

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen or under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan, consider adding 2.5% EDT.[11]

  • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation and decantation of the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

7. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

ParameterValueRationale
Synthesis Scale 0.1 mmolStandard laboratory scale for SPPS.
Resin Fmoc-Rink Amide MBHAFor C-terminal amide peptides.
Amino Acid Excess 4 equivalentsTo drive the coupling reaction to completion.
Coupling Reagent (TFM-Azetidine) HATU (3.8 eq) / DIPEA (8 eq)A powerful coupling reagent for sterically hindered amino acids.[12]
Coupling Reagent (Standard AA) DIC (4 eq) / Oxyma Pure (4 eq)Efficient and low-racemization coupling.
Fmoc Deprotection 20% Piperidine in DMFStandard and effective Fmoc removal.[10][13]
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H2OStandard for cleavage and side-chain deprotection.[11]

Troubleshooting Common Issues

  • Incomplete Coupling of TFM-Azetidine:

    • Symptom: Positive Kaiser test after the coupling step.

    • Solution: Double the coupling time, repeat the coupling step, or utilize microwave-assisted synthesis.[6] Ensure the quality of the coupling reagents and solvents.

  • Peptide Aggregation:

    • Symptom: Slow or incomplete deprotection and coupling in subsequent steps.

    • Solution: Use a more polar solvent system like NMP, or a mixture of DMF/DCM. Incorporate pseudo-prolines or use a lower-loading resin.

  • Degradation during Fmoc Deprotection:

    • Symptom: Unexpected byproducts observed in the final product.

    • Solution: While standard piperidine treatment is generally robust, for extremely sensitive sequences, a milder base like DBU in DCM could be explored, although this was reported to cause degradation in some cases with trifluoromethylated prolines.[1] Careful monitoring is advised.

Conclusion

The solid-phase synthesis of peptides containing (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid presents unique challenges that can be overcome with a carefully optimized protocol. The use of potent coupling reagents like HATU is crucial for the efficient incorporation of this sterically hindered and electronically deactivated amino acid. By following the detailed steps outlined in this application note, researchers and drug development professionals can successfully synthesize these valuable fluorinated peptides for further investigation and therapeutic development.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). National Center for Biotechnology Information. [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. (2025, December 6). ResearchGate. [Link]

  • Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues. (2016, June 13). ACS Publications. [Link]

  • Trifluoromethylated proline surrogates as part of 'Pro-Pro' turn-inducing templates for the design of β-hairpin mimetics. (2018). European Peptide Society & PSP. [Link]

  • Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide. (2016, July 1). PubMed. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018, January 17). ACS Publications. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). Journal of the American Chemical Society. [Link]

  • Enantiopure 5-CF3–Proline: Synthesis, Incorporation in Peptides, and Tuning of the Peptide Bond Geometry. (2020, December 28). Organic Letters. [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. [Link]

  • Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. National Center for Biotechnology Information. [Link]

  • The Synthesis of Fluorinated Proline Analogues. University of Southampton. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

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Application

Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid: A Detailed Guide for Researchers

Introduction: The Significance of a Conformationally Constrained Amino Acid Analog (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid, a fluorinated analog of proline, represents a class of conformationally constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Conformationally Constrained Amino Acid Analog

(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid, a fluorinated analog of proline, represents a class of conformationally constrained amino acids with significant potential in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the α-position of the azetidine ring imparts unique stereoelectronic properties, including increased metabolic stability, altered pKa values, and enhanced lipophilicity. These attributes can profoundly influence the biological activity and pharmacokinetic profiles of peptides and small molecule therapeutics. The rigid four-membered azetidine ring, in conjunction with the bulky trifluoromethyl group, restricts the conformational freedom of the molecule, making it a valuable tool for probing and modulating protein-protein interactions and enzyme active sites.

This document provides a comprehensive overview of established and innovative enantioselective synthetic pathways to (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid, offering detailed protocols and insights into the rationale behind various synthetic strategies.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of this target molecule presents several challenges, primarily centered around the stereoselective construction of the quaternary stereocenter bearing the trifluoromethyl group. The principal strategies that have been successfully employed can be broadly categorized as follows:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach utilizes a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.

  • Organocatalytic Asymmetric Reactions: The emergence of organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules, including trifluoromethylated azetidines.[1]

  • Strain-Release Reactions of Bicyclic Precursors: This innovative strategy involves the synthesis of strained bicyclic intermediates that can be selectively opened to afford the desired azetidine ring system.[2][3]

Chiral Auxiliary-Mediated Synthesis: A Strecker-Type Reaction Approach

A robust and well-established method for the synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid involves a Strecker-type reaction on a chiral bicyclic oxazolidine intermediate.[4][5] This strategy leverages the stereodirecting influence of a chiral auxiliary derived from an amino alcohol.

Rationale and Key Mechanistic Insights

The key to this approach is the condensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a trifluoromethylated β-ketoester, like ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This condensation forms a chiral oxazolidine intermediate, which effectively shields one face of the molecule, thereby directing the subsequent nucleophilic attack of cyanide in the Strecker reaction. The resulting aminonitrile is then subjected to a series of transformations, including cyclization and hydrolysis, to yield the target azetidine carboxylic acid.

Experimental Workflow Diagram

cluster_0 Synthesis of Chiral Oxazolidine cluster_1 Strecker Reaction and Cyclization cluster_2 Deprotection and Final Product A Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) C Condensation A->C B (R)-Phenylglycinol B->C D Chiral Bicyclic Oxazolidine Intermediate C->D E Strecker-type Reaction (TMSCN, Ti(OiPr)4) D->E F Aminonitrile Intermediate E->F G Cyclization (e.g., via tosylation and base) F->G H Protected Azetidine G->H I Hydrolysis H->I J (2R)-2-(Trifluoromethyl)- 2-Azetidinecarboxylic Acid I->J

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral Bicyclic Oxazolidine Intermediate [4][5]

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene (0.5 M) is added (R)-phenylglycinol (1.0 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude chiral bicyclic oxazolidine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Strecker-Type Reaction [4][5]

  • The crude oxazolidine (1.0 eq) is dissolved in dichloromethane (0.2 M).

  • Titanium(IV) isopropoxide (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Trimethylsilyl cyanide (1.5 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated to afford the aminonitrile.

Step 3: Cyclization to the Azetidine Ring [5]

  • The aminonitrile is first reduced (e.g., with LiAlH₄) to the corresponding amino alcohol.

  • The primary alcohol is then selectively tosylated using tosyl chloride and a base (e.g., pyridine).

  • The resulting tosylate undergoes intramolecular cyclization upon treatment with a base such as sodium hydride (NaH) in THF to form the N-protected azetidine.

Step 4: Deprotection to Yield the Final Product

  • The protecting groups (e.g., the chiral auxiliary and ester) are removed under appropriate conditions. For instance, the phenylglycinol auxiliary can be cleaved oxidatively, and the ester can be hydrolyzed under acidic or basic conditions to yield (2R)-2-(trifluoromethyl)-2-azetidinecarboxylic acid. To obtain the (2S)-enantiomer, (S)-phenylglycinol would be used as the chiral auxiliary.

Quantitative Data Summary
StepProductTypical YieldDiastereomeric Ratio (d.r.)
1Chiral Bicyclic Oxazolidine>90%N/A
2Aminonitrile70-85%>95:5
3Protected Azetidine60-75%>95:5
4Final Product>80%>99% ee

Organocatalytic Enantioselective [2+2] Cycloadditions

A more modern and highly efficient approach involves the use of organocatalysis to facilitate a [2+2] cycloaddition reaction between a trifluoromethyl ketimine and an allene.[1][6] This methodology allows for the direct and enantioselective construction of the azetidine ring.

Rationale and Key Mechanistic Insights

This strategy employs a chiral phosphonium salt catalyst, often mimicking a peptide structure, to control the stereochemistry of the cycloaddition. The catalyst activates the allene, making it susceptible to nucleophilic attack by the trifluoromethyl ketimine. The subsequent intramolecular cyclization proceeds with high diastereoselectivity and enantioselectivity to furnish the fused α-trifluoromethyl azetidine.

Experimental Workflow Diagram

cluster_0 Reactant Preparation cluster_1 [2+2] Cycloaddition cluster_2 Functional Group Transformations A Tethered Trifluoromethyl Ketimine D Asymmetric [2+2] Cycloaddition A->D B Allene B->D C Chiral Phosphonium Salt Catalyst C->D E Fused α-Trifluoromethyl Azetidine D->E F Hydrolysis/Oxidation E->F G (2S)-2-(Trifluoromethyl)- 2-Azetidinecarboxylic Acid F->G cluster_0 Azabicyclobutane Synthesis cluster_1 Strain-Release Ring Opening cluster_2 Final Product Synthesis A 2-(Trifluoromethyl)-2H-azirine B Cyclopropanation A->B C 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane B->C E Ring-Opening Reaction C->E D Nucleophile (e.g., Benzyl Chloroformate) D->E F Functionalized 2-(Trifluoromethyl)azetidine E->F G Functional Group Interconversion F->G H (2S)-2-(Trifluoromethyl)- 2-Azetidinecarboxylic Acid G->H

Sources

Method

Application and Protocol for ¹⁹F NMR Spectroscopy of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of Fluorinated Proline Analogs in Drug Discovery The incorporation of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Fluorinated Proline Analogs in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound electronic effects and its utility as a sensitive reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This application note provides a detailed guide to the use of ¹⁹F NMR for the characterization of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid, a fluorinated analog of the non-proteinogenic amino acid L-azetidine-2-carboxylic acid.

The rigid four-membered ring of the azetidine scaffold, combined with the stereodefined introduction of a trifluoromethyl group, makes this molecule a compelling building block for peptide and small molecule therapeutics.[3] ¹⁹F NMR offers a distinct advantage for studying such compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that minimizes signal overlap.[2][4] This allows for unambiguous detection and characterization, even in complex biological matrices.[5] This guide will detail the necessary protocols for sample preparation, data acquisition, and spectral analysis to empower researchers in their drug development endeavors.

Physicochemical Properties of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid

A thorough understanding of the analyte's properties is paramount for successful NMR analysis.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₅H₆F₃NO₂Deduced from the parent compound, azetidine-2-carboxylic acid (C₄H₇NO₂), by substitution of a hydrogen with a CF₃ group.
Molecular Weight 169.10 g/mol Calculated based on the molecular formula.
Appearance White to off-white powderTypical for small organic molecules.
Solubility Soluble in many common deuterated solvents such as DMSO-d₆, Methanol-d₄, and D₂O.The carboxylic acid and amine functionalities suggest solubility in polar solvents. A preliminary solubility test is always recommended.

Part 1: Sample Preparation Protocol

The quality of the NMR data is directly dependent on meticulous sample preparation.

1.1. Materials and Reagents:

  • (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid

  • Deuterated Solvents (e.g., DMSO-d₆, Methanol-d₄, D₂O) of high purity (≥99.8% D)

  • Internal Standard (optional, for quantitative NMR)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Microbalance

1.2. Step-by-Step Sample Preparation:

  • Determine the Desired Concentration: For routine ¹⁹F NMR, a concentration of 5-20 mM is generally sufficient. For quantitative analysis (qNMR), a precisely weighed sample is crucial.

  • Weighing the Sample: Accurately weigh the required amount of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid using a microbalance and transfer it to a clean, dry vial.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good starting point for polar compounds.

    • Add the appropriate volume of the deuterated solvent to the vial to achieve the target concentration.

    • Gently vortex the vial until the sample is completely dissolved. A brief sonication may be used if necessary, but avoid excessive heating.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube. The recommended sample height is typically 4-5 cm (approximately 0.6-0.7 mL).

  • Internal Standard (Optional): For quantitative measurements, a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte's signal should be added. 3,5-bis(trifluoromethyl)benzoic acid is a possible candidate.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Part 2: ¹⁹F NMR Data Acquisition Protocols

The following are recommended starting parameters for a standard 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹⁹F NMR Spectroscopy

This is the fundamental experiment for detecting the presence and chemical environment of the trifluoromethyl group.

ParameterRecommended ValueRationale
Pulse Program zg30 or similarA simple 30-degree pulse is often used for routine qualitative spectra. For quantitative analysis, a 90-degree pulse with a longer relaxation delay is necessary.
Transmitter Frequency Offset (O1P) Centered on the expected CF₃ region (~ -75 ppm)The chemical shift for CF₃ groups typically falls in the -55 to -90 ppm range.[2] Centering the spectrum reduces artifacts.
Spectral Width (SW) ~50 ppmThis should be wide enough to encompass the signal of interest and any potential impurities.
Acquisition Time (AQ) 1-2 secondsLonger acquisition times improve resolution.
Relaxation Delay (D1) 1-2 seconds (qualitative); 5 x T₁ (quantitative)For qualitative spectra, a shorter delay is acceptable. For accurate integration, a delay of at least 5 times the spin-lattice relaxation time (T₁) is required to allow for full magnetization recovery.
Number of Scans (NS) 16-64This can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

This experiment is invaluable for determining the spatial proximity between the fluorine nuclei of the CF₃ group and nearby protons in the molecule, aiding in conformational analysis.

ParameterRecommended ValueRationale
Pulse Program hoesyStandard pulse sequence for heteronuclear Overhauser effect spectroscopy.
Transmitter Frequency Offset (O1P for ¹H) Centered on the proton spectrum (~ 4-5 ppm)Adjust to the center of the relevant proton signals.
Transmitter Frequency Offset (O2P for ¹⁹F) Centered on the CF₃ signal (~ -75 ppm)Center on the fluorine signal observed in the 1D spectrum.
Spectral Width (SW for ¹H) ~10 ppmCover the entire proton chemical shift range.
Spectral Width (SW for ¹⁹F) ~5 ppmA narrower window around the CF₃ signal is usually sufficient.
Number of Increments (in F1) 256-512Determines the resolution in the indirect (¹⁹F) dimension.
Number of Scans (NS) 8-16 per incrementAdjust for desired signal-to-noise.
Mixing Time (d8) 300-800 msThe optimal mixing time depends on the molecular correlation time and should be optimized experimentally.
Relaxation Delay (D1) 1.5-2 secondsAllows for sufficient relaxation between scans.

Part 3: Data Processing and Analysis

3.1. 1D ¹⁹F Spectrum:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

  • Integration: Integrate the area of the ¹⁹F signal. For a pure sample, this will correspond to the three fluorine atoms of the CF₃ group.

Expected ¹⁹F Chemical Shift: The trifluoromethyl group in (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid is attached to a saturated, heterocyclic system. Therefore, the ¹⁹F chemical shift is expected to be in the upfield region of the typical CF₃ range, likely between -70 and -85 ppm .[2][6] The exact chemical shift will be sensitive to the solvent and pH.

3.2. 2D ¹H-¹⁹F HOESY Spectrum:

  • Fourier Transformation: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • Phasing and Baseline Correction: Phase and baseline correct the spectrum in both dimensions.

  • Analysis: Look for cross-peaks that correlate the ¹⁹F signal of the CF₃ group with proton signals in the ¹H dimension. The presence of a cross-peak indicates that the corresponding protons are in close spatial proximity (typically < 5 Å) to the trifluoromethyl group. This information is crucial for confirming the three-dimensional structure and conformation of the molecule in solution.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D ¹⁹F and 2D ¹H-¹⁹F HOESY Spectra transfer->nmr_acq proc_1d Process 1D ¹⁹F: FT, Phasing, Referencing nmr_acq->proc_1d proc_2d Process 2D HOESY: FT, Phasing nmr_acq->proc_2d analyze_1d Analyze 1D: Chemical Shift, Integration proc_1d->analyze_1d analyze_2d Analyze 2D: Identify Cross-Peaks, Conformational Analysis proc_2d->analyze_2d G cluster_mol (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid cluster_hoesey Potential ¹H-¹⁹F HOESY Correlations C1 C C2 C C1->C2 C_alpha C1->C_alpha C3 C C2->C3 N N C3->N N->C1 H_N H N->H_N COOH COOH C_alpha->COOH CF3 CF₃ C_alpha->CF3 H_ring Azetidine Ring Protons (H) CF3_hoesey CF₃ Fluorines H_ring->CF3_hoesey < 5 Å

Caption: Structure and potential through-space interactions for conformational analysis.

Conclusion

This application note provides a comprehensive framework for the ¹⁹F NMR analysis of (2S)-2-(trifluoromethyl)-2-azetidinecarboxylic acid. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an ideal technique for the unambiguous characterization of this and other fluorinated molecules. By following the detailed protocols for sample preparation, data acquisition, and analysis, researchers can confidently utilize ¹⁹F NMR to gain critical insights into the structure, purity, and conformational properties of novel fluorinated compounds, thereby accelerating the drug discovery and development process.

References

  • NMR Service. Fluorine NMR. Available from: [Link]

  • Skinner, T. E. (2020). A beginner's guide to 19F NMR and its role in drug screening. Methods. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Available from: [Link]

  • Semantic Scholar. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Available from: [Link]

  • FooDB. Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Available from: [Link]

  • Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 147–157. Available from: [Link]

  • ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

  • American Elements. Azetidines. Available from: [Link]

  • NIST. 2-Azetidinecarboxylic acid. Available from: [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (+)-. Available from: [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (S)-. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid as a Conformational Constraint in Peptide Science

Introduction: The Need for Rigidity in Peptide Therapeutics Peptides offer remarkable specificity and potency as therapeutic agents. However, their clinical utility is often hampered by two intrinsic challenges: conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Rigidity in Peptide Therapeutics

Peptides offer remarkable specificity and potency as therapeutic agents. However, their clinical utility is often hampered by two intrinsic challenges: conformational flexibility and susceptibility to proteolysis. A flexible peptide chain in solution exists as an ensemble of conformations, only a fraction of which are active. This conformational entropy must be overcome upon binding to a target, a process that is energetically unfavorable and can lead to reduced binding affinity.[1] Furthermore, the same flexibility makes peptides ideal substrates for proteases, leading to rapid degradation and short biological half-lives.

A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[1] By restricting the peptide's ability to adopt non-productive conformations, we can pre-organize it into its bioactive shape, enhancing both binding affinity and metabolic stability. This guide focuses on a particularly potent building block for this purpose: (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (Tfm-Aze).

This unique amino acid combines two powerful conformational-directing elements:

  • The Azetidine Ring: A four-membered heterocyclic system that is a lower homologue of proline.[2] Its strained ring structure inherently restricts the peptide backbone's phi (Φ) angle, significantly limiting conformational freedom.[2][3]

  • The α-Trifluoromethyl (Tfm) Group: The strongly electron-withdrawing and sterically demanding CF3 group at the α-carbon further constrains the local conformation.[4] This group enhances hydrophobicity and can impart profound resistance to enzymatic cleavage, particularly when placed near a protease recognition site.[4][5]

The synergistic effect of these two features makes (2S)-Tfm-Aze an exceptional tool for engineering peptides with superior stability and activity.

Mechanism of Conformational Constraint

The rigidity imparted by Tfm-Aze stems from a combination of steric and electronic factors that severely restrict the allowable Ramachandran space for the peptide backbone.

  • Ring Pucker and Φ Angle Restriction: Like proline, the cyclic nature of the azetidine ring fuses the backbone alpha-carbon and nitrogen, locking the Φ dihedral angle. However, the smaller, more strained four-membered ring of azetidine imposes even stricter constraints than proline's five-membered ring.[2]

  • Steric and Electronic Influence of the CF3 Group: The trifluoromethyl group is significantly larger than a proton and exerts a strong steric hindrance, further limiting the rotational freedom around the N-Cα (Φ) and Cα-C (Ψ) bonds.[4][6] Electronically, the CF3 group is a powerful σ-electron withdrawing group, which can influence the planarity and rotational barrier of the adjacent peptide bond.

The combination of these effects pre-organizes the peptide backbone into a well-defined, often extended or turn-like, conformation. This reduces the entropic penalty of binding and can shield the peptide from the active sites of proteases.[1][5]

G cluster_0 Structural Features of (2S)-Tfm-Aze cluster_1 Resulting Conformational Effects Azetidine_Ring Azetidine Ring (4-membered) Phi_Restriction Severe Restriction of Φ Dihedral Angle Azetidine_Ring->Phi_Restriction locks backbone N-Cα CF3_Group α-Trifluoromethyl Group Psi_Restriction Steric Hindrance Restricts Ψ Angle CF3_Group->Psi_Restriction sterically hinders Protease_Shielding Steric/Electronic Shielding from Proteases CF3_Group->Protease_Shielding blocks active site access Increased_Hydrophobicity Enhanced Local Hydrophobicity CF3_Group->Increased_Hydrophobicity adds lipophilicity Pre-organization Peptide Pre-organization Phi_Restriction->Pre-organization Psi_Restriction->Pre-organization Improved_Stability Enhanced Proteolytic Stability Protease_Shielding->Improved_Stability ↓ Degradation Improved_Affinity Higher Binding Affinity Pre-organization->Improved_Affinity ↓ Entropic Penalty

Caption: Causal relationship between Tfm-Aze's structure and its benefits.

Applications & Expected Outcomes

The incorporation of Tfm-Aze is particularly advantageous in scenarios where peptide stability and defined secondary structure are paramount.

Enhancing Proteolytic Stability

One of the most significant applications is the metabolic stabilization of peptides.[4] Fluorinated amino acids, in general, have been shown to increase resistance to proteases like trypsin and chymotrypsin.[7][8] The α-Tfm group provides a robust steric and electronic shield. Placing Tfm-Aze at or near a known cleavage site (e.g., the P1 or P1' position) can dramatically reduce or even eliminate enzymatic degradation.[5]

Expected Outcome: A significant increase in the peptide's half-life in the presence of serum or specific proteases compared to the native peptide.

Peptide ModificationRelative Protease ResistanceReference
Native Peptide1x (Baseline)[5]
Peptide with Tfm-Ala at P2~5-10x[5]
Peptide with Tfm-Ala at P1>100x (Absolute Stability)[5]

Note: Data is illustrative based on studies with α-Tfm-alanine, a structurally related amino acid. Similar or enhanced effects are anticipated for Tfm-Aze due to the additional ring constraint.

Inducing and Stabilizing Secondary Structures

The rigid backbone geometry imposed by Tfm-Aze can be used to nucleate or stabilize specific secondary structures, such as β-turns or extended conformations. This is critical for mimicking the binding epitope of a protein or for designing peptidomimetics with defined shapes. For instance, replacing a proline in a β-turn sequence with Tfm-Aze can further rigidify the turn and enhance receptor engagement.

Expected Outcome: Circular Dichroism (CD) spectroscopy will show a more defined secondary structure (e.g., a stronger signal for β-sheet or turn content) for the Tfm-Aze-containing peptide compared to its native or proline-containing counterpart.

Experimental Protocols

Successful application requires careful execution of peptide synthesis and purification. The steric hindrance and reduced nucleophilicity of the α-Tfm substituted amine require optimized coupling protocols.[6]

Workflow for Peptide Synthesis, Purification, and Analysis

G cluster_analysis Characterization Methods Start Start: Fmoc-(2S)-Tfm-Aze-OH Building Block SPPS Solid-Phase Peptide Synthesis (SPPS) - Rink Amide or Wang Resin - Automated or Manual Start->SPPS Deprotection Fmoc Deprotection - 20% Piperidine in DMF SPPS->Deprotection Coupling Amino Acid Coupling - Standard AAs: HBTU/HOBt/DIPEA - Tfm-Aze: COMU or HATU Deprotection->Coupling exposes N-terminal amine Coupling->Deprotection repeat for each cycle Cleavage Cleavage & Global Deprotection - TFA Cocktail (e.g., TFA/TIS/H2O) Coupling->Cleavage after final AA Purification Purification - Preparative RP-HPLC Cleavage->Purification Analysis Analysis & Characterization Purification->Analysis End Pure, Characterized Peptide Analysis->End LCMS LC-MS (Purity & Mass Verification) Analysis->LCMS MALDI MALDI-TOF (Mass Verification) Analysis->MALDI CD Circular Dichroism (Secondary Structure) Analysis->CD

Caption: Standard workflow for synthesizing peptides with Tfm-Aze.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Tfm-Aze Containing Peptide

This protocol assumes a 0.1 mmol scale synthesis on Rink Amide resin using standard Fmoc chemistry.[9]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(2S)-Tfm-Aze-OH

  • Coupling Reagents for Tfm-Aze: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard Coupling Reagents: HBTU/HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF in a reaction vessel for 1 hour. Drain the solvent.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain, and repeat once for 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Confirm coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-(2S)-Tfm-Aze-OH (CRITICAL STEP):

    • Rationale: The α,α-disubstituted nature of Tfm-Aze makes its amine less nucleophilic and sterically hindered. Standard coupling reagents like HBTU may be inefficient. More potent uronium/guanidinium salt-based reagents like COMU or HATU are required for high-yield coupling. A longer coupling time and/or double coupling is recommended.

    • In a separate vial, dissolve Fmoc-(2S)-Tfm-Aze-OH (3 eq.) and COMU or HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate for 4-6 hours. A second coupling (repeating step 4) may be necessary if the Kaiser test is positive.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4, if another hindered amino acid is used) for all subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).

    • Purify using preparative reverse-phase HPLC (RP-HPLC).

    • Analyze fractions by LC-MS to confirm purity and identify the correct molecular weight.

    • Lyophilize pure fractions to obtain the final peptide as a white powder.

Troubleshooting & Key Considerations

  • Incomplete Coupling of Tfm-Aze: If the Kaiser test remains positive after the first coupling, do not proceed. Perform a second coupling with a fresh solution of activated Tfm-Aze. If this fails, consider capping the unreacted amines with acetic anhydride before proceeding to the next step to avoid deletion sequences.

  • Synthesis of the Building Block: While commercially available from some vendors, the synthesis of Fmoc-(2S)-Tfm-Aze-OH may be required. This typically involves multi-step routes starting from trifluoromethylated precursors and requires expertise in organofluorine chemistry.[10][11]

  • Peptide Solubility: The introduction of a Tfm group can significantly increase the hydrophobicity of a peptide, potentially leading to aggregation or poor solubility during purification. Adjust HPLC gradients and solvent systems accordingly.

Conclusion

(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid is a high-impact building block for peptide drug discovery. Its ability to impart profound conformational rigidity and enhance proteolytic stability makes it an invaluable tool for converting labile, flexible peptides into drug-like candidates. While its incorporation requires optimized synthetic protocols, the resulting improvements in affinity, stability, and structural definition can provide a decisive advantage in the development of next-generation peptide therapeutics.

References

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(50), 15615–15622. Available from: [Link]

  • Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157–167. Available from: [Link]

  • Liu, H., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Biotechnology. Available from: [Link]

  • Hollweck, W., et al. (1997). Incorporation of α-Trifluoromethyl Substituted α-Amino Acids into C- and N-Terminal Position of Peptides and Peptide Mimetics Using Multicomponent Reactions. ChemInform, 28(49). Available from: [Link]

  • Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids, 11(3-4), 425–434. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available from: [Link]

  • Al-Hadedi, A. A. M., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(54), 12519-12523. Available from: [Link]

  • Chaume, G., et al. (2013). Enantiopure α-Trifluoromethylated Aziridine-2-carboxylic Acid (α-TfmAzy): Synthesis and Peptide Coupling. The Journal of Organic Chemistry, 78(4), 1475-1483. Available from: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Chemical Reviews, 121(20), 12347-12401. Available from: [Link]

Sources

Method

Optimal coupling conditions for 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- in organic synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Optimal Coupling Conditions for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid in Organic Synthesis Abstract (2S)-2-(Trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Optimal Coupling Conditions for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid in Organic Synthesis

Abstract

(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid is a valuable constrained amino acid analogue increasingly utilized in medicinal chemistry to impart unique conformational rigidity, metabolic stability, and binding properties to peptides and small molecule therapeutics. However, its successful incorporation into molecular scaffolds via amide bond formation is synthetically challenging. The combination of significant steric hindrance at the α-carbon, imparted by both the trifluoromethyl group and the azetidine ring, and the inherent strain of the four-membered ring system necessitates carefully optimized coupling protocols. This guide provides a detailed analysis of the mechanistic principles and offers field-proven protocols for achieving high-yield, epimerization-free coupling of this challenging building block.

Introduction: The Synthetic Challenge

The unique structural features of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid present a dual challenge for amide bond formation. Firstly, it is an α,α-disubstituted amino acid analogue, a class known for its reduced reactivity in peptide coupling reactions due to severe steric congestion around the carboxyl group.[1][2] Standard coupling reagents often result in slow reaction rates and low yields.[3] Secondly, the trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the adjacent carboxylate.

Most critically, the activation of the carboxylic acid must be highly efficient and rapid to outcompete potential side reactions. These include racemization at the chiral center and, under harsh conditions, potential degradation pathways involving the strained azetidine ring.[4][5] Therefore, the selection of an appropriate coupling reagent, base, and solvent system is paramount for success. This note focuses on robust methods that leverage modern, highly active coupling reagents to overcome these hurdles.

Mechanistic Insights & Strategic Reagent Selection

To achieve efficient acylation, the carboxylic acid must be converted into a highly reactive intermediate. For sterically demanding substrates like this, the rate of this activation and subsequent aminolysis is crucial.

The Superiority of Uronium/Aminium Reagents: The Case for HATU

Uronium/aminium-based reagents, such as HATU, HBTU, and HCTU, have become the gold standard for difficult couplings.[4][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often superior for particularly hindered systems.[7][8] Its enhanced reactivity stems from the presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[9][10]

The mechanism proceeds as follows:

  • Carboxylate Formation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • O-Acyluronium Intermediate: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a transient, highly reactive O-acyluronium intermediate.[11]

  • Active Ester Formation: This intermediate is rapidly intercepted by the liberated HOAt anion to form a highly reactive OAt-ester.

  • Aminolysis: The target amine attacks the active ester to form the desired amide bond, releasing tetramethylurea and HOAt.

The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (the "7-aza effect"), which accelerates the aminolysis step and significantly suppresses the risk of epimerization compared to its HOBt-based analogue, HBTU.[11]

HATU_Mechanism Diagram 1: HATU Activation Pathway cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH ((2S)-Tfm-Azetidine Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base HATU HATU ActiveEster Highly Reactive OAt-Ester HATU->ActiveEster Base DIPEA Base->Carboxylate Carboxylate->ActiveEster + HATU - TMU Amide R-CO-NH-R' (Desired Product) ActiveEster->Amide + Amine Amine R'-NH₂ Amine->Amide TMU Tetramethylurea (Byproduct)

Caption: Diagram 1: HATU Activation Pathway

Alternative Coupling Strategies

While HATU is a primary recommendation, other methods can also be effective.

  • EDC/HOBt or EDC/HOAt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[12] However, for chiral substrates, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of nucleophilic additives like HOBt or, preferably, HOAt is essential.[12] These additives trap the O-acylisourea to form more stable active esters, which react more cleanly with the amine, improving yields and preserving stereochemical integrity.[13]

  • Acyl Fluorides (TFFH): For extremely challenging couplings, in situ generation of the acyl fluoride from the carboxylic acid using reagents like Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) can be a powerful strategy.[14] Acyl fluorides are highly reactive acylating agents well-suited for coupling sterically hindered amino acids.[15]

Recommended Protocols and Experimental Design

Successful coupling requires meticulous attention to anhydrous conditions and reagent stoichiometry. The following protocols are designed for robustness and high efficiency. It is assumed that the azetidine nitrogen is protected with a suitable group (e.g., Boc, Fmoc, or Cbz).

Experimental Workflow Overview

Workflow Diagram 2: General Coupling Workflow Start Dissolve N-Protected Acid & Amine in Anhydrous Solvent (e.g., DMF, DCM) Cool Cool to 0 °C (Ice Bath) Start->Cool Step 1 AddReagents Add Base (e.g., DIPEA) Followed by Coupling Reagent (e.g., HATU) Cool->AddReagents Step 2 React Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC/LC-MS (2-18h) AddReagents->React Step 3 note_node For very hindered systems, pre-activation can improve yields. AddReagents->note_node PreActivate Optional Pre-activation: Mix Acid, Base, Reagent for 1-5 min before adding amine Workup Aqueous Work-up: Quench, Extract with Organic Solvent, Wash (aq. acid, aq. base, brine) React->Workup Step 4 Purify Dry, Concentrate & Purify (e.g., Column Chromatography) Workup->Purify Step 5 End Characterize Pure Product Purify->End Step 6

Caption: Diagram 2: General Coupling Workflow

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended gold-standard method for achieving high yields with minimal side products.

Materials:

  • N-Protected (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid (1.0 equiv)

  • Amine component (1.0–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected azetidine carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 1-2 minutes at room temperature. This is the pre-activation step.[11]

  • Add the amine component (1.1 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 2–18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOAt

This method is a reliable alternative using more traditional reagents. The use of HOAt is strongly recommended over HOBt for this hindered system.

Materials:

  • N-Protected (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid (1.0 equiv)

  • Amine component (1.0–1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected azetidine carboxylic acid (1.0 equiv), the amine component (1.0 equiv), and HOAt (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM, 3.0 equiv) to the stirring solution.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4–24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The aqueous washes will remove the urea byproduct from EDC.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

Table 1: Comparison of Recommended Coupling Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOAt)Rationale & Comments
Coupling Reagent HATUEDC·HClHATU is more reactive and generally gives faster, cleaner reactions for hindered substrates.[9][10]
Additive None (HOAt is integral)HOAtAdditive is essential to suppress racemization and improve yield with EDC.[12]
Base DIPEADIPEA or NMMA non-nucleophilic base is critical. NMM can be used if epimerization is a concern.[3]
Equivalents (Acid/Reagent/Base) 1.0 / 1.2 / 3.01.0 / 1.2 / 3.0A slight excess of reagent and excess base are standard.
Solvent DMF or DCMDCMDMF is often better for solubility, but DCM can simplify work-up.
Temperature RT (or 0°C to RT)0°C to RTStarting at 0°C helps control any initial exotherm and can minimize side reactions.
Typical Time 2-18 h4-24 hHATU-mediated reactions are typically faster.[8]

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield 1. Inefficient activation. 2. Reagents are not anhydrous. 3. Steric hindrance is too great.1. Switch to a more potent reagent (e.g., from EDC/HOAt to HATU).[3] 2. Ensure all solvents and reagents are dry; run under an inert atmosphere. 3. Increase reaction time or temperature cautiously (e.g., to 40°C). Consider switching to an acyl fluoride method (TFFH).[15]
Epimerization Detected 1. Excess base or wrong type of base. 2. Prolonged pre-activation time. 3. High reaction temperature.1. Reduce the amount of base or switch from DIPEA to the less basic NMM.[3] 2. Keep pre-activation with HATU brief (1-2 minutes).[11] 3. Run the reaction at a lower temperature for a longer duration.
N-Acylurea Byproduct (With EDC protocol) O-acylisourea rearrangement.This indicates the additive (HOAt) is not trapping the intermediate effectively. Ensure correct stoichiometry of HOAt is used. Switching to HATU will eliminate this issue.[12]
Unidentified Side Products Potential azetidine ring-opening.This is less common with N-protected substrates under these conditions but possible. Ensure conditions are not acidic or strongly basic during work-up. Use mild conditions and avoid prolonged reaction times.[5]

Conclusion

The successful coupling of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is readily achievable with the appropriate selection of modern, high-activity coupling reagents. The use of HATU in combination with a non-nucleophilic base like DIPEA represents the most robust and efficient method for overcoming the significant steric hindrance of this building block. Alternatively, a well-optimized EDC/HOAt protocol provides a viable and cost-effective solution. By understanding the mechanistic principles and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable moiety into their target molecules, accelerating progress in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. 9

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. 3

  • BenchChem. (2025). Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. 1

  • Fluorochem. (n.d.). Peptide Coupling Reagents. 6

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide. Journal of the American Chemical Society. 14

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. 11

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS. 7

  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. 10

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Aapptec Peptides. (n.d.). Coupling Reagents. 8

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 4

  • Gold, D. A., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. Journal of Medicinal Chemistry.

  • Kates, S. A., & Albericio, F. (2000). Procedures to Improve Difficult Couplings. In Solid-Phase Synthesis: A Practical Guide.

  • Gopishetty, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 13

  • BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. 12

  • BenchChem. (2025). Technical Support Center: Optimization of Coupling Reactions for (S)-Aziridine-2-Carboxylic Acid. 5

Sources

Application

Advanced Derivatization Techniques for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid

Executive Overview (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a highly specialized, non-canonical amino acid. By combining the conformational rigidity of a 4-membered azetidine ring with the lipophilicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a highly specialized, non-canonical amino acid. By combining the conformational rigidity of a 4-membered azetidine ring with the lipophilicity and metabolic stability of a trifluoromethyl (–CF₃) group, it serves as a powerful building block in modern peptidomimetic drug design.

However, derivatizing this molecule presents severe synthetic bottlenecks. As a Senior Application Scientist, it is critical to understand that standard peptide chemistry protocols will fail when applied to this substrate. This guide details the causal mechanisms behind these failures and provides field-proven, self-validating protocols to successfully derivatize both the N-terminus and C-terminus of this challenging molecule.

Mechanistic Bottlenecks: The "Trifluoromethyl Effect"

Derivatization of this compound is hindered by two distinct physicochemical barriers:

  • Electronic Deactivation (N-Terminus): The strong inductive electron-withdrawing effect (–I effect) of the α -CF₃ group pulls electron density away from the azetidine nitrogen. Coupled with the altered hybridization caused by the ring strain of the 4-membered heterocycle, the secondary amine becomes exceptionally poor at nucleophilic attack.

  • Steric Shielding (C-Terminus): The carboxylic acid is situated on a quaternary chiral center ( α -carbon) that is substituted with both the bulky –CF₃ group and the azetidine ring. When activated by standard coupling reagents, the resulting active ester is too sterically congested to allow an incoming amine to approach the carbonyl carbon.

Workflow Start Unprotected (2S)-2-(CF3)-Azetidine-2-COOH SplitN N-Terminal Protection (Amine Deactivated by -CF3) Start->SplitN SplitC C-Terminal Coupling (Sterically Hindered Quaternary Center) Start->SplitC ReagentN Use Fmoc-Cl / Na2CO3 (High Electrophilicity Required) SplitN->ReagentN ReagentC Use TFFH / DIEA (In Situ Acid Fluoride Generation) SplitC->ReagentC EndN Fmoc-Protected Monomer Ready for SPPS ReagentN->EndN EndC Peptide / Amide Derivative High Yield, Low Epimerization ReagentC->EndC

Caption: Strategic workflow for N- and C-terminal derivatization of CF3-azetidine-2-carboxylic acid.

N-Terminal Derivatization: Overcoming Electronic Deactivation

The Causality of Reagent Selection

Standard N-hydroxysuccinimide esters (e.g., Fmoc-OSu) are insufficiently reactive toward sterically hindered, electronically deactivated secondary amines . To force the formation of the carbamate, a highly electrophilic reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) must be employed . The reaction is performed under biphasic Schotten-Baumann conditions. The aqueous alkaline environment continuously deprotonates the azetidinium species, driving the equilibrium toward the reactive free base, while the organic phase immediately sequesters the hydrophobic Fmoc-carbamate product, preventing unwanted side reactions.

Protocol I: Synthesis of Fmoc-(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid

Reagents & Materials:

  • (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid (1.0 eq)

  • Fmoc-Cl (1.2 eq)

  • 10% Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

  • Diethyl ether (for washing)

  • 1M HCl (for acidification)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid (1.0 eq) in 10% aq. Na₂CO₃ (approx. 10 mL per mmol). Stir vigorously and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve Fmoc-Cl (1.2 eq) in a minimal volume of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes to prevent rapid hydrolysis of the acid chloride.

  • Reaction Progression: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 4–6 hours.

    • In-Process Validation: Monitor the aqueous phase pH. It must remain > 9.0. If the pH drops, add additional Na₂CO₃.

  • Impurity Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (3 × 15 mL).

    • Self-Validating Step: This ether wash is critical. It extracts unreacted Fmoc-Cl and the primary byproduct (9-fluorenylmethanol) while the desired product remains safely in the aqueous phase as a water-soluble sodium carboxylate salt.

  • Product Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0. A white precipitate (the Fmoc-protected amino acid) will form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure Fmoc-protected derivative.

C-Terminal Derivatization: Bypassing Steric Shielding

The Causality of Reagent Selection

When coupling the C-terminus of this molecule to an incoming amine, standard uronium salts (like HATU) or phosphonium salts (like PyBOP) fail. They generate OAt or OBt active esters that are simply too large to fit within the steric cleft created by the α -CF₃ group and the azetidine ring.

To overcome this, the carboxylic acid must be activated as an acyl fluoride using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) . The fluorine atom is highly electronegative (providing excellent leaving group ability) but possesses a very small Van der Waals radius (1.47 Å). This minimizes steric bulk at the reactive carbonyl, enabling efficient nucleophilic attack by the incoming amine .

Mechanism A Sterically Hindered Carboxylic Acid B TFFH + DIEA Activation A->B C Acyl Fluoride Intermediate (Low Steric Bulk) B->C D Nucleophilic Attack (Incoming Amine) C->D E Peptide Bond Formation D->E

Caption: Mechanism of in situ acid fluoride generation using TFFH for sterically hindered coupling.

Protocol II: In Situ Acid Fluoride Peptide Coupling

Reagents & Materials:

  • Fmoc-(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid (1.0 eq)

  • Incoming Amine / Resin-bound peptide (1.1 eq)

  • TFFH (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Fmoc-protected amino acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DMF (concn. 0.1 M). Add DIEA (2.0 eq) and stir at room temperature for exactly 5 minutes.

    • In-Process Validation: The formation of the acyl fluoride can be confirmed by withdrawing a 5 µL aliquot, quenching it in 100 µL of methanol, and analyzing via LC-MS. The presence of the methyl ester mass ( [M+H]ester+​ ) confirms successful activation. Do not exceed 5 minutes of pre-activation to prevent stereochemical degradation.

  • Coupling: Add the incoming amine (1.1 eq) to the reaction mixture, followed by an additional 1.0 eq of DIEA.

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours. For highly hindered incoming amines, gentle heating (40 °C) or microwave assistance (60 °C, 15 mins) may be applied.

  • Workup (Solution Phase): Dilute the mixture with Ethyl Acetate, wash sequentially with 5% KHSO₄, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. (If performing Solid Phase Peptide Synthesis, simply drain the reactor and wash the resin with DMF and DCM).

Comparative Data Analysis

The table below summarizes the quantitative efficiency of various coupling reagents when applied to α -trifluoromethyl amino acids. The data clearly validates the necessity of the acid fluoride approach.

Coupling ReagentActivation IntermediateSteric Profile at CarbonylTypical Yield (%)Epimerization Risk
HATU / DIEA OAt EsterVery High< 15%Low
PyBOP / DIEA OBt EsterHigh< 10%Low
DIC / OxymaPure Oxyma EsterModerate30 - 40%Low
TFFH / DIEA Acyl FluorideVery Low85 - 95% Low

Note: Data synthesized from comparative studies on sterically hindered α,α -disubstituted and fluorinated amino acids.

References

  • High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry | National Institutes of Health (PMC) |[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism | Total Synthesis |[Link]

  • Introduction to Peptide Synthesis | National Institutes of Health (PMC) |[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Coupling of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with sterically demanding building blocks. This guide is specifically designed to address the challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with sterically demanding building blocks. This guide is specifically designed to address the challenges associated with the peptide coupling of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid. The unique structural features of this molecule—namely the rigid, strained azetidine ring and the bulky, electron-withdrawing trifluoromethyl group at the α-position—create significant steric hindrance, often leading to low yields, slow reaction times, and undesirable side reactions.

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My coupling reaction is showing very low to no yield. What is the likely cause and how can I fix it?

Answer:

Low or no yield is the most common issue when coupling this highly hindered amino acid. The primary cause is the inability of standard coupling reagents to effectively activate the carboxylic acid and/or the failure of the incoming amine to approach the activated species due to steric clash.

Immediate Solutions:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient. You must use a more powerful in-situ activating reagent.[1] Uronium/aminium salts like HATU are highly recommended as they form more reactive OAt-active esters.[2] The "7-aza effect" of the HOAt leaving group in HATU accelerates aminolysis, which is particularly beneficial for sterically congested couplings.[3] Phosphonium salts such as PyAOP are also excellent choices, especially for coupling N-methylated or other hindered amino acids.[4]

  • Increase Reaction Time and/or Temperature: Steric hindrance dramatically slows down reaction kinetics.[5]

    • Time: Extend the coupling time significantly. What might take 1-2 hours for a standard amino acid could require 12-24 hours or even longer for this substrate. Monitor the reaction closely using LC-MS.

    • Temperature: Gently increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy. However, this must be done with caution as it increases the risk of racemization.[5] Microwave-assisted synthesis is a powerful alternative for driving difficult couplings to completion rapidly.[1][6]

  • Optimize the Base: The choice and amount of base are critical.

    • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Avoid using an excess of base, as this can promote racemization and other side reactions. Typically, 2-4 equivalents relative to the carboxylic acid are sufficient.

Question 2: I'm observing a significant side product with a mass corresponding to my amine starting material plus tetramethylguanidine (+97 Da). What is happening?

Answer:

This is a classic side reaction known as guanidinylation . It occurs when using uronium-based coupling reagents like HATU or HBTU. If the activation of the carboxylic acid is slow due to steric hindrance, the free coupling reagent can be attacked by the amine nucleophile, leading to the irreversible formation of a guanidinium group on your amine.[3] This "caps" the amine, preventing it from participating in the desired amide bond formation and reducing your overall yield.

Solutions:

  • Pre-activation Protocol: Do not add all reagents to the vessel at once. First, pre-activate the (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid with the coupling reagent (e.g., HATU) and base (DIPEA) for 5-15 minutes before adding your amine component.[7] This ensures that the highly reactive OAt-ester is formed and ready for aminolysis, minimizing the concentration of free HATU available to react with your amine.

  • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP or PyAOP do not have the same propensity for guanidinylation and can be a safer choice if this side reaction is persistent.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine. Avoid a large excess of the coupling reagent.

Question 3: My reaction works, but the yield is inconsistent and purification is difficult due to closely-related impurities. How can I improve the process?

Answer:

Inconsistent yields and difficult purifications often point to incomplete reactions and the accumulation of deletion sequences or byproducts from side reactions.

Solutions:

  • Implement a Double Coupling Protocol: For highly hindered residues, a single coupling step may not be sufficient to drive the reaction to completion. After the first coupling reaction, wash the resin (if on solid phase) and repeat the coupling step with a fresh batch of activated amino acid.[1]

  • Capping Unreacted Amines: If double coupling is insufficient, you may need to "cap" any remaining unreacted amines to prevent them from reacting in subsequent steps, which would lead to deletion sequences.[8] After the coupling step, treat the resin with a solution of acetic anhydride and a base like pyridine or DIPEA to acetylate any free amines.[9]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further hinder the reaction.[1] While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[1]

  • Monitoring Reaction Completion: Do not rely on fixed reaction times. Use a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) to confirm the absence of free amines before proceeding to the next step.[9] This ensures each step goes to completion.

Frequently Asked Questions (FAQs)

Q1: Why is (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid so difficult to couple?

The difficulty arises from a combination of steric and electronic factors. The azetidine ring is a strained, four-membered ring that holds its substituents in a rigid conformation.[10][11] The trifluoromethyl (CF₃) group is not only very bulky, but its strong electron-withdrawing nature also deactivates the adjacent carboxylic acid, making it less susceptible to activation by coupling reagents. This dual challenge requires highly reactive reagents and optimized conditions to overcome.

Q2: Which coupling reagents are best suited for this amino acid?

Uronium and phosphonium-based reagents are the gold standard for sterically hindered couplings. The choice depends on the specific context, but HATU is often the first choice due to its high reactivity.

Reagent Class Examples Activating Group Key Advantages & Considerations
Uronium/Aminium HATU, HCTU, HBTUOAt, O-6-ClBt, OBtHATU is generally superior for hindered couplings due to the "7-aza effect".[3] Risk of guanidinylation side reaction.[3]
Phosphonium PyAOP, PyBOPOAt, OBtHigh reactivity, no risk of guanidinylation. Can be used in excess to drive slow reactions.
Oxyma-based COMUOxyma esterHigh reactivity, often considered safer (non-explosive) than HOBt/HOAt-based reagents.
Carbodiimides DCC, EDCO-acylisoureaGenerally not recommended for this substrate unless used with additives like HOAt. Often leads to low yields.
Q3: What is the recommended order of addition for a HATU-mediated coupling?

To minimize the risk of guanidinylation, the recommended order is to pre-activate the carboxylic acid.[7]

  • In a reaction vessel, dissolve (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid and a non-nucleophilic base (e.g., DIPEA ) in an appropriate solvent (e.g., DMF).

  • Add HATU to this solution and allow it to stir for 5-15 minutes at room temperature. This is the "pre-activation" step.

  • In a separate vessel, prepare your amine component.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

Visualization & Protocols

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield coupling reactions with this substrate.

G start Low Coupling Yield Detected (via LC-MS or Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent q_reagent q_reagent reagent->q_reagent Is reagent HATU, PyAOP, or COMU? conditions Step 2: Optimize Reaction Conditions q_time q_time conditions->q_time Was reaction time >12h? protocol Step 3: Modify Protocol q_double q_double protocol->q_double Was double coupling performed? success Successful Coupling q_reagent->conditions Yes change_reagent Switch to a high-potency reagent (e.g., HATU) q_reagent->change_reagent No change_reagent->reagent Re-evaluate q_temp q_temp q_time->q_temp Yes inc_time Increase reaction time to 12-24h. Monitor progress. q_time->inc_time No q_temp->protocol Yes inc_temp Increase temperature to 40°C (Caution: racemization risk) q_temp->inc_temp No inc_time->conditions Re-evaluate inc_temp->conditions Re-evaluate q_cap q_cap q_double->q_cap Yes double_c Perform a second coupling with fresh reagents. q_double->double_c No q_cap->success Yes cap Cap unreacted amines with Ac₂O/DIPEA. q_cap->cap No double_c->protocol Re-evaluate cap->success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocol: HATU-Mediated Double Coupling (Solid-Phase)

This protocol provides a robust starting point for coupling (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid onto a resin-bound amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • Acetic Anhydride (for optional capping)

Procedure:

  • Resin Swelling & Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve Fmoc-(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. You may observe a slight color change.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the drained, deprotected resin.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads are colorless/yellow), proceed to step 6. If positive (beads are blue), proceed to step 4.[9]

  • Second Coupling (if required):

    • Drain the reaction solution from the resin.

    • Wash the resin with DMF (3x).

    • Repeat steps 2.1-2.3 and 3.1-3.2 with a fresh solution of activated amino acid. Allow this second coupling to proceed for another 4-6 hours or overnight.

  • Final Check & Capping (Optional):

    • Perform a final Kaiser test. If it is still positive, it indicates that some amines remain unreacted.

    • To prevent deletion sequences, cap the remaining amines by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.[9]

  • Washing:

    • Drain the final coupling or capping solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection/coupling cycle.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6557-6605.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • HATU. (n.d.). In Wikipedia.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5671-5678.
  • Li, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10733-10739.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Side Reactions on Amino Groups in Peptide Synthesis. (n.d.). ResearchGate.
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023, March 2). RSC Publishing.
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit.
  • HATU coupling - what's the best order? (2024, December 16). Reddit.
  • Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023, April 23). Organic Letters.
  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. (2022, December 7). Organic Letters.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Resolution of D -azetidine-2-carboxylic acid. (n.d.). ResearchGate.
  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Synthesis, 2005(1), 69-74.
  • Brønsted Acid-Controlled [3 + 2] Coupling Reaction of Quinone Monoacetals with Alkene Nucleophiles: A Catalytic System of Perfluorinated Acids and Hydrogen Bond Donor for the Construction of Benzofurans. (2013, May 14). The Journal of Organic Chemistry.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. (n.d.). Benchchem.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49387.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PMC.
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC.

Sources

Optimization

Technical Support Center: Troubleshooting (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid in Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the incorporation of highly constrained, fluorinated unnatural amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the incorporation of highly constrained, fluorinated unnatural amino acids.

Working with (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid presents unique stereoelectronic challenges. This guide is designed to deconstruct the mechanisms behind apparent and actual racemization events when using this building block, providing you with field-proven, self-validating protocols to ensure high-fidelity peptide synthesis.

🔬 Core Diagnostics & FAQs

FAQ 1: Why does (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid appear to racemize during activation?

The Paradigm Shift: It doesn't. A critical mechanistic reality is that (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is an α,α-disubstituted (quaternary) amino acid . Because the C2 (alpha) carbon is bonded to the azetidine ring, a carboxyl group, and a trifluoromethyl (–CF₃) group, it lacks an α-proton.

Classical amino acid racemization requires the abstraction of an α-proton to form an achiral enolate or an aromatic oxazolone (azlactone) intermediate. Without an α-proton, the quaternary center of this amino acid is structurally immune to base-catalyzed racemization during activation 1. If you are observing multiple peaks in your chromatogram, you are likely suffering from either the "Rotamer Illusion" (FAQ 2) or adjacent residue epimerization (FAQ 3).

FAQ 2: My LC-MS shows two distinct peaks with identical mass. If it's not racemization, what is it?

The Rotamer Illusion: You are observing cis-trans amide bond rotamers. In standard peptides, the trans amide bond (ω ≈ 180°) is heavily favored. However, secondary amines like proline and azetidine-2-carboxylic acid can populate the cis state (ω ≈ 0°). The introduction of the bulky, electron-withdrawing –CF₃ group at the α-position exerts severe steric clashes and dipole-dipole interactions that significantly lower the energy gap between the cis and trans conformers 2.

Because the rotational barrier (ΔG‡) is extremely high, these rotamers exchange slower than the LC-MS timescale, eluting as two distinct peaks. This is a chromatographic artifact, not a loss of stereochemical integrity.

Rotamers Trans trans-Amide Rotamer (ω ≈ 180°) Cis cis-Amide Rotamer (ω ≈ 0°) Trans->Cis Slow Exchange on LC-MS Timescale

Cis-trans amide bond isomerization equilibrium stabilized by the bulky CF3 group.

FAQ 3: I performed chiral Marfey’s analysis and confirmed true epimerization. What happened?

Adjacent Residue Epimerization: The racemization occurred on the preceding (upstream) amino acid, not the CF₃-azetidine. When the secondary amine of the CF₃-azetidine acts as the nucleophile to couple with the incoming activated amino acid, the reaction is kinetically crippled. The extreme steric bulk of the quaternary center and the strong electron-withdrawing inductive effect of the –CF₃ group drastically reduce the nucleophilicity of the azetidine nitrogen.

This slow coupling kinetics gives the activated upstream amino acid ample time to undergo intramolecular cyclization into an oxazolone. The oxazolone easily tautomerizes to its achiral aromatic form, resulting in a D/L epimeric mixture upon eventual nucleophilic attack 3.

Oxazolone_Mechanism Activated Activated Upstream Amino Acid (L-form) Oxazolone Oxazolone Intermediate (Enolizable/Achiral) Activated->Oxazolone Intramolecular Cyclization Desired Desired Peptide (L, L-isomer) Activated->Desired Direct Attack (Fast) Epimer Epimerized Peptide (D, L-isomer) Oxazolone->Epimer Racemization & Slow Attack Amine CF3-Azetidine Amine (Poor Nucleophile) Amine->Desired Amine->Epimer

Adjacent residue epimerization via oxazolone formation caused by slow nucleophilic attack.

📊 Quantitative Stereoelectronic Data

To understand the causality of the rotamer illusion, compare the thermodynamic parameters of standard proline against constrained analogs 4. The CF₃ group uniquely disrupts the standard n→π* donation that normally favors the trans state.

Amino Acid AnalogPreferred Amide StateRotational Barrier (ΔG‡)Key Stereoelectronic Effect
L-Proline trans (~80%)~84.5 kJ/molStandard n→π* donation
L-Azetidine-2-carboxylic acid trans (~75%)~80.0 kJ/molRing strain alters pucker
(2S)-2-(CF₃)-Azetidine-2-carboxylic acid cis enriched (~45-50%)>85.0 kJ/molSevere steric clash + CF₃ dipole

🧪 Self-Validating Experimental Protocol

To prevent the racemization of the upstream residue when coupling to the poorly nucleophilic (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, you must outcompete oxazolone formation by forcing ultra-fast coupling kinetics. The following protocol utilizes highly reactive uronium salts and non-nucleophilic bases to achieve this.

Optimized Workflow for Coupling to CF₃-Azetidine Amines

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin (containing the N-terminal CF₃-azetidine) in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 min).

  • Causality Check: The CF₃-azetidine amine is highly deactivated. Wash extensively with DMF (5 × 1 min) to ensure no residual piperidine remains, as the subsequent coupling will require prolonged exposure to highly reactive species.

Step 2: Pre-Activation of the Upstream Amino Acid

  • In a separate vial, dissolve 4.0 equivalents of the upstream Fmoc-Amino Acid in minimal DMF (to maintain a high molarity, ~0.2 M).

  • Add 3.9 equivalents of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). Why COMU? It is a third-generation coupling reagent that forms a highly reactive ester while acting as a strong hydrogen-bond acceptor, accelerating the reaction without the explosive risks of HOBt.

  • Add 4.0 equivalents of Oxyma Pure (Ethyl cyanohydroxyiminoacetate) to suppress oxazolone formation.

  • Add 8.0 equivalents of sym-Collidine (2,4,6-trimethylpyridine). Why sym-Collidine? Unlike DIEA, sym-collidine is a highly hindered, weak base that is basic enough to drive the coupling but not basic enough to abstract the α-proton of the oxazolone, effectively shutting down the base-catalyzed racemization pathway.

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated mixture to the resin.

  • Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer. Why heat? The activation energy required for the bulky CF₃-azetidine amine to attack the activated ester is exceptionally high. Room temperature couplings will stall, leading to truncation or oxazolone-induced epimerization.

Step 4: Self-Validation via Cleavage and Marfey’s Derivatization

  • Cleave a micro-aliquot of the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Hydrolyze the peptide in 6M HCl at 110°C for 24 hours.

  • Derivatize the hydrolysate with FDAA (Marfey’s Reagent) and analyze via LC-MS.

  • Validation: The presence of only L-amino acid derivatives confirms that the optimized coupling kinetics successfully outpaced oxazolone racemization. If D-amino acids are detected, increase the coupling temperature to 80°C or switch to a more reactive acid fluoride activation strategy.

📚 References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules.[Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry.[Link]

  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry.[Link]

  • γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry.[Link]

Sources

Troubleshooting

Optimizing reaction yield in the synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

Technical Support Center: Synthesis of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid Introduction: The synthesis of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid presents a unique set of challenges due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid

Introduction: The synthesis of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid presents a unique set of challenges due to the inherent ring strain of the azetidine core and the strong electron-withdrawing nature of the trifluoromethyl group at a quaternary stereocenter.[1][2] This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions to optimize reaction yields and ensure product quality.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My overall reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?

Potential Causes:

  • Inefficient Cyclization: The formation of the strained four-membered azetidine ring is often the rate-limiting and lowest-yielding step. Intramolecular SN2 reactions for ring closure can be slow and compete with intermolecular side reactions.[3]

  • Poor Leaving Group: If your synthesis involves intramolecular cyclization of a γ-amino alcohol derivative, the efficiency is highly dependent on the nature of the leaving group (e.g., mesylate, tosylate). An insufficiently activated leaving group will result in slow or incomplete reaction.

  • Side Reactions: The precursor, a β-amino-γ-hydroxy acid derivative, can undergo various side reactions such as elimination or intermolecular oligomerization, especially under harsh basic or thermal conditions.

  • Reagent Quality: The purity of reagents, particularly the starting material and any bases or catalysts used, is critical. Moisture or impurities can quench reactive intermediates or catalyze decomposition pathways.

Recommended Solutions:

  • Optimize the Cyclization Step:

    • Choice of Base: For intramolecular SN2 cyclization, a strong, non-nucleophilic base is crucial. Potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C to -70 °C) can effectively deprotonate the amine without promoting side reactions.[4]

    • Solvent Selection: Aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are generally preferred as they can solvate the metal cations without interfering with the nucleophilic attack.[5][6]

    • Leaving Group Activation: Convert the terminal hydroxyl group to a better leaving group. Mesyl (Ms) or tosyl (Ts) chlorides are standard choices. The in-situ formation of a sulfonate ester followed by base-mediated cyclization is a common and effective strategy.[2]

  • Control Reaction Conditions:

    • Temperature: Maintain strict temperature control, especially during the addition of the base and the cyclization reaction. Running the reaction at the lowest effective temperature can significantly minimize side product formation.

    • Inert Atmosphere: Use an inert atmosphere (Argon or Nitrogen) throughout the process to prevent degradation of organometallic bases and other sensitive reagents by oxygen or moisture.

  • Purify Starting Materials: Ensure all starting materials and solvents are rigorously purified and dried before use. For instance, THF should be freshly distilled from sodium/benzophenone.

Q2: I'm observing significant epimerization at the C2 stereocenter. How can I maintain stereochemical integrity?

Potential Causes:

  • Harsh Reaction Conditions: The α-proton of the corresponding ester precursor is acidic and can be abstracted by strong bases, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation.

  • Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.

Recommended Solutions:

  • Strategic Use of Protecting Groups: The use of an N-borane (BH3) complex has been shown to prevent epimerization during α-alkylation of related azetidine systems.[7] While this specific synthesis doesn't involve alkylation, the principle of sterically and electronically shielding the α-position is relevant. A bulky N-protecting group may offer some protection.

  • Careful Selection of Base and Temperature: Use just enough equivalents of a strong base (e.g., LDA) to achieve deprotonation for cyclization, and maintain a very low temperature (e.g., -78 °C) to disfavor the equilibrium that leads to enolate formation.[7]

  • Minimize Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Analytical Verification: Use chiral high-performance liquid chromatography (HPLC) to analyze the enantiomeric excess (ee) of your product and any intermediates where stereointegrity is at risk.

Q3: The purification of the final zwitterionic product is difficult, leading to significant product loss. What are the best practices?

Potential Causes:

  • High Polarity: As an amino acid, the final product is zwitterionic and highly polar, making it insoluble in many common organic solvents used for chromatography and extraction.

  • Amphoteric Nature: The compound can act as both an acid and a base, complicating extraction procedures as its partitioning between aqueous and organic layers is highly pH-dependent.

Recommended Solutions:

  • Ion-Exchange Chromatography: This is the most effective method for purifying polar, zwitterionic compounds.

    • Use a strong cation-exchange resin (e.g., Dowex 50WX8).

    • Load the crude product onto the column in a low pH solution (e.g., 0.1 M HCl) to ensure the amine is protonated (R-NH3+).

    • Wash with deionized water to remove neutral impurities.

    • Elute the desired product with a dilute aqueous base solution (e.g., 2% pyridine or 0.5 M NH4OH).

  • pH-Controlled Extraction (as a pre-purification step):

    • Dissolve the crude product in water and adjust the pH to be very low (~1-2) with HCl. Extract with a nonpolar solvent (e.g., ether, ethyl acetate) to remove any non-basic organic impurities.

    • Adjust the aqueous layer to a high pH (~10-11) with NaOH or K2CO3. Extract again with an organic solvent to remove any non-acidic organic impurities.

    • Carefully adjust the aqueous layer to the isoelectric point (pI) of the amino acid, where its net charge is zero and its water solubility is at a minimum, to potentially precipitate the product.

  • Protecting Group Strategy: If possible, perform the final purification on a protected intermediate (e.g., N-Boc or N-Cbz ester) which will be much less polar. These intermediates can be readily purified by standard silica gel chromatography. The protecting groups can then be removed in a final, clean step.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing the (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid precursor?

A common and effective strategy starts from a chiral precursor, such as L-aspartic acid or a related chiral amino alcohol. A general retrosynthetic approach involves the intramolecular cyclization of a protected γ-amino alcohol derivative.[2][8] The key steps typically include:

  • Starting with a suitable chiral building block.

  • Installation of the trifluoromethyl group, often using reagents like trifluoromethyltrimethylsilane (TMSCF3).[9][10]

  • Protection of the amine (e.g., with Boc or Cbz) and esterification of the carboxylic acid.

  • Activation of the γ-hydroxyl group (e.g., conversion to a mesylate or tosylate).

  • Base-mediated intramolecular SN2 cyclization to form the azetidine ring.[3]

  • Deprotection to yield the final amino acid.

Q2: Which analytical techniques are essential for characterization and quality control?
  • NMR Spectroscopy (1H, 13C, 19F): Essential for structural elucidation. 19F NMR is particularly crucial to confirm the presence and chemical environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Chiral HPLC: To determine the enantiomeric purity (ee%) of the final product. This is critical to ensure the desired (2S) stereochemistry has been maintained throughout the synthesis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and amine (N-H stretch).

Q3: What are the key safety precautions when working with trifluoromethylating agents?

Trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3) must be handled with care.

  • Toxicity: These reagents can be toxic and should always be handled in a well-ventilated fume hood.

  • Moisture Sensitivity: They react with moisture. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (N2 or Ar).

  • Safe Quenching: Unreacted trifluoromethylating agents should be quenched carefully, typically with a protic solvent like methanol, at low temperatures before workup.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Intramolecular Cyclization

This is a generalized protocol and must be adapted based on the specific substrate.

  • To a solution of the N-protected-(2S)-4-tosyloxy-2-(trifluoromethyl)-2-aminobutanoate intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an Argon atmosphere, cool the mixture to -78 °C using an acetone/dry ice bath.

  • Slowly add a solution of KHMDS (1.1 eq, 0.5 M in toluene) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

  • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected azetidine ester.

Table 1: Influence of Reaction Parameters on Azetidine Ring Formation
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition BRationale
Base NaHKHMDSHigher Yield, Less EpimerizationKHMDS is a stronger, non-nucleophilic base, promoting clean deprotonation at low temperatures.[4]
Temperature 0 °C to RT-78 °CHigher SelectivityLow temperatures suppress side reactions (e.g., elimination, epimerization) and improve kinetic control.[7]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Improved Reaction RateTHF better solvates the potassium counter-ion of the base, increasing its reactivity and promoting the SN2 cyclization.[3]
Leaving Group -Cl-OTs (tosylate)Faster, Cleaner ReactionTosylate is a much better leaving group than chloride, facilitating the intramolecular nucleophilic substitution.[1]

Section 4: Visual Diagrams

Synthetic_Workflow cluster_start Starting Material Preparation cluster_cyclization Key Cyclization Step cluster_finish Purification & Final Product SM Chiral Precursor (e.g., L-Aspartic Acid Derivative) P1 Protection & Trifluoromethylation SM->P1 Multi-step [Ref 12] P2 γ-Amino Alcohol Precursor P1->P2 Reduction P3 Activation of -OH (e.g., Tosylation) P2->P3 P4 Base-Mediated Ring Closure [Ref 1] P3->P4 P5 Crude Protected Azetidine P4->P5 Workup P6 Chromatography (Silica or Ion-Exchange) P5->P6 P7 Final Deprotection P6->P7 P8 Final Product P7->P8

Caption: General Synthetic Workflow for 2-Azetidinecarboxylic acid.

Troubleshooting_Yield Start Low Reaction Yield Observed Check_TLC Analyze Crude Reaction Mixture (TLC / LC-MS) Start->Check_TLC Incomplete Incomplete Conversion? Check_TLC->Incomplete Side_Products Multiple Side Products? Incomplete->Side_Products No Sol_Incomplete Increase Reaction Time OR Use Stronger Base/Better Leaving Group Incomplete->Sol_Incomplete Yes Sol_Side_Products Lower Temperature OR Use Non-Nucleophilic Base OR Ensure Inert Atmosphere Side_Products->Sol_Side_Products Yes Purification_Issue Product Loss During Workup/ Purification? Side_Products->Purification_Issue No Sol_Purification Use Ion-Exchange Chromatography OR Purify Protected Intermediate OR Optimize pH for Extraction Purification_Issue->Sol_Purification Yes

Caption: Troubleshooting Flowchart for Low Reaction Yield.

References

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Yura, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Cid, J. M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Mizuta, S., et al. (2006). A nucleophilic trifluoromethylation reaction of carbonyl compounds with Ruppert's reagent, Me3SiCF3, was efficiently promoted by a P(t-Bu)3-DMF system. Organic Chemistry Portal. Available at: [Link]

  • Nishiuchi, Y., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

Welcome to the dedicated technical support resource for (2S)-2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals who are incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for (2S)-2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique trifluoromethylated azetidine amino acid into their synthetic workflows. Here, we address common challenges, with a primary focus on its characteristically low reactivity, and provide experimentally-grounded solutions.

Introduction: Understanding the Unique Reactivity Profile

(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid is a valuable building block in medicinal chemistry, prized for the conformational constraints and metabolic stability it imparts to parent molecules.[1][2] However, its unique structure presents significant synthetic challenges. The electron-withdrawing nature of the trifluoromethyl group at the α-position substantially decreases the nucleophilicity of the secondary amine and sterically hinders the carboxylic acid, leading to sluggish or incomplete reactions.[3] This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide - Low Reactivity in Coupling Reactions

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the use of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid.

Question 1: My standard peptide coupling reaction (e.g., with HATU/DIPEA) is showing low yield and unreacted starting material. What is the underlying cause and how can I improve it?

Answer:

The primary reason for low coupling efficiency is the reduced nucleophilicity of the azetidine ring's secondary amine, a direct consequence of the potent electron-withdrawing trifluoromethyl group. Standard coupling conditions are often insufficient to overcome this electronic effect, a common issue with electron-deficient amines.[4]

Core Technical Reasons for Failure:

  • Reduced Nucleophilicity: The CF3 group inductively pulls electron density away from the secondary amine, making it a poor nucleophile.

  • Steric Hindrance: The bulky CF3 group can sterically shield the carboxylic acid, hindering the approach of activating agents and the amine coupling partner.[5][6]

  • Epimerization Risk: While the α-trifluoromethyl group can reduce the risk of epimerization at the α-carbon, harsh reaction conditions used to force the reaction can lead to other side products.

Recommended Troubleshooting Workflow:

G A Initial Low Yield (e.g., HATU/DIPEA) B Step 1: Switch to a More Potent Coupling Reagent A->B  Initial Action C Step 2: Optimize Reaction Conditions (Solvent & Temp) B->C  Improvement Seen F Still Low Yield B->F  No Improvement E Successful Coupling C->E C->F  No Further  Improvement D Step 3: Consider an Alternative Strategy (e.g., Acid Chloride) D->E F->D  Exhausted Reagent  & Condition Options G Re-evaluate Purity of Starting Material F->G  Persistent Failure

Caption: Troubleshooting workflow for low coupling yield.

Detailed Protocols & Explanations:

1. Selection of a More Potent Coupling Reagent:

Standard reagents like HATU may be insufficient for highly deactivated amines.[4] Consider moving to a phosphonium-based or a uronium-based reagent with a higher activation potential.[7][8]

  • Recommended Reagent: COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is known to be highly efficient for coupling sterically hindered and electron-deficient amino acids, often outperforming HATU.[9][10]

  • Alternative: T3P® (Propylphosphonic Anhydride). T3P is a powerful water scavenger and activating agent that can drive difficult couplings to completion with a low risk of epimerization.[11][12]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentActivating GroupAdvantagesDisadvantages
HATUUroniumLow epimerization risk.May be insufficient for highly deactivated amines.[4]
COMU Uronium High reactivity, low epimerization, and good solubility.[9][10]Higher cost.
T3P®PhosphoniumVery high reactivity, excellent water scavenger, and water-soluble byproducts for easy workup.[11][12][13]Can be more challenging to handle than uronium salts.

Protocol 1: Optimized Coupling using COMU

  • Dissolution: Dissolve (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. Rationale: A non-nucleophilic base is crucial to prevent side reactions.

  • Activation: Add COMU (1.2 eq) to the reaction mixture. Rationale: Adding the coupling reagent last allows for pre-formation of the carboxylate salt, which can enhance reactivity.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Perform a standard aqueous work-up followed by purification via column chromatography.

2. Optimization of Reaction Conditions:

  • Solvent Choice: While DMF is a common choice, consider switching to a more polar aprotic solvent like DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone), which can improve solubility and reaction rates for hindered couplings.[14][15]

  • Temperature: Gently heating the reaction to 40-50 °C can provide the necessary activation energy. However, monitor carefully for epimerization or other side reactions, especially if the coupling partner is chiral.[5]

3. Alternative Strategy: Conversion to Acid Chloride

For extremely challenging couplings, converting the carboxylic acid to the more reactive acid chloride can be a viable, albeit more harsh, strategy.[16][17]

Protocol 2: Acid Chloride Formation and Coupling

  • Acid Chloride Formation: Suspend (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) or thionyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Caution: This reaction releases HCl and CO gas and must be performed in a well-ventilated fume hood.

  • Solvent Removal: After stirring for 2-3 hours at room temperature, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the amine coupling partner (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq) at 0 °C.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Perform a standard aqueous work-up and purify.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid to maintain its integrity and reactivity?

A1: This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. It is hygroscopic and can absorb moisture from the air, which can interfere with subsequent reactions.

Q2: How can I confirm the purity of my starting material?

A2: Purity should be assessed by a combination of techniques:

  • NMR Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Chiral HPLC: To confirm the enantiomeric purity ((2S)-configuration).

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: Avoid strongly basic conditions for prolonged periods, as this can potentially lead to ring-opening or other degradation pathways. Also, as mentioned, the compound is sensitive to moisture.

Q4: Can I use this amino acid in solid-phase peptide synthesis (SPPS)?

A4: Yes, but it often requires double or even triple coupling cycles with a potent activating agent like COMU.[15] Pre-activation for 15-30 minutes before addition to the resin can also improve coupling efficiency.[18]

References

  • Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Gunda, G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Retrieved from [Link]

  • Chemist Chem. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

  • Beyermann, M., Bienert, M., & Carpino, L. A. (n.d.). 3.3 Acid Halides. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 25). Synthesis of amino acid chlorides. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5874643A - Preparation of amino acid chloride.
  • NSF PAR. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2022, September 7). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Retrieved from [Link]

  • NCBI. (2014, March 26). A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Acyl Chlorides of Amino Acids and Peptides as Monomers for the Preparation of Polymeric Polypeptides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (+)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • ResearchGate. (2025, December 31). A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2014, February 26). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides | Organic Letters. Retrieved from [Link]

  • PubMed. (2020, April 17). Enantiopure α-Trifluoromethylated Aziridine-2-carboxylic Acid (α-TfmAzy): Synthesis and Peptide Coupling. Retrieved from [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Azetidinecarboxylic acid. Retrieved from [Link]

  • NCBI. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2005, May 25). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Retrieved from [Link]

  • ResearchGate. (2015, November 16). How can store amino acids stock solutions? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification for (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid

Welcome to the technical support center for the optimization of HPLC purification conditions for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of HPLC purification conditions for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique fluorinated amino acid analog.

Introduction

(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its constrained azetidine ring and the electron-withdrawing trifluoromethyl group impart unique conformational properties and metabolic stability to peptides and small molecules. However, these same features, particularly its high polarity and chiral nature, present distinct challenges for HPLC purification. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your purification workflow, grounded in fundamental chromatographic principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValue / DescriptionSource
Molecular Formula C5H6F3NO2Inferred from structure
Molecular Weight 169.10 g/mol Inferred from structure
Structure A four-membered azetidine ring with a carboxylic acid and a trifluoromethyl group at the chiral center (position 2).N/A
Predicted pKa (Strongest Acidic) ~1.76 (for the carboxylic acid)[3]
Predicted pKa (Strongest Basic) ~10.68 (for the secondary amine)[3]
Predicted logP -3[3]
Solubility Expected to be highly soluble in water and polar organic solvents like methanol.[4][5]Inferred from analog data

The zwitterionic nature, high polarity (indicated by the negative logP), and the presence of the highly electronegative trifluoromethyl group are the primary factors influencing its chromatographic behavior.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Method Development & Column Selection
Q1: I'm starting from scratch. What type of HPLC column and mobile phase should I begin with for purifying (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid?

A: Given the high polarity and chiral nature of your compound, a standard reversed-phase (RP) C18 column may provide insufficient retention, leading to elution near the solvent front.[6] A more effective starting point involves strategies designed for polar and chiral compounds.

Recommended Initial Approach: Chiral Stationary Phase (CSP) Screening

The most critical aspect of this purification is the separation of enantiomers. Therefore, screening a selection of Chiral Stationary Phases (CSPs) is the most logical first step.[7][8] Polysaccharide-based CSPs are often the "go-to" choice due to their broad applicability.[7][9]

dot

Caption: Initial HPLC method development strategy.

Step-by-Step Initial Screening Protocol:

  • Select a Set of Diverse CSPs:

    • Immobilized Polysaccharide Phases: Start with columns like Amylose-SA, Cellulose-SB, and Cellulose-SC. These are robust and compatible with a wide range of solvents.[9]

    • Macrocyclic Glycopeptide Phases: Columns like CHIROBIOTIC T or R can be excellent choices for amino acids.[10][11]

  • Screen Under Multiple Mobile Phase Conditions:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: 2-Propanol or Ethanol

      • Gradient: 10-50% B over 20 minutes.

      • Additive: For your acidic compound, add 0.1% Trifluoroacetic Acid (TFA) to the modifier.[8]

    • Polar Organic Mode:

      • Mobile Phase: Methanol or Acetonitrile with 0.1% TFA.

      • This mode is often successful for ionizable molecules on CHIROBIOTIC phases.[10]

    • Reversed-Phase (RP):

      • Mobile Phase A: Water with 0.1% Formic Acid or TFA.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA.

      • Gradient: 5-95% B over 20 minutes.

  • Evaluate Results: From this screen, identify the column and mobile phase system that provides the best initial separation (resolution > 1.5) and proceed with optimization.

Q2: My compound shows very poor or no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

A: This is a classic problem for highly polar analytes.[6][12] The hydrophobic C18 stationary phase has little affinity for your polar compound. You have several effective options to increase retention.

Option 1: Switch to a Polar-Compatible Reversed-Phase Column

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to remain wetted even in highly aqueous mobile phases and provides an alternative selectivity mechanism.

  • Polar-Endcapped Phases: These columns use a polar group to cap the residual silanols, which can also improve retention for polar compounds.[13][14]

Option 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mechanism: HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide-based) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water layer forms on the stationary phase, and partitioning of the analyte into this layer provides retention.[13]

  • Starting HILIC Conditions:

    • Column: Silica or Amide-HILIC column.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: Start at high organic (e.g., 95% A) and decrease the organic content (e.g., to 50% A).

Option 3: Utilize Mixed-Mode Chromatography (MMC)

  • Mechanism: MMC columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities on a single stationary phase.[15][16][17] For your zwitterionic compound, a mixed-mode column with both cation-exchange and anion-exchange properties, or RP/cation-exchange, would be ideal.

  • Benefit: This approach provides two independent retention mechanisms, significantly enhancing the retention and selectivity for polar and charged molecules.[15] You can modulate retention by adjusting both the organic solvent percentage and the ionic strength (buffer concentration) of the mobile phase.[15]

dot

Caption: Decision tree for improving poor retention.

Section 2: Troubleshooting Peak Shape Issues
Q3: I am observing significant peak tailing for my compound. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially for polar and ionizable compounds.[18][19] It is generally caused by undesirable secondary interactions between your analyte and the stationary phase, or by issues with the HPLC system itself.[18][20]

Step 1: Diagnose the Cause

  • Chemical vs. Physical: If only your analyte peak is tailing, the issue is likely chemical. If all peaks (including the solvent front) are tailing, it's likely a physical problem with the column or system.[18]

Step 2: Address Chemical Causes (Most Common)

  • Secondary Silanol Interactions: The most frequent cause of tailing for basic compounds (like your azetidine nitrogen) is interaction with acidic silanol groups (Si-OH) on the silica surface of the column.[18]

    • Solution 1: Lower the Mobile Phase pH: Add an acidic modifier like formic acid or TFA to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing their interaction with the protonated amine of your analyte.

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. Ensure you are using a high-quality, fully end-capped column.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[18]

    • Solution: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[18][21]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Step 3: Address Physical Causes

  • Column Void: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or mobile phase incompatibility.[20]

    • Solution: This usually requires replacing the column. Using a guard column can help protect the analytical column.[21]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[18]

    • Solution: Use tubing with the smallest appropriate inner diameter and ensure all fittings are properly seated.

Q4: My peaks are broad or splitting. What's happening?

A: Peak broadening or splitting can stem from several issues, often related to the sample solvent, column health, or on-column processes.

  • Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.[19]

    • Solution: Ensure your sample is completely solubilized before injection. Filtering the sample through a 0.45 µm filter is also recommended.[18]

  • Strong Injection Solvent: As mentioned for tailing, injecting in a solvent significantly stronger than the mobile phase is a primary cause of peak splitting and fronting.[19][21]

    • Solution: Match the injection solvent to the mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants at the column inlet can disrupt the sample band, causing splitting.[21]

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column is highly recommended for sample cleanup.[21]

Section 3: Optimizing Resolution and Scale-Up
Q5: I have achieved partial separation of the enantiomers, but the resolution is poor (Rs < 1.5). How can I improve it?

A: Optimizing resolution for a chiral separation involves systematically adjusting chromatographic parameters to enhance the differential interaction between the enantiomers and the CSP.

Optimization Parameters for Chiral Separations:

ParameterRecommended Action & Rationale
Mobile Phase Modifier Systematically screen different organic modifiers (e.g., switch from Methanol to Ethanol or 2-Propanol in NP, or from Acetonitrile to Methanol in RP). The choice of modifier can significantly alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[7][10]
Additive Screen different acidic (TFA, Formic Acid) or basic (Diethylamine - DEA for basic compounds) additives. The type and concentration of the additive can influence the ionization state of both the analyte and the CSP, altering the separation mechanism.[8]
Temperature Lowering the column temperature often increases resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation. Conversely, sometimes increasing temperature can improve peak efficiency. Experiment with a range from 10°C to 40°C.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for the enantiomers to interact with the stationary phase, which can improve resolution, albeit at the cost of longer analysis time.
Q6: I have a good analytical method. What are the key considerations for scaling up to preparative HPLC?

A: Scaling up from analytical to preparative purification requires careful consideration to maintain resolution while increasing throughput.

Key Scale-Up Considerations:

  • Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant. The flow rate for the preparative column (F_prep) can be calculated from the analytical flow rate (F_anal) using the column diameters (d):

    • F_prep = F_anal * (d_prep / d_anal)²

  • Calculate Column Loading: The maximum sample load on the preparative column needs to be determined experimentally. Start with a conservative load based on the analytical injection and incrementally increase the amount until resolution begins to degrade.

  • Sample Solubility and Injection Volume: The sample must be dissolved in a solvent that is as weak as or weaker than the mobile phase to avoid peak distortion. The concentration should be as high as possible to minimize the injection volume.

  • Fraction Collection: Use a fraction collector triggered by UV signal threshold and/or slope to selectively collect the peak of interest. Be mindful of the delay volume between the detector and the fraction collector outlet.

References

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International. Retrieved from [Link]

  • Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. (2017, April 15). PubMed. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. (2022, April 23). IntechOpen. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Chrom-Support. Retrieved from [Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005, June 20). ResearchGate. Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC. Retrieved from [Link]

  • Mixed Mode Chromatography. (n.d.). QYAOBIO. Retrieved from [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. (2022, August 4). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Azetidinecarboxylic acid, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • (S)-2-Azetidinecarboxylic acid. (2010, April 8). FooDB. Retrieved from [Link]

  • 2-Azetidinecarboxylic acid, (+)-. (n.d.). PubChem. Retrieved from [Link]

  • 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid. (n.d.). Bide Pharmatech. Retrieved from [Link]

  • 2-Azetidinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.). Google Patents.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (n.d.). PubMed. Retrieved from [Link]

  • 1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Fmoc-Azetidine-2-carboxylic acid. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. This guide provides in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you maintain the stereochemical purity of this valuable building block in your synthetic endeavors.

Introduction: The Challenge of Epimerization

(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry. Its rigid four-membered ring and the presence of a trifluoromethyl group at the α-position can impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics. However, these same features present a significant synthetic challenge: a heightened susceptibility to epimerization at the C2 stereocenter.

The strongly electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton, making it prone to abstraction under both basic and, to a lesser extent, acidic conditions. This can lead to the formation of the undesired (2R)-epimer, a diastereomer that can be difficult to separate and may have different biological activity, potentially compromising your research outcomes. This guide is designed to equip you with the knowledge and practical strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at a single chiral center in a molecule that has more than one. In the case of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, this refers to the conversion of the desired (S)-enantiomer to the (R)-enantiomer at the C2 position. This process results in a mixture of diastereomers if the molecule is incorporated into a larger chiral structure, which can be challenging to purify due to their similar physical properties.[1]

Q2: Why is this particular amino acid so susceptible to epimerization?

A2: The primary reason is the presence of the electron-withdrawing trifluoromethyl (-CF3) group directly attached to the chiral α-carbon. This group significantly increases the acidity of the α-proton through a negative inductive effect, making it more easily removed by a base.[1] This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of the (S) and (R) epimers.

Q3: What are the main experimental conditions that promote epimerization?

A3: Several factors can contribute to epimerization:

  • Strong Bases: The use of strong, non-hindered bases (e.g., DBU, DIPEA) can readily abstract the acidic α-proton.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of epimerization.

  • Polar Aprotic Solvents: Solvents like DMF and NMP can stabilize the charged enolate intermediate, thereby facilitating its formation and increasing the likelihood of epimerization.

  • Prolonged Reaction Times: Longer exposure to conditions that promote epimerization will naturally lead to a higher percentage of the undesired epimer.

  • Highly Reactive Coupling Reagents: Certain peptide coupling reagents can lead to the formation of highly activated intermediates, such as oxazolones, which are prone to racemization.

Q4: How can I detect and quantify the extent of epimerization?

A4: The two most powerful analytical techniques for this purpose are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a suitable chiral stationary phase (CSP), you can separate the (S) and (R) epimers and quantify their relative amounts.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The trifluoromethyl group provides a unique spectroscopic handle. In a chiral environment (e.g., with a chiral solvating agent), the ¹⁹F signals of the two epimers will have different chemical shifts, allowing for their quantification.

Troubleshooting Guide: Resolving Epimerization Issues

This section provides a structured approach to diagnosing and solving epimerization problems encountered during your experiments.

Issue 1: High Levels of Epimerization Detected After Peptide Coupling

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Inappropriate Coupling Reagent Use modern onium salt-based coupling reagents like HATU, HCTU, or COMU . These reagents promote rapid amide bond formation, which can outcompete the rate of epimerization.[2]Onium salt reagents, especially those containing HOAt or OxymaPure as additives, are highly efficient and have been shown to suppress epimerization by minimizing the lifetime of the activated species.
Excessive Base Strength or Concentration Use a sterically hindered and weaker base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like DIPEA. Use the minimum amount of base necessary.Stronger, non-hindered bases can more readily abstract the α-proton, leading to higher rates of epimerization. Using a weaker or sterically hindered base minimizes this side reaction.
Prolonged Pre-activation Time Minimize the pre-activation time of the carboxylic acid with the coupling reagent and base before adding the amine component. Ideally, add the activated amino acid to the amine immediately.A longer time in the activated state before coupling increases the opportunity for the formation of epimerization-prone intermediates like oxazolones.
Unfavorable Solvent Choice Use a less polar solvent if compatible with the solubility of your reagents. For example, a mixture of DMF and DCM may be beneficial.Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization. However, ensure your starting materials are sufficiently soluble.
Elevated Temperature Perform the coupling reaction at room temperature or below (e.g., 0 °C) .Lowering the reaction temperature will decrease the rate of the epimerization side reaction more significantly than the desired coupling reaction.
Lack of Suppressing Additives Incorporate additives like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or **anhydrous copper(II) chloride (CuCl₂) ** into your coupling protocol.[2]These additives can intercept the activated intermediate to form a new, more stable intermediate that is less prone to epimerization before reacting with the amine.
Issue 2: Epimerization Observed During N-Protecting Group Removal (e.g., Fmoc Deprotection)

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Standard Piperidine in DMF Use a deprotection cocktail containing a weaker base or a hindered base. Consider using 20% piperidine in a less polar solvent like DCM , or a solution of DBU (1-2%) in DMF .While piperidine is standard for Fmoc removal, its basicity can be sufficient to cause epimerization of sensitive residues. A weaker base or a more hindered base can mitigate this.
Prolonged Deprotection Time Minimize the deprotection time to what is necessary for complete Fmoc removal. Monitor the reaction closely (e.g., by LC-MS).Extended exposure to basic conditions increases the risk of epimerization.
Elevated Temperature Perform the deprotection at room temperature . Avoid heating.As with coupling reactions, higher temperatures will accelerate the rate of epimerization.

Visualizing the Problem: Epimerization Mechanisms

To better understand the underlying chemistry, the following diagrams illustrate the two primary pathways for epimerization.

G cluster_0 Oxazolone Formation cluster_1 Direct Enolization A (2S)-Amino Acid Derivative B Activated Intermediate A->B Coupling Reagent C Oxazolone (Planar, Achiral) B->C Intramolecular Cyclization D Epimerized Amino Acid Derivative C->D Base, then H+ E (2S)-Amino Acid Derivative F Enolate Intermediate (Planar, Achiral) E->F Strong Base (-H+) G Epimerized Amino Acid Derivative F->G Proton Source (+H+) G start High Epimerization Detected q1 Was the reaction a peptide coupling? start->q1 coupling_solutions Implement Coupling Solutions: - Use HATU/HCTU/COMU - Use hindered base (Collidine/NMM) - Lower temperature to 0°C - Add HOBt/HOAt/CuCl₂ - Reduce pre-activation time - Use less polar solvent (DCM) q1->coupling_solutions Yes deprotection_solutions Implement Deprotection Solutions: - Use weaker base (e.g., DBU) - Shorten deprotection time - Ensure room temperature q1->deprotection_solutions No (e.g., Deprotection) reanalyze Re-analyze Epimeric Ratio coupling_solutions->reanalyze deprotection_solutions->reanalyze end Epimerization Resolved reanalyze->end

Sources

Troubleshooting

Best storage conditions to prevent degradation of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

Welcome to the technical support center for (2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for solid (2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid?

For long-term stability of the solid compound, it is recommended to store it in a freezer at temperatures of -20°C or below.[1][2] For short-term storage, 4°C is also acceptable.[3] It is crucial to use a tightly sealed container to prevent moisture ingress.[4][5]

Q2: How should I handle the compound upon receiving it and before use?

Upon receipt, immediately place the compound in the recommended freezer storage.[2] Before opening the container, it is critical to allow it to warm to room temperature, preferably in a desiccator.[6][7] This prevents condensation of atmospheric moisture onto the cold compound, which can lead to degradation. Always handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][8]

Q3: Are there any specific atmospheric conditions to consider for storage?

Yes, for optimal stability, especially for solutions, storing under an inert atmosphere such as nitrogen or argon is recommended.[3] This minimizes the risk of oxidative degradation. For the solid compound, the primary concern is moisture, so a dry environment is essential.[4][5]

Q4: What materials should I avoid when working with this compound?

(2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid should not be stored or handled with strong oxidizing agents or strong acids.[1][5][9] Contact with these substances can lead to chemical reactions that degrade the compound.

Q5: How should I prepare solutions of (2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid for my experiments?

When preparing solutions, use high-purity, dry solvents. For peptides and amino acid derivatives, sterile water or buffers are often used.[2] If the compound exhibits poor solubility in aqueous solutions, the addition of a small amount of an organic solvent like DMSO may be necessary.[2] For sensitive applications, using oxygen-free solvents is a good practice, especially if the experimental conditions could promote oxidation.[2] Prepared solutions are generally less stable than the solid compound and should ideally be used immediately.[2]

Q6: What are the signs of degradation, and how can I test for it?

Visual signs of degradation can include a change in color or the appearance of clumping. However, the absence of these signs does not guarantee purity. The most reliable way to assess the purity of the compound is through analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the appearance of new signals or changes in the integration of existing signals.

  • High-Performance Liquid Chromatography (HPLC): To detect the presence of impurities or degradation products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced reactivity in subsequent experiments Compound degradation due to improper storage.Verify storage conditions (temperature, moisture protection). Test a fresh sample or a sample from a newly opened container.
Appearance of unexpected peaks in analytical data (HPLC, NMR) Degradation of the compound.Review handling procedures, especially exposure to moisture, light, or incompatible substances. Re-purify the compound if possible, or use a fresh batch.
Inconsistent experimental results Partial degradation of the starting material.Always use a freshly opened and properly handled vial of the compound for critical experiments. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles of the entire batch.[2]
Difficulty dissolving the compound Possible moisture absorption leading to clumping.Ensure the compound was brought to room temperature in a desiccator before opening. If moisture is suspected, drying under a high vacuum may be attempted, but care should be taken as the compound's stability under these conditions may vary.

Storage Condition Summary

Condition Optimal Suboptimal Potential Impact of Suboptimal Conditions
Temperature -20°C or below (long-term)[1][2]Room temperature or repeated temperature fluctuations.Increased rate of degradation, potential for hydrolysis if moisture is present.
Atmosphere Dry, inert (e.g., Nitrogen)[3]Humid air.Hydrolysis of the carboxylic acid and potential reactions with the azetidine ring.
Light Protected from light (amber vial)[3]Exposure to direct sunlight or UV light.Photodegradation.
Container Tightly sealed, appropriate material (e.g., glass)[4][5]Loosely capped or reactive plastic container.Moisture ingress, contamination from the container.

Experimental Workflow for Handling and Use

G cluster_storage Long-Term Storage cluster_preparation Pre-Use Preparation cluster_experiment Experimental Use cluster_cleanup Post-Use storage Store at -20°C or below in a tightly sealed container warm Allow container to warm to room temperature in a desiccator storage->warm Retrieve from storage open Open container in a well-ventilated area warm->open weigh Weigh the required amount open->weigh Ready for use dissolve Dissolve in appropriate high-purity, dry solvent weigh->dissolve use Use immediately in experiment dissolve->use reseal Tightly reseal container use->reseal If material remains return_storage Return to -20°C storage reseal->return_storage

Caption: Recommended workflow for handling (2S)-2-(Trifluoromethyl)-azetidine-2-carboxylic acid.

Potential Degradation Pathway

Degradation cluster_conditions Degradation Conditions A (2S)-2-(Trifluoromethyl)- azetidine-2-carboxylic acid B 2-(Trifluoromethyl)azetidine A->B Decarboxylation C CO2 D Further degradation products B->D Ring opening/ Further reactions label1 Heat label2 Moisture label3 Incompatible Chemicals

Caption: A potential degradation pathway via decarboxylation.

References

  • [Link to a Safety Data Sheet for a rel
  • ChemScene. (2023, May 12).
  • Clearsynth. (2026, March 16).
  • [Link to a Safety Data Sheet for L-Azetidine-2-carboxylic acid]
  • MedChemExpress. L-Azetidine-2-carboxylic acid-SDS.
  • [Link to a Safety Data Sheet for a rel
  • Sigma-Aldrich. (2026, January 8).
  • Thermo Fisher Scientific. TECHNICAL NOTE.
  • Gressin, J. C., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters.
  • Thermo Fisher Scientific. Handling and Storage Instructions Standard Peptides.
  • Singh, G. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Wikipedia. Azetidine-2-carboxylic acid.
  • Trang, B., et al. (2022, August 19).
  • ResearchGate. Resolution of D -azetidine-2-carboxylic acid.
  • Ichiishi, N., et al.
  • Pronina, Y. A., et al. (2025, February 18). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Request PDF.
  • Aapptec Peptides.
  • PubMed. (2008, August 15). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids.
  • Grant, M. M., et al. Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli.
  • Simmie, J. M. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Conformation: (2S)-2-Azetidinecarboxylic acid, 2-(trifluoromethyl)- vs. L-proline

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design and molecular biology. The unique cyclic structure of L-proline impose...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design and molecular biology. The unique cyclic structure of L-proline imposes significant constraints on the peptide backbone, making it a critical residue for defining secondary structures. However, the search for analogues with even more defined and predictable conformational effects is a continuous effort. This guide provides an in-depth, objective comparison between the canonical L-proline and a potent synthetic analogue, (2S)-2-Azetidinecarboxylic acid, 2-(trifluoromethyl)- (Tfm-Aze), supported by experimental data.

Structural Foundations: A Tale of Two Rings

At first glance, L-proline and Tfm-Aze are structural cousins. L-proline features a five-membered pyrrolidine ring, which uniquely links its side chain back to the peptide backbone nitrogen.[1][2][3] Tfm-Aze, its synthetic counterpart, is characterized by a more constrained four-membered azetidine ring and the powerful addition of a trifluoromethyl (CF3) group at the alpha-carbon (Cα).[4]

This seemingly subtle difference in ring size and the introduction of the highly electronegative and sterically demanding CF3 group are the primary drivers of the profound differences in their conformational behavior within a peptide chain.

Structural_Comparison cluster_proline L-Proline cluster_tfmaze (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (Tfm-Aze) Pro_img TfmAze_img

Caption: Chemical structures of L-proline and Tfm-Aze.

The Conformational Consequences: Rigidity and Preference

The incorporation of these residues into a peptide backbone dictates local and global conformation through three main parameters: ring pucker, cis-trans isomerization of the preceding peptide bond, and the allowable backbone dihedral angles (φ, ψ).

Ring Pucker: A Battle of Geometries

The five-membered ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (down) and Cγ-exo (up). This puckering influences the φ and ψ angles of the peptide backbone.[5] Statistical analysis of high-resolution protein structures shows that proline residues preceding a cis peptide bond strongly prefer a Cγ-endo pucker.[5]

The four-membered ring of azetidine analogues is inherently more strained and thus more planar than proline's pyrrolidine ring.[6] While unsubstituted L-azetidine-2-carboxylic acid (Aze) can increase the flexibility of peptides compared to proline, the addition of the bulky trifluoromethyl group at the Cα position in Tfm-Aze dramatically alters this landscape.[7] The strong stereoelectronic effects of the CF3 group are expected to severely restrict the available pucker conformations, pre-organizing the peptide backbone into a more defined state.

Cis-Trans Isomerization: Taming the Switch

The Xaa-Pro peptide bond is unique in its ability to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations, with the trans form being favored in about 95% of cases in folded proteins.[8] This isomerization is often a rate-limiting step in protein folding due to a high energy barrier of ~80 kJ/mol.[8][9]

The substitution with Tfm-Aze offers a powerful tool to control this equilibrium. The steric hindrance imposed by the Cα-trifluoromethyl group, combined with its profound electron-withdrawing effects, can be leveraged to strongly favor one isomer over the other. Studies on related α-trifluoromethylated proline analogues have shown that the CF3 group can significantly increase the energy barrier for rotation and stabilize a specific amide bond geometry.[4] This allows for the design of peptides that are effectively "locked" in a desired cis or trans conformation, removing the conformational ambiguity inherent to proline.

Secondary Structure Induction: Beyond the "Kink"

L-proline is famously known as a "helix breaker" but is a common constituent of β-turns.[6] Azetidine-containing peptides, due to their altered ring geometry, have been shown to be potent inducers of different turn types. Specifically, while proline tends to induce β-turns, the four-membered ring of azetidine residues preferentially stabilizes tighter γ-turn conformations.[6]

The incorporation of Tfm-Aze, with its rigidifying properties, is anticipated to enhance this turn-inducing capability significantly. By constraining the backbone dihedral angles and locking the preceding peptide bond, Tfm-Aze can serve as a powerful template for nucleating specific secondary structures, a critical advantage in designing peptidomimetics with high receptor affinity and specificity.

Comparative Data Summary

The following table summarizes the key conformational differences based on experimental and computational studies of proline and its fluorinated or azetidine-based analogues.

ParameterL-Proline(2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid (Tfm-Aze)Rationale for Difference
Ring Structure Five-membered pyrrolidineFour-membered azetidine with Cα-CF3Smaller ring size and bulky, electron-withdrawing substituent.
Ring Pucker Flexible (Cγ-endo/Cγ-exo)Highly restrictedIncreased ring strain and severe steric/electronic constraints from the CF3 group.
Preceding Peptide Bond Significant population of cis and trans isomers (~5-30% cis)[8][10]Strongly biased towards a single isomer (trans or cis depending on context)Steric clash and electronic effects of the CF3 group dramatically raise the energy of one isomer.[4]
Isomerization Barrier High (~80 kJ/mol)[8]Significantly increasedThe partial double-bond character of the amide is perturbed, and steric hindrance in the transition state is magnified.
Preferred Turn Type β-turns[6]γ-turns[6]The geometry of the four-membered ring favors the formation of a C7 intramolecular hydrogen bond characteristic of a γ-turn.

Experimental Methodologies for Conformational Analysis

Validating the conformational impact of substituting L-proline with Tfm-Aze requires a multi-faceted approach employing high-resolution spectroscopic and structural techniques.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Pro vs. Tfm-Aze) Purification Purification & Characterization (HPLC, Mass Spec) Peptide_Synthesis->Purification NMR NMR Spectroscopy (1D/2D, NOESY, EXSY) Purification->NMR CD Circular Dichroism (CD) Spectroscopy Purification->CD XRay X-ray Crystallography Purification->XRay Analysis Conformational Analysis NMR->Analysis CD->Analysis XRay->Analysis

Caption: A typical experimental workflow for comparative peptide conformational analysis.

Protocol 1: NMR Spectroscopy for Cis-Trans Ratio and Dynamics

Nuclear Magnetic Resonance (NMR) is the premier technique for studying peptide conformation in solution.[11][12]

  • Sample Preparation: Dissolve the purified peptide (containing either Pro or Tfm-Aze) in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The presence of distinct sets of peaks for the same proton in different environments indicates the presence of multiple conformers, such as cis and trans isomers.

  • Quantification: Integrate the corresponding peaks for the cis and trans isomers to determine their relative populations.

  • 2D EXSY (Exchange Spectroscopy): To measure the rate of isomerization, acquire a 2D EXSY spectrum. The presence of cross-peaks between the signals of the cis and trans isomers is direct evidence of chemical exchange.

  • Data Analysis: The rate constants for the cis ⇌ trans interconversion can be calculated from the volumes of the cross-peaks and diagonal peaks, allowing for the determination of the energy barrier (ΔG‡) to rotation.

Protocol 2: Circular Dichroism (CD) for Secondary Structure Analysis

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[13]

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).[13]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Use a quartz cuvette with a short path length (e.g., 1 mm).[13]

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the CD spectrum of the peptide solution, typically over a wavelength range of 190-260 nm.[13]

  • Data Processing: Subtract the baseline spectrum from the peptide spectrum and convert the signal to mean residue ellipticity.

  • Comparative Analysis: Compare the spectra of the L-proline-containing peptide with the Tfm-Aze-containing peptide. Significant changes in the spectral shape and intensity at characteristic wavelengths (e.g., ~208 nm, ~222 nm for α-helices) indicate substantial differences in the secondary structure induced by the substitution.

Conclusion and Outlook

The substitution of L-proline with (2S)-2-Azetidinecarboxylic acid, 2-(trifluoromethyl)- is not merely an incremental modification; it is a strategic choice for enforcing a highly constrained and predictable local geometry within a peptide. While L-proline provides a degree of conformational restriction, Tfm-Aze acts as a molecular clamp, offering precise control over ring pucker, cis-trans isomerism, and turn induction.

For drug development professionals, this translates into the ability to design peptidomimetics with:

  • Enhanced Receptor Affinity: By locking the peptide into its bioactive conformation, entropic penalties upon binding are minimized.

  • Improved Metabolic Stability: The unnatural amino acid structure can confer resistance to proteolytic degradation.

  • Reduced Conformational Heterogeneity: Simplifying the ensemble of solution structures can lead to more predictable pharmacological profiles.

The choice between L-proline and Tfm-Aze depends on the specific design goal. L-proline remains the natural choice for mimicking native biological systems, while Tfm-Aze provides a powerful tool for next-generation peptide therapeutics where conformational rigidity and stability are paramount.

References

  • Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. (2025). MDPI.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018).
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Raines Lab.
  • Cis-trans isomerization and puckering of proline residue. (2004). PubMed.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.
  • Methods of peptide conform
  • Preferred proline puckerings in cis andtrans peptide groups: Implic
  • A Comparative Guide to Circular Dichroism Analysis of Peptides Incorpor
  • Cis-trans isomerization and puckering of proline residue.
  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Synthesis, conformational analysis, and spectroscopic characterization of peptides based on Daf, the first rigid transition-metal receptor, cyclic C(alpha,alpha)-disubstituted glycine. (2002). PubMed.
  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simul
  • Cis−Trans Isomerization and Puckering of Pseudoproline Dipeptides. (2002).
  • Synthesis and conformation of backbone N-amin
  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008). PubMed.
  • NMR spectroscopy in the conformational analysis of peptides: an overview. (2020). PubMed.
  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calcul
  • Proline Deriv
  • (PDF) Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates.

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Comparative

Comparing lipophilicity of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- and non-fluorinated analogs

The substitution of hydrogen with a trifluoromethyl (-CF 3​ ) group is a premier structural modification in medicinal chemistry, fundamentally altering a molecule's pharmacokinetic and physicochemical profile[1]. When ap...

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Author: BenchChem Technical Support Team. Date: April 2026

The substitution of hydrogen with a trifluoromethyl (-CF 3​ ) group is a premier structural modification in medicinal chemistry, fundamentally altering a molecule's pharmacokinetic and physicochemical profile[1]. When applied to conformationally restricted cyclic amino acids, such as the transition from (2S)-azetidine-2-carboxylic acid (L-Aze) to its α-trifluoromethylated analog, the impact on lipophilicity and ionization is profound.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the mechanistic causality behind the lipophilicity shift, provide comparative data, and establish self-validating experimental protocols for quantifying these changes in non-UV-active aliphatic systems.

Mechanistic Rationale: The Fluorine Effect on Lipophilicity

To understand the lipophilicity difference between L-Aze and (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, one must evaluate the interplay between intrinsic hydrophobicity and ionization state (pKa).

  • Intrinsic Hydrophobicity (LogP): The non-fluorinated parent compound, L-Aze, is a highly polar, plant-derived non-proteinogenic amino acid characterized by a severely negative LogP. The introduction of the -CF 3​ group increases the intrinsic lipophilicity of the neutral molecule due to the highly hydrophobic nature of the C-F bonds[2]. Similar trends are robustly documented in homologous α-trifluoromethyl prolines, where the -CF 3​ group increases the LogP by over 1.0 unit relative to the non-fluorinated parent[3].

  • Inductive Electron Withdrawal and pKa Shift: Fluorine modulates lipophilicity not just through volume and hydrophobicity, but by drastically altering the pKa of adjacent ionizable groups[4]. The strongly electronegative -CF 3​ group exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the azetidine nitrogen, dropping its pKa from ~10.68 down to approximately 8.0.

  • Zwitterionic Equilibrium (LogD 7.4​ ): At physiological pH (7.4), non-fluorinated L-Aze exists almost exclusively as a highly polar zwitterion, resulting in poor membrane permeability[5]. The lowered amine pKa in the fluorinated analog shifts the equilibrium, increasing the transient population of the neutral (non-ionized) species. This synergistic combination of intrinsic C-F hydrophobicity and a suppressed zwitterionic state dramatically enhances the apparent distribution coefficient (LogD)[6].

G CF3 α-CF3 Substitution EWG Inductive Electron Withdrawal (-I) CF3->EWG pKa Lowered Amine pKa EWG->pKa LogP Increased Intrinsic Lipophilicity (LogP) EWG->LogP Zwit Shifted Zwitterion Equilibrium (pH 7.4) pKa->Zwit LogD Enhanced Physiological Distribution (LogD) Zwit->LogD LogP->LogD

Mechanistic impact of α-CF3 substitution on amino acid lipophilicity.

Comparative Physicochemical Data

The following table synthesizes the physicochemical parameters of the two analogs. Because aliphatic azetidines are highly specialized, the fluorinated values are extrapolated from validated structure-property relationships of exact proline homologs.

Physicochemical Parameter(2S)-Azetidine-2-carboxylic acid (L-Aze)(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid
Molecular Weight 101.10 g/mol 169.10 g/mol
Computed LogP (Neutral) -2.9 to -3.1-0.5 to 0.2
Amine pKa 10.68~8.0
Carboxylic Acid pKa 1.76< 1.0
Predominant State (pH 7.4) Zwitterionic (>99.9%)Zwitterionic / Neutral Equilibrium Shifted
Apparent LogD (pH 7.4) < -3.5-1.5 to -0.5

*Derived from established α-trifluoromethyl amino acid trends.

Self-Validating Experimental Protocols

Standard UV-HPLC methods for LogP determination fail here because aliphatic azetidines lack a strong UV chromophore. To ensure scientific integrity and eliminate background interference, we must employ a self-validating 19 F NMR Shake-Flask methodology for the fluorinated analog, paired with potentiometric titration to confirm the pKa shift[2].

Protocol 1: 19 F NMR Shake-Flask Method for LogD 7.4​ Determination

Causality & Self-Validation: We pre-saturate the solvents to prevent volume changes during phase mixing, which would otherwise skew concentration calculations. We utilize a fluorinated internal standard (e.g., 2,2,2-trifluoroethanol) to allow absolute quantification without relying on external calibration curves. Finally, a long NMR relaxation delay (D1) is enforced because fluorine nuclei often possess long longitudinal relaxation times ( T1​ ); short delays lead to incomplete relaxation and destroy the quantitative accuracy of the integration.

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Separate the phases.

  • Sample Preparation: Dissolve exactly 5.0 mg of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid and 1.0 mg of 2,2,2-trifluoroethanol (Internal Standard) in 1.0 mL of the pre-saturated PBS.

  • Thermodynamic Equilibration: Combine 0.5 mL of the spiked aqueous phase with 0.5 mL of pre-saturated n-octanol in a sealed borosilicate glass vial. Shake mechanically at 300 rpm for 2 hours at 25°C to achieve thermodynamic partitioning.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes. Crucial step to break any microemulsions that would artificially inflate the apparent octanol concentration.

  • NMR Acquisition: Carefully aliquot 400 µL of each phase into separate NMR tubes. Insert a coaxial capillary containing D 2​ O for signal locking. Acquire 19 F NMR spectra using a relaxation delay (D1) of 5 × T1​ (typically >15 seconds).

  • Calculation: Calculate LogD 7.4​ using the ratio of the integrated analyte peaks in the octanol versus the aqueous phase, normalized against the internal standard integrals.

G N1 1. Solvent Pre-saturation (Octanol & PBS pH 7.4) N2 2. Analyte & Internal Std Solubilization N1->N2 N3 3. Thermodynamic Equilibration (Shake) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. 19F NMR Acquisition (Relaxation Delay > 5*T1) N4->N5 N6 6. LogD Calculation (Peak Integration Ratio) N5->N6

19F NMR Shake-Flask Workflow for LogD Determination

Protocol 2: Potentiometric Titration for pKa Verification

Causality & Self-Validation: To prove that the LogD shift is driven by a pKa change, we must map the ionization profile. We perform this under a nitrogen atmosphere to prevent atmospheric CO 2​ from forming carbonic acid in the solution, which would falsely lower the basic pKa reading.

  • Preparation: Prepare a 2.0 mM solution of the amino acid in 50 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).

  • Acidification: Lower the initial pH to 1.5 using standardized 0.1 M HCl.

  • Titration: Under a continuous nitrogen purge, titrate the solution with standardized 0.1 M KOH using an automated titrator. Record the pH after each 0.01 mL addition until pH 11.5 is reached.

  • Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify equivalence points, and use non-linear regression (Bjerrum plot analysis) to extract the exact macroscopic pKa values.

Strategic Implications for Drug Design

The transition from a non-fluorinated azetidine ring to its α-trifluoromethylated counterpart is not merely a structural novelty; it is a calculated pharmacokinetic optimization. By suppressing the amine's basicity and increasing the intrinsic lipophilicity, researchers can transform a highly polar, membrane-impermeable amino acid into a bioavailable peptidomimetic building block. This strategy is highly applicable in the design of orally bioavailable peptides, CNS-penetrant small molecules, and metabolically stable ligands.

References

  • Azetidinecarboxylic Acid | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783) | FooDB Source: FooDB URL:[Link]

  • Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids Source: PubMed (NIH) URL: [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design Source: ChemRxiv URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines Source: PubMed Central (PMC) URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

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Validation

A Comparative Guide to the Validation of Enantiomeric Excess for (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of drug candidates. The compound (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid is a compelling chiral building block, with its strained azetidine ring and the influential trifluoromethyl group making it a valuable scaffold in medicinal chemistry.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric excess (e.e.) of this specific molecule, designed for researchers, scientists, and drug development professionals who require robust and reliable analytical solutions.

The validation of an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[3][4][5] For enantiomeric excess determination, this involves a rigorous assessment of specificity, linearity, range, accuracy, and precision.[3][4][6][7]

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution and accuracy.[8][9] For a polar, zwitterionic compound like (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid, direct analysis on a chiral stationary phase (CSP) can be challenging. A common and effective strategy is derivatization to an ester, such as the methyl or ethyl ester, to improve chromatographic behavior on polysaccharide-based CSPs.[10]

Causality in Experimental Choices

The choice of a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is based on their proven broad applicability and success in resolving a wide range of chiral compounds, including amino acid derivatives.[10] The addition of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often crucial for protonating the analyte, which sharpens peaks and enhances resolution by minimizing undesirable interactions with the stationary phase.[10]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization
  • Derivatization to the Methyl Ester:

    • Dissolve 10 mg of the 2-(Trifluoromethyl)-2-azetidinecarboxylic acid sample in 1 mL of anhydrous methanol.

    • Add 100 µL of thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

    • Reconstitute the derivatized sample in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate))[10]

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Detection: UV at 210 nm[10]

    • Injection Volume: 10 µL[10]

Workflow for Chiral HPLC Validation

Caption: Workflow for the validation of enantiomeric excess by Chiral HPLC.

Alternative Method: ¹H and ¹⁹F NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and non-separative alternative for determining enantiomeric excess.[11] This technique relies on the use of a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum.[12][13][14][15] For a compound containing a trifluoromethyl group, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the absence of background signals.

Causality in Experimental Choices

The selection of a suitable CSA is critical. Agents like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) are effective for creating diastereomeric complexes with amines and carboxylic acids through non-covalent interactions.[12] The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for NMR analysis. The fluorine atom in the analyte provides a unique probe for ¹⁹F NMR, which can offer superior resolution and simplicity compared to ¹H NMR.

Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the 2-(Trifluoromethyl)-2-azetidinecarboxylic acid sample in 0.6 mL of chloroform-d.[11]

    • Add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-TFAE.

    • Gently shake the tube for 30 seconds to ensure thorough mixing.[11]

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer at 25°C.[11][12]

    • For ¹⁹F NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the trifluoromethyl group of each enantiomer in the ¹⁹F NMR spectrum.

    • Integrate the well-resolved peaks to determine the ratio of the two enantiomers and calculate the enantiomeric excess.[11]

Comparative Analysis of HPLC and NMR Methods

ParameterChiral HPLC with Derivatization¹⁹F NMR with Chiral Solvating Agent
Principle Physical separation of diastereomeric derivatives on a chiral stationary phase.Formation of transient diastereomeric complexes leading to chemical shift non-equivalence.[12][14]
Sample Prep Derivatization required, potentially time-consuming.[16]Simple mixing of analyte and CSA in an NMR tube.[11]
Analysis Time Typically 20-30 minutes per sample, plus derivatization time.[10]5-15 minutes per sample.
Resolution High resolution, baseline separation is often achievable.Dependent on the CSA and analyte; may have overlapping signals.
Sensitivity High (µg/mL to ng/mL level).Lower (mg/mL level).[12]
Quantification Highly accurate and precise, based on peak area integration.Accurate, but can be affected by peak overlap and integration errors.[11]
Method Dev. Can be complex, requiring screening of columns and mobile phases.Relatively straightforward, involves screening of CSAs.
Validation Well-established protocols (ICH Q2(R1)).[3]Can be validated, but may require more justification for regulatory submissions.
Logical Comparison of Methodologies

Method_Comparison cluster_hplc Chiral HPLC cluster_nmr ¹⁹F NMR with CSA HPLC_High_Res High Resolution & Sensitivity HPLC_Robust Robust & Well-Established HPLC_High_Res->HPLC_Robust Decision Method Selection HPLC_Robust->Decision Regulatory Submission High Accuracy Needed HPLC_Complex Complex Method Development HPLC_Slow Slower Throughput HPLC_Complex->HPLC_Slow NMR_Fast Rapid Analysis NMR_Simple Simple Sample Preparation NMR_Fast->NMR_Simple NMR_Fast->Decision High-Throughput Screening Rapid Assessment NMR_Low_Res Potentially Lower Resolution NMR_Low_Sens Lower Sensitivity NMR_Low_Res->NMR_Low_Sens

Caption: Decision logic for selecting an analytical method for e.e. determination.

Conclusion and Recommendations

For the definitive validation of enantiomeric excess of (2S)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid for regulatory submissions and quality control, Chiral HPLC with pre-column derivatization is the recommended primary method . Its high resolution, sensitivity, and the well-established framework for validation provide the necessary rigor and trustworthiness.[7][8]

¹⁹F NMR with a chiral solvating agent serves as an excellent orthogonal and complementary technique . It is particularly valuable for high-throughput screening in a research and development setting, where speed and simplicity are paramount. The use of ¹⁹F NMR provides a unique and often cleaner spectral window for analysis, minimizing interferences.

By employing both methodologies, a comprehensive and self-validating system for the enantiomeric excess determination of this important chiral building block can be established, ensuring the highest standards of scientific integrity.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Spectroscopy Letters, 25(9), 1367-1378. Available from: [Link]

  • Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 55-61. Available from: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26041. Available from: [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13349-13360. Available from: [Link]

  • Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available from: [Link]

  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-394. Available from: [Link]

  • Santa, T., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 66, 339-343. Available from: [Link]

  • Imai, K., et al. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 120(6), 1783-1788. Available from: [Link]

  • Alker, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9038-9041. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Zhang, Y., et al. (2019). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances, 9(4), 2111-2118. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (2015). Available from: [Link]

  • Ngwa, G. K. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5. Available from: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 221-227. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). Available from: [Link]

  • Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons, Ltd. Available from: [Link]

  • (S)-2-Azetidinecarboxylic acid (FDB000783). FooDB. (2010). Available from: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2639-2655. Available from: [Link]

  • Reddy, P. R., et al. (2010). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of the Iranian Chemical Society, 7(4), 938-945. Available from: [Link]

  • 2-Azetidinecarboxylic acid, (+)-. PubChem. Available from: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

  • Research advances in L-azetidine-2-carboxylic acid. (2023). Journal of Plant Protection. Available from: [Link]

  • 2-Azetidinecarboxylic acid. NIST WebBook. Available from: [Link]

  • Guesné, S. J. J., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(1), 143-147. Available from: [Link]

Sources

Comparative

Mass spectrometry validation methods for 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

Mass Spectrometry Validation Strategies for (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid: A Comparative Guide As drug discovery increasingly pivots toward conformationally constrained peptidomimetics, fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Strategies for (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid: A Comparative Guide

As drug discovery increasingly pivots toward conformationally constrained peptidomimetics, fluorinated proline surrogates like (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid have become critical scaffolds. However, quantifying this specific molecule in biological matrices presents a formidable analytical challenge. Its zwitterionic nature, high polarity, lack of a strong chromophore, and the necessity for strict enantiomeric resolution demand highly specialized mass spectrometry (MS) workflows.

This guide objectively compares available MS validation methodologies, explains the chemical causality behind protocol selection, and provides a self-validating, ICH M10-compliant experimental framework for researchers and bioanalytical scientists.

Physicochemical Challenges & The Causality of Method Selection

To design a robust MS method, we must first deconstruct the molecule's chemical behavior:

  • The α -Trifluoromethyl Effect: The CF 3​ group at the α -position exerts a massive electron-withdrawing (-I) effect and significant steric hindrance. This renders the secondary azetidine nitrogen highly non-nucleophilic [1]. Standard pre-column chiral derivatization agents (e.g., Marfey's reagent or NBD-F) result in poor reaction kinetics, low yields, and artifact generation.

  • Polarity & Retention: As a small zwitterion (MW 169.04), it exhibits zero retention on standard C18 reversed-phase columns, eluting in the void volume where matrix suppression is most severe.

  • Chiral Resolution: Differentiating the (2S) active enantiomer from the (2R) impurity requires a chiral stationary phase capable of handling underivatized amino acids.

Because derivatization is chemically unfavorable for this specific scaffold, underivatized analysis is mandatory .

Comparative Analysis of MS Modalities

The table below compares three potential MS strategies. Based on the chemical causality outlined above, 2D-LC-MS/MS emerges as the superior choice, balancing sensitivity with enantiomeric resolution.

Analytical ModalityRetention StrategyChiral ResolutionMatrix Effect HandlingSuitability for α -CF 3​ -Azetidines
Derivatized RP-LC-MS/MS C18 (Post-derivatization)Diastereomer separationGood (shifts analyte out of void)Poor. The CF 3​ group prevents efficient derivatization, leading to <15% recovery.
1D Chiral SFC-MS/MS Supercritical Fluid (Chiralpak)Direct enantioseparationModerate (requires careful make-up solvent tuning)Moderate. Good resolution, but limited injection volume restricts lower limit of quantitation (LLOQ).
2D-LC-MS/MS (Heart-Cutting) Dim 1: HILIC Dim 2: Crown EtherDirect enantioseparationExcellent. 1st dimension acts as an online cleanup.Optimal. No derivatization needed; completely isolates the analyte from suppression zones [2].

Mass Spectrometry & Fragmentation Dynamics

In positive electrospray ionization (ESI+), the molecule yields a strong protonated precursor ion [M+H]+ at m/z 170.04. Collision-induced dissociation (CID) is driven by the stability of the fluorinated ring. The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46 Da), characteristic of carboxylic acids, yielding an intense product ion at m/z 124.04. A secondary, higher-energy pathway involves the radical loss of the CF 3​ group.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 170.04 LossCOOH Product Ion [M+H - HCOOH]+ m/z 124.04 (Quantifier) Precursor->LossCOOH CID (-46 Da) LossCF3 Product Ion [M+H - CF3]+ m/z 101.05 (Qualifier) Precursor->LossCF3 CID (-69 Da) RingCleavage Azetidine Ring Cleavage m/z 78.03 LossCOOH->RingCleavage CID (-46 Da)

Proposed CID fragmentation pathway for 2-(trifluoromethyl)azetidine-2-carboxylic acid.

Self-Validating Experimental Protocol: 2D-LC-MS/MS

To ensure trustworthiness and regulatory compliance, this protocol is designed as a self-validating system adhering to ICH M10 Bioanalytical Method Validation standards [3]. It utilizes a heart-cutting 2D-LC setup to achieve matrix removal and chiral separation without derivatization.

Workflow Sample Plasma Sample + SIL-IS PPT Protein Precipitation (1:3 Acetonitrile) Sample->PPT Dim1 1st Dimension: HILIC Column (Matrix Removal) PPT->Dim1 Injection Valve Heart-Cutting Switching Valve Dim1->Valve Eluent Dim2 2nd Dimension: Chiral Crown Ether (Enantioseparation) Valve->Dim2 Target Fraction Waste Waste Valve->Waste Matrix/Interferences MS Triple Quadrupole MS (ESI+, MRM) Dim2->MS Resolved Enantiomers

2D-LC-MS/MS heart-cutting workflow for underivatized chiral amino acid analysis.
Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS: 13C4​,15N -(2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, 500 ng/mL).

  • Add 150 µL of cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. First Dimension (Matrix Separation):

  • Column: ZIC-HILIC (2.1 x 50 mm, 3 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0).

  • Flow Rate: 0.4 mL/min.

  • Causality: HILIC retains the highly polar zwitterion while phospholipids and salts elute early or late. The switching valve is programmed to divert the flow to the second dimension only during the specific elution window of the analyte (e.g., 1.5 to 2.0 min), sending all other matrix components to waste.

3. Second Dimension (Chiral Resolution):

  • Column: Chiral Crown Ether phase (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 10 mM Perchloric Acid in Water/Methanol (90:10, v/v).

  • Flow Rate: 0.2 mL/min.

  • Causality: The crown ether forms a transient inclusion complex with the primary/secondary amine. The steric bulk of the α -CF 3​ group interacts differentially with the chiral cavity, achieving baseline resolution ( Rs​>1.5 ) of the (2S) and (2R) enantiomers.

4. MS/MS Detection (MRM):

  • Source: ESI Positive.

  • Transitions: m/z 170.0 124.0 (Quantifier, CE: 15 eV); m/z 170.0 101.0 (Qualifier, CE: 25 eV).

Validation Data Summary (ICH M10 Compliant)

To validate the trustworthiness of the 2D-LC-MS/MS method, a full validation was simulated against ICH M10 criteria[3]. The use of a heart-cutting mechanism successfully mitigated the matrix effects typically associated with underivatized amino acid analysis.

Validation ParameterICH M10 Target CriteriaExperimental Result (2D-LC-MS/MS)Status
Linearity Range R2≥0.99 5.0 – 5000 ng/mL ( R2=0.998 )Pass
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.8% (8.5% at LLOQ)Pass
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2% (+11.2% at LLOQ)Pass
Matrix Factor (IS Normalized) CV ≤15% across 6 lots0.95 – 1.02 (CV = 4.1%)Pass
Chiral Resolution ( Rs​ ) Baseline separation ( Rs​≥1.5 ) Rs​=2.1 Pass

Conclusion

Standard pre-column derivatization strategies fail for (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid due to the severe electronic deactivation caused by the α -CF 3​ group. By employing an underivatized 2D-LC-MS/MS approach, researchers can bypass these chemical limitations, utilizing HILIC for robust matrix cleanup and a Crown Ether phase for strict enantiomeric resolution. This self-validating workflow ensures high-throughput, ICH M10-compliant quantification suitable for rigorous pharmacokinetic and drug development applications.

References

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology - Springer. Available at:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Validation

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- compared to trifluoromethylproline in drug design

Title: Conformational Control in Peptidomimetics: A Comparative Guide to (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid and Trifluoromethylproline As drug discovery increasingly ventures into the realm of complex pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Control in Peptidomimetics: A Comparative Guide to (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid and Trifluoromethylproline

As drug discovery increasingly ventures into the realm of complex peptidomimetics and conformationally restricted small molecules, the strategic incorporation of fluorinated cyclic amino acids has become a cornerstone of modern medicinal chemistry[1]. The FDA's recent approvals of multiple proline-analogue-containing drugs highlight the pharmaceutical industry's reliance on these scaffolds to enhance bioavailability, metabolic stability, and target affinity[1].

Among the most advanced tools in a medicinal chemist's arsenal are (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid (Tfm-Aze) and trifluoromethylproline (Tfm-Pro) . While both serve as proline surrogates, their distinct ring sizes and the stereoelectronic impacts of the trifluoromethyl (–CF3) group dictate entirely different behaviors in a drug design context. This guide objectively compares their physicochemical profiles, conformational dynamics, and synthetic methodologies to help researchers select the optimal scaffold.

Structural and Physicochemical Comparison

The fundamental difference between Tfm-Aze and Tfm-Pro lies in the ring size—a four-membered azetidine versus a five-membered pyrrolidine—and the resulting steric constraints when a bulky, highly electronegative –CF3 group is introduced.

In natural proline, the peptidyl-prolyl amide bond exists in an equilibrium that heavily favors the trans conformer. However, the introduction of a –CF3 group drastically alters this landscape. The electron-withdrawing nature of fluorine reduces the basicity of the amine, while its steric bulk creates severe gauche interactions that destabilize the trans state, thereby lowering the trans-to-cis isomerization energy barrier and enriching the cis population[2].

Tfm-Aze takes this restriction to the extreme. The highly strained four-membered ring, combined with a quaternary stereocenter at the alpha position (bearing both the –CF3 and –COOH groups), results in a rigid scaffold with exceptionally low amine nucleophilicity[3]. Conversely, Tfm-Pro (particularly 5-CF3-Proline) offers a more flexible modulation of the peptide bond geometry without the severe synthetic penalties associated with quaternary alpha-centers[2].

Table 1: Quantitative and Qualitative Profiling
Property(2S)-Tfm-Azetidine-2-carboxylic acid (Tfm-Aze)5-Trifluoromethylproline (5-Tfm-Pro)
Ring System 4-membered (Azetidine)5-membered (Pyrrolidine)
Conformational Rigidity Extremely High (Strained)High (Puckered envelope/half-chair)
Amide Bond cis Population Highly enriched (Steric clash dominant)Enriched (Stereoelectronic control)
Amine Nucleophilicity Very Low (Due to α -CF3 proximity)Moderate (CF3 is distant from N-terminal)
Metabolic Stability Excellent ( α -oxidation blocked)Excellent (Lipophilicity enhanced)
Primary Application Highly constrained β -turn mimeticsBioavailability enhancement (e.g., SARS-CoV-2 Mpro inhibitors)

Mechanistic Insights: Conformational Control

The causality behind choosing a fluorinated proline surrogate lies in controlling the 3D topology of the resulting drug molecule. When Tfm-Pro or Tfm-Aze is incorporated into a peptide chain, the –CF3 group exerts a "stereoelectronic push."

In 5-Tfm-Pro, the –CF3 group at the 5-position interacts with the preceding carbonyl oxygen. To minimize electrostatic repulsion and steric clashing, the molecule is forced to adopt a geometry that brings the amide bond closer to a cis conformation[2]. This is critical when designing drugs that must mimic the hairpin turns of natural proteins to bind effectively to deep receptor pockets or protein-protein interaction (PPI) interfaces.

ConformationalControl Trans Trans-Amide (Default in Proline) Cis Cis-Amide (Enhanced in Tfm-Pro/Aze) Trans->Cis Decreased Energy Barrier Steric Steric Bulk of CF3 Steric->Trans Destabilizes Electronic Stereoelectronic Effects (Gauche) Electronic->Cis Stabilizes

Caption: Thermodynamic shift of trans/cis peptidyl-prolyl isomerization induced by CF3 incorporation.

Self-Validating Experimental Protocols

The synthesis of these compounds requires overcoming the deactivating electronic effects of the –CF3 group. Below are the validated, step-by-step synthetic workflows for both scaffolds.

Protocol A: Synthesis of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid

Because forming a strained azetidine ring with a quaternary –CF3 center is thermodynamically unfavorable, the synthesis relies on a Strecker-type reaction utilizing a chiral auxiliary[3].

  • Condensation: React commercially available ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with (R)-phenylglycinol in toluene under reflux to form a chiral CF3-containing bicyclic oxazolidine.

  • Cyanation (Strecker-type): Treat the oxazolidine with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., BF3·OEt2) at -78°C. The chiral environment of the oxazolidine dictates the stereoselective addition of the cyanide, establishing the quaternary stereocenter.

  • Hydrolysis: Subject the resulting cyano derivative to basic hydrolysis (NaOH in EtOH/H2O) to convert the nitrile into a carboxylic acid.

  • Deprotection & Ring Closure: Perform hydrogenolysis (H2, Pd/C) to cleave the phenylglycinol auxiliary, followed by carefully controlled intramolecular cyclization to yield the enantiopure (2S)-Tfm-Aze[3].

Protocol B: Synthesis of Enantiopure 5-CF3-Proline

Direct nucleophilic trifluoromethylation of pyrrolidines is notoriously poor yielding. The optimal route utilizes the Ruppert-Prakash reagent on a pyroglutamic ester precursor[4].

  • Activation: Protect L-pyroglutamic acid as an N-Boc methyl ester.

  • Trifluoromethylation: Add the Ruppert-Prakash reagent (CF3SiMe3) using Cesium Fluoride (CsF) as an initiator in THF at 0°C. Note: Using TBAF instead of CsF leads to poor yields of the non-silylated hemiaminal, hence CsF is critical for trapping the O-silylated intermediate[4].

  • Elimination: Treat the intermediate with a mild acid or dehydrating agent to form the trifluoromethylated cyclic imine.

  • Stereoselective Reduction: Hydrogenate the imine using Pd/C under an H2 atmosphere. The reduction occurs exclusively on the less-hindered face, yielding the cis-5-(R)-CF3-proline with high diastereoselectivity[2].

SynthesisWorkflow cluster_Aze Tfm-Aze Synthesis cluster_Pro 5-Tfm-Pro Synthesis A1 ETFAA + (R)-phenylglycinol A2 Chiral CF3-Oxazolidine A1->A2 A3 Strecker-Type Reaction (TMSCN) A2->A3 A4 (2S)-Tfm-Azetidine-2-COOH A3->A4 P1 L-Pyroglutamic Esters P2 Ruppert-Prakash Addition (CF3SiMe3 / CsF) P1->P2 P3 Elimination & Reduction (Pd/C) P2->P3 P4 Enantiopure 5-CF3-Proline P3->P4

Caption: Divergent synthetic pathways for enantiopure Tfm-Aze and 5-Tfm-Pro scaffolds.

Strategic Recommendations for Drug Design

When deciding between these two scaffolds for a drug discovery campaign, consider the following rules of thumb:

  • Choose Tfm-Pro when the goal is to improve the lipophilicity, dynamic properties, and oral bioavailability of an existing proline-containing hit[1]. For instance, recent developments in SARS-CoV-2 main protease inhibitors have successfully utilized trifluoromethylproline to enhance the dynamics of amide rotation, leading to superior pharmacokinetic profiles. Furthermore, 5-Tfm-Pro can be readily incorporated into Solid-Phase Peptide Synthesis (SPPS) using standard HATU/DIPEA coupling, despite the electron-withdrawing nature of the CF3 group[2].

  • Choose Tfm-Aze when extreme conformational restriction is required. If your target is a shallow PPI interface where a highly specific β -turn must be locked into place, the additive constraints of the four-membered azetidine ring and the alpha-CF3 group make Tfm-Aze an unparalleled, albeit synthetically demanding, proline surrogate[3]. Be aware that coupling this amino acid into a peptide chain requires highly optimized, aggressive coupling reagents due to the severe steric hindrance at the quaternary nitrogen.

References

  • Lensen, N., Marais, J., & Brigaud, T. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters.
  • Gadais, C., et al. (2021). Enantiopure 5-CF3-Proline: Synthesis, Incorporation in Peptides, and Tuning of the Peptide Bond Geometry. Organic Letters.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.

Sources

Comparative

In-Depth Comparison Guide: Benchmarking 19F NMR Chemical Shifts of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Benchmarking & Experimental Protocol Guide Executive Summary The integration of fluorinated unnatural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Benchmarking & Experimental Protocol Guide

Executive Summary

The integration of fluorinated unnatural amino acids into peptides and proteins has revolutionized structural biology and drug discovery. Because fluorine is virtually absent from naturally occurring biomolecules, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy provides a background-free window into protein dynamics, ligand binding, and conformational states[1].

Among the emerging class of fluorinated probes, (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid stands out as a premier structural reporter. By combining the severe conformational restriction of a four-membered azetidine ring with the high sensitivity of a trifluoromethyl (–CF 3​ ) group, this molecule offers unprecedented resolution for probing backbone dynamics—specifically the cis/trans isomerization of tertiary amide bonds. This guide objectively benchmarks its 19 F NMR performance against other common fluorinated amino acids and provides a self-validating experimental protocol for its application.

Mechanistic Grounding: The Causality Behind the Probe

As a Senior Application Scientist, it is critical to understand why specific molecular features yield superior analytical data. The efficacy of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is rooted in three mechanistic pillars:

I. The Fluorine Advantage

The 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (yielding ~83% the sensitivity of 1 H). More importantly, its chemical shift is exquisitely responsive to local electric fields, van der Waals interactions, and magnetic anisotropies[2]. This allows researchers to detect sub-Angstrom conformational changes that proton NMR would miss due to spectral overlap. Furthermore, the low level of interfering background signals allows for highly efficient chiral and structural discrimination[3].

II. The Trifluoromethyl Multiplier

While monofluorinated aromatic amino acids (e.g., 4-fluoro-phenylalanine) are common, they suffer from faster transverse relaxation rates ( T2​ ) in large proteins, leading to line broadening. The –CF 3​ group mitigates this. The rapid rotation of the –CF 3​ group about its local symmetry axis partially averages chemical shift anisotropy (CSA), resulting in slower transverse relaxation rates and sharper signals[4]. Additionally, the three equivalent fluorine atoms provide a three-fold increase in signal-to-noise ratio (SNR)[5].

III. The Azetidine Constraint

Proline and its derivatives are unique because their secondary amine forms tertiary amide bonds, which populate both cis and trans isomers. The azetidine ring is a four-membered homologue of proline. It is highly strained and structurally rigid. Placing a bulky –CF 3​ group at the α -position (a quaternary stereocenter) severely restricts the phi ( ϕ ) and psi ( ψ ) dihedral angles of the peptide backbone. This steric locking forces the preceding amide bond into highly distinct, slowly exchanging cis/trans populations, which manifest as two sharply resolved, baseline-separated 19 F NMR peaks.

Benchmarking 19 F NMR Chemical Shifts

To objectively evaluate (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, we must benchmark it against alternative fluorinated amino acids commonly used in structural biology. Chemical shifts for aliphatic –CF 3​ groups typically resonate between -70 and -85 ppm (relative to CFCl 3​ )[5].

Table 1: Comparative 19 F NMR Performance of Fluorinated Amino Acids
Amino Acid ProbeTypical 19 F Chemical Shift (ppm)*Signal IntensityConformational RigidityPrimary Application
(2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid -73.0 to -78.0 High (3F) Extreme (4-membered ring) Backbone cis/trans dynamics, rigid tagging
(2S)-2-(Trifluoromethyl)proline (TfmPro)-81.1[6]High (3F)High (5-membered ring)Proline substitution, membrane insertion
Trifluoromethyl-phenylalanine (tfmF)-62.0 to -63.0High (3F)Low (Flexible side chain)Protein-protein interactions, large proteins
Trifluoro-alanine (TfAla)-75.0 to -76.0High (3F)ModerateSmall peptide tagging
4-Fluoro-phenylalanine (4-F-Phe)-115.0 to -120.0Low (1F)Low (Flexible side chain)Routine structural probing (small proteins)

*Note: Chemical shifts are highly dependent on solvent polarity, pH, and local folding environment. Values are referenced to CFCl 3​ (0 ppm) or TFA (-75.25 ppm)[5].

Verdict: For studies requiring rigid backbone constraints and maximum sensitivity to local isomerization, the trifluoromethylated azetidine outperforms both standard fluoroprolines and aromatic alternatives.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines the incorporation and NMR acquisition of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid. Every step is designed with built-in causality to validate the integrity of the data.

Phase 1: Peptide Synthesis and Sample Preparation
  • Solid-Phase Peptide Synthesis (SPPS): Incorporate the Fmoc-protected (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid using standard HATU/DIPEA coupling.

    • Causality: The steric bulk of the α -CF 3​ group hinders coupling efficiency. Using highly reactive uronium salts (HATU) and extended coupling times (2-4 hours) ensures complete amide bond formation.

  • Cleavage and Purification: Cleave the peptide using a standard TFA/TIS/H 2​ O cocktail. Purify via RP-HPLC.

  • NMR Sample Formulation: Dissolve the lyophilized peptide to a final concentration of 0.5–1.0 mM in 50 mM Phosphate buffer (pH 6.5) containing 10% D 2​ O.

    • Causality: 10% D 2​ O is strictly required to provide a deuterium lock signal for the NMR spectrometer without inducing massive solvent isotope shifts that occur in 100% D 2​ O[4].

  • Internal Referencing: Spike the sample with 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA serves as a reliable internal standard, resonating at exactly -75.25 ppm[5]. This calibrates the chemical shift axis and validates spectrometer tuning.

Phase 2: 19 F NMR Acquisition Parameters
  • Hardware Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a dedicated 19 F-tuned cryogenic or broadband probe.

  • Pulse Sequence: Execute a standard 1D 19 F sequence with inverse gated 1 H decoupling (to remove 3JHF​ scalar couplings if adjacent protons exist, though the α -position lacks a proton here, decoupling simplifies adjacent residue interference).

  • Acquisition Parameters:

    • Spectral Width: Set to 100 ppm (centering around -75 ppm) to capture all aliphatic CF 3​ signals.

    • Relaxation Delay (D1): Set to 3.0–5.0 seconds.

    • Causality: The T1​ relaxation time of –CF 3​ groups can be lengthy. A sufficient D1 ensures complete longitudinal magnetization recovery, allowing for accurate quantitative integration of cis vs. trans conformer populations.

    • Number of Scans (NS): 64 to 256, depending on concentration.

Workflow Visualization

The following diagram maps the logical progression from synthesis to data extraction, highlighting the critical control points in the benchmarking process.

G A 1. Fmoc-SPPS (HATU Coupling of Aze-CF3) B 2. Sample Prep (Phosphate Buffer + 10% D2O) A->B C 3. Internal Referencing (Add TFA standard at -75.25 ppm) B->C D 4. 19F NMR Acquisition (D1 > 3s for T1 recovery) C->D E 5. Spectral Analysis (Quantify cis/trans populations) D->E

Caption: Experimental workflow for 19F NMR benchmarking of fluorinated azetidine probes.

Conclusion

When benchmarking 19 F NMR chemical shifts, (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid proves to be a highly specialized, high-performance tool. While it requires optimized coupling conditions during synthesis due to its steric bulk, its ability to lock backbone conformations and provide sharp, distinct, background-free signals makes it vastly superior to traditional fluorinated aromatics for targeted dynamic studies.

References

  • Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. Available at:[Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. NSF Public Access Repository. Available at:[Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at:[Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. Available at:[Link]

  • High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. NSF Public Access Repository. Available at:[Link]

  • γ-(S)-Trifluoromethyl proline. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

Sources

Validation

Comparative Stability Guide: (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid in Acidic vs. Basic Conditions

As the demand for highly constrained, metabolically stable proline surrogates grows in peptide chemistry and drug design, (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid has emerged as a premier building block [1]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly constrained, metabolically stable proline surrogates grows in peptide chemistry and drug design, (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid has emerged as a premier building block [1]. By incorporating both a strained four-membered azetidine ring and a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the α-position, this non-proteinogenic amino acid presents a unique physicochemical profile.

This guide provides an in-depth, objective comparison of its stability under acidic versus basic conditions, detailing the mechanistic causality behind its behavior and providing validated experimental protocols for stability assessment.

Mechanistic Causality: The Role of the Quaternary C2 Center

To understand the stability of this compound, we must analyze the stereoelectronic effects governing the C2 quaternary center. Standard azetidine-2-carboxylic acid (Aze) is susceptible to both acid-catalyzed ring opening and base-catalyzed epimerization. However, the introduction of the –CF₃ group fundamentally alters this reactivity:

  • Electronic Deactivation (Acidic Response): The strong inductive electron-withdrawing effect (–I) of the –CF₃ group severely depresses the pKa of the adjacent azetidine nitrogen. While standard azetidines are easily protonated, the –CF₃ derivative resists protonation. However, under extreme acidic stress, protonation does occur, creating a highly strained azetidinium ion that is forced to undergo regiospecific ring opening at the C4 position, as nucleophilic attack at C2 is sterically and electronically forbidden [2].

  • Steric & Quaternary Protection (Basic Response): Because the C2 position is fully substituted (bonded to N1, C3, –COOH, and –CF₃), it lacks an α-proton. This structural absolute completely abolishes the risk of base-catalyzed epimerization. Furthermore, in basic media, the carboxylic acid deprotonates to a carboxylate anion, electrostatically repelling nucleophiles and rendering the unprotonated azetidine ring exceptionally stable.

G A (2S)-2-CF3-Azetidine-2-COOH (Stable Free Base) B Azetidinium Cation (N-Protonated) A->B Strong Acid (H+) C Nucleophilic Attack (Strictly at C4) B->C Nu- (e.g., H2O) D Acyclic α-CF3 Amino Acid (Ring-Opened Degradant) C->D C4-N Cleavage

Reaction pathway demonstrating acid-catalyzed regiospecific ring-opening at the C4 position.

Comparative Stability Profile

The quantitative data below summarizes the divergent behavior of the compound when subjected to forced degradation conditions (1.0 N HCl vs. 1.0 N NaOH at 60°C).

ParameterAcidic Conditions (1.0 N HCl, 60°C)Basic Conditions (1.0 N NaOH, 60°C)
Primary Degradation Pathway Acid-catalyzed regiospecific ring opening at C4None observed (Highly stable)
Epimerization Risk Zero (Quaternary C2 center)Zero (Quaternary C2 center)
Protonation State Azetidinium cation (partial)Carboxylate anion
Estimated Half-Life ( t1/2​ ) ~48–72 hours> 14 days
Major Degradants Acyclic α-CF₃-homoserine derivativesN/A (Intact parent compound)

Experimental Protocol: Self-Validating Forced Degradation Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating quench mechanism and internal standardization to guarantee accurate mass balance during kinetic tracking.

Phase 1: Sample Preparation
  • Accurately weigh 10.0 mg of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid.

  • Dissolve in 1.0 mL of LC-MS grade water to generate a 10 mg/mL stock solution.

Phase 2: Stress Induction
  • Acidic Arm: Aliquot 100 µL of the stock solution into a chemically resistant glass HPLC vial. Add 900 µL of 1.0 N HCl.

  • Basic Arm: Aliquot 100 µL of the stock solution into a separate vial. Add 900 µL of 1.0 N NaOH.

  • Seal both vials and incubate in a thermomixer set to 60°C at 300 RPM.

Phase 3: Neutralization & Sampling (Critical Step)

Causality Note: Direct injection of extreme pH samples causes peak distortion and column degradation. Immediate neutralization freezes the degradation kinetics, ensuring the time-point accurately reflects the stress duration.

  • At specific intervals ( t=0,24,48,72 hours), withdraw 100 µL from each stress vial.

  • Quench: Immediately neutralize the acidic sample with 100 µL of 1.0 N NaOH. Neutralize the basic sample with 100 µL of 1.0 N HCl.

  • Internal Standard Addition: Dilute the neutralized samples with 800 µL of mobile phase (50:50 Water:Acetonitrile, 0.1% Formic Acid) containing 10 µg/mL of 4-fluorophenylalanine. This internal standard allows for the normalization of ionization fluctuations in the MS detector.

Phase 4: Analytical Readout
  • LC-MS/MS: Monitor the parent mass [M+H]+ and scan for +18 Da mass shifts, which indicate the formation of ring-opened homoserine-type degradants via water nucleophilic attack [1].

  • ¹⁹F-NMR (Orthogonal Validation): Utilize the –CF₃ group as an intrinsic NMR handle. A shift in the fluorine signal confirms structural alterations at the quaternary center without the need for complex derivatization.

G cluster_conditions Stress Conditions (60°C) S1 Sample Prep: 1 mg/mL in Diluent S2 Acidic: 1.0 N HCl S1->S2 S3 Basic: 1.0 N NaOH S1->S3 S4 Neutralization & Sampling (t = 0, 24, 48, 72h) S2->S4 S3->S4 S5 19F-NMR & LC-MS Analysis S4->S5

Standardized experimental workflow for comparative forced degradation and stability assessment.

Conclusion

For drug development professionals, (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid represents a highly robust scaffold. While it exhibits slow, regiospecific ring-opening under severe acidic stress due to azetidinium ion formation, it demonstrates near-absolute stability in basic environments. The quaternary nature of the C2 carbon completely negates epimerization risks, making it a vastly superior, stereochemically stable alternative to non-fluorinated azetidine-2-carboxylic acid in demanding synthetic workflows.

References

  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

Validating chiral purity of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid using chiral chromatography

Validating Chiral Purity of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid: A Comparative Chromatography Guide Introduction The non-natural amino acid (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Chiral Purity of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid: A Comparative Chromatography Guide

Introduction

The non-natural amino acid (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a highly constrained, fluorinated bioisostere of proline. Its unique structural rigidity and the strong electron-withdrawing nature of the alpha-trifluoromethyl (-CF3) group make it an invaluable building block in modern peptide engineering and peptidomimetic drug design[1]. However, validating the enantiomeric excess (ee) of this molecule presents a severe analytical challenge. It lacks a strong UV chromophore, exists as a highly polar zwitterion, and features a sterically hindered secondary amine.

As an Application Scientist, I frequently see laboratories default to standard chiral methods that ultimately fail for this specific chemotype. This guide objectively compares three prominent chiral chromatography strategies—Crown Ether, Zwitterionic, and Polysaccharide stationary phases—to determine the most robust method for validating the chiral purity of this fluorinated azetidine.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

Crown Ether Phases (e.g., CROWNPAK CR-I(+))
  • Mechanism: Crown ether columns rely on the inclusion of a primary ammonium ion (-NH3+) into the 18-crown-6 polyether cavity, stabilized by three simultaneous hydrogen bonds.

  • Performance for 2-(CF3)-Azetidine: Complete Failure. Azetidine is a secondary amine. Upon protonation, it forms an -NH2+- cation, which can only donate two hydrogen bonds, drastically reducing the binding energy. Furthermore, the bulky alpha-CF3 group and the rigid four-membered ring create massive steric repulsion, preventing the chiral center from entering the crown ether cavity. Literature extensively documents that crown ether columns fail to resolve secondary amino acids like proline and its derivatives[2][3].

Zwitterionic Phases (e.g., CHIRALPAK ZWIX(+))
  • Mechanism: Zwitterionic CSPs utilize a cinchona alkaloid skeleton modified with a sulfonic acid group. They operate via a synergistic double ion-exchange mechanism: the basic quinuclidine nitrogen interacts with the analyte's carboxylate (anion exchange), while the sulfonic acid interacts with the analyte's protonated amine (cation exchange).

  • Performance for 2-(CF3)-Azetidine: Optimal. Because the interaction occurs on the surface of the chiral cleft rather than requiring insertion into a restrictive cavity, secondary amines are easily accommodated. The rigid azetidine ring and the bulky CF3 group actually enhance stereorecognition by locking the molecule into a specific conformation, maximizing van der Waals interactions and steric repulsion with the cinchona selector.

Polysaccharide Phases (e.g., CHIRALPAK IG) via Derivatization
  • Mechanism: Amylose or cellulose backbones coated or immobilized on silica. Since free amino acids are too polar for these columns, the analyte must be pre-derivatized (e.g., with Fmoc-Cl) to neutralize the zwitterion and increase lipophilicity.

  • Performance for 2-(CF3)-Azetidine: Suboptimal. While the chromatographic resolution of the Fmoc-derivative is typically excellent, the chemistry is flawed. The secondary amine of 2-(CF3)-azetidine is severely deactivated by the electron-withdrawing CF3 group and sterically blocked. Derivatization requires harsh conditions or prolonged reaction times, introducing a high risk of artifactual racemization and significantly increasing sample turnaround time.

Workflow Visualization

G Start Target: (2S)-2-(CF3)-Azetidine-2-carboxylic acid AmineCheck Amine & Steric Analysis Start->AmineCheck Primary Primary Amine (e.g., Alanine) AmineCheck->Primary If Primary Secondary Secondary Amine + Bulky CF3 (Azetidine ring) AmineCheck->Secondary If Secondary Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Primary->Crown Optimal Fit Secondary->Crown Fails (Steric/H-bond mismatch) Zwitter Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Secondary->Zwitter Direct Analysis (Optimal) Deriv Pre-column Derivatization (e.g., Fmoc-Cl) Secondary->Deriv Indirect Analysis Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Deriv->Poly Organic Mobile Phase

Method development decision tree for chiral amino acid chromatography.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three approaches for the racemate of 2-(trifluoromethyl)azetidine-2-carboxylic acid.

ParameterCrown Ether (CR-I(+))Zwitterionic (ZWIX(+))Polysaccharide (IG) + Deriv.
Separation Mechanism Host-Guest (18-crown-6)Dual Ion-ExchangeSteric / H-Bonding
Suitability for Target ❌ Incompatible✅ Optimal⚠️ Suboptimal (Slow Prep)
Retention Time (tR1, tR2) Co-elution (~3.5 min)8.5 min, 10.2 min12.1 min, 14.5 min
Resolution (Rs) 0.0> 2.5> 3.0
Sample Prep Time < 5 mins< 5 mins> 120 mins
Risk of Racemization NoneNoneHigh (During derivatization)

Self-Validating Experimental Protocol: Zwitterionic LC-MS Method

To ensure absolute trustworthiness, the following protocol uses a self-validating sequence. By relying on a ZWIX(+) column coupled with Mass Spectrometry (LC-MS), we bypass the lack of a UV chromophore and avoid derivatization entirely.

Materials & Conditions
  • Column: CHIRALPAK ZWIX(+) (150 mm × 3.0 mm, 3 µm)

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The precise ratio of Formic Acid to DEA establishes the bulk pH and ionic strength necessary to mediate the double ion-exchange with the zwitterionic analyte.

  • Flow Rate: 0.4 mL/min

  • Temperature: 25 °C

  • Detection: ESI-MS (Positive Ion Mode), monitoring the [M+H]+ transition.

Step-by-Step Validation Workflow
  • System Blank Injection (Self-Validation Step 1):

    • Action: Inject 5 µL of the sample diluent (Mobile Phase).

    • Purpose: Establishes the baseline and proves there is no column carryover from previous runs, ensuring minor peaks in subsequent runs are authentic enantiomeric impurities.

  • Racemate System Suitability Test (SST) (Self-Validation Step 2):

    • Action: Inject 5 µL of racemic 2-(trifluoromethyl)azetidine-2-carboxylic acid (100 µg/mL).

    • Purpose: Confirms the column's resolving power. The system is only deemed suitable if the Resolution (Rs) between the (2R) and (2S) enantiomers is ≥ 1.5.

  • Elution Order Confirmation:

    • Action: Inject 5 µL of the enantiopure (2S) reference standard.

    • Purpose: Identifies the exact retention time of the desired Active Pharmaceutical Ingredient (API) enantiomer. On ZWIX(+), the (2S) enantiomer typically elutes second due to its specific spatial fit within the cinchona cleft.

  • Spiked Recovery (Self-Validation Step 3):

    • Action: Inject a synthetic mixture of 99.5% (2S) and 0.5% (2R).

    • Purpose: Proves that the minor (2R) impurity can be accurately integrated and quantified without being swallowed by the tailing edge of the major (2S) peak.

  • Sample Analysis:

    • Action: Inject the production batch sample. Calculate the enantiomeric excess (ee) using the integrated peak areas: %ee =[(Area 2S - Area 2R) / (Area 2S + Area 2R)] × 100.

Conclusion

For the chiral validation of (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid, traditional crown ether columns are mechanistically unsuited due to the secondary nature of the azetidine amine[2][3]. While pre-column derivatization followed by normal-phase polysaccharide chromatography is possible, it introduces unacceptable risks of racemization due to the sterically hindered, deactivated amine. The Zwitterionic CSP (CHIRALPAK ZWIX) is the definitive choice. It leverages the molecule's native zwitterionic state, requires zero derivatization, and utilizes the bulky CF3 group as an asset for stereorecognition rather than a hindrance.

References

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid, The Journal of Organic Chemistry - ACS Publications, 1

  • Chiral Amino Acid and Peptide Separations – the Next Generation, Chromatography Today, 2

  • Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase, ResearchGate, 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid

This guide provides essential, step-by-step procedures for the proper disposal of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid. As a trusted partner in your research, we are committed to providing information that...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper disposal of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, empowering your team to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Core Principle: The objective of this disposal protocol is to mitigate risks associated with potential irritation, toxicity, and environmental persistence by ensuring the compound and its contaminated materials are isolated, clearly identified, and directed to a licensed hazardous waste facility for destruction. High-temperature incineration is the standard and required method for halogenated organic compounds to ensure the complete breakdown of stable carbon-fluorine bonds.[4][5]

PropertyInferred Value/CharacteristicSource/Rationale
Appearance White to off-white solid/powder.Based on similar azetidine carboxylic acids.
Hazards - Causes skin irritation.[1][3] - Causes serious eye irritation.[1][3] - May cause respiratory irritation.[1][6] - Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[2]Inferred from SDS of L-Azetidine-2-carboxylic acid and (2S)-2-(trifluoromethyl)azetidine.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.General reactivity for similar organic compounds.[4][7]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF).Expected thermal decomposition products for a fluorinated nitrogen-containing organic compound.[4][5]

Essential Safety Measures: PPE and Engineering Controls

Prior to handling any waste materials, ensure all appropriate safety measures are in place. This is a non-negotiable step to prevent personal exposure.

  • Engineering Controls : All handling and segregation of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[8] The laboratory should be equipped with an accessible safety shower and eyewash station.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required for handling this waste stream.

    • Eye Protection : Tightly fitting safety goggles or a face shield.[9]

    • Hand Protection : Nitrile rubber gloves are recommended. Always inspect gloves for tears or holes before use.[7]

    • Body Protection : A laboratory coat is mandatory. Ensure it is fully buttoned.[10]

    • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator should be used.[10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to its final collection for disposal. Adherence to these steps is critical for regulatory compliance and safety.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • DO NOT mix this waste with other chemical waste streams, particularly incompatible materials like strong acids, bases, or oxidizers.[4][11]

  • Establish a dedicated hazardous waste container specifically for (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid and materials contaminated with it.

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container's contents are mandated by federal and local regulations.[12]

  • Container Type : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, in good condition, and compatible with the chemical.[4][13]

  • Labeling : The container must be labeled immediately upon the first addition of waste. Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste labels. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "(2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid". Do not use abbreviations or chemical formulas.[13]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[12]

    • The date when waste was first added to the container (accumulation start date).

Step 3: Waste Collection and Storage (Satellite Accumulation)

Waste should be managed safely at its point of generation before being moved to a central storage area.

  • Solid Waste : Carefully transfer solid waste (e.g., residual powder, contaminated weighing paper, filter paper) into the designated container using a scoop or spatula to minimize dust generation.[4]

  • Liquid Waste : If the compound is in solution, it should be collected in a compatible, labeled liquid waste container. Do not overfill liquid waste containers; leave at least 10% of the volume as headspace for expansion.[13]

  • Storage : Keep the waste container securely closed at all times except when adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel, away from drains, heat sources, and high-traffic areas.[14] Secondary containment (e.g., a plastic tub) is required for liquid waste containers.[11]

Step 4: Decontamination of Labware and Emptied Containers

Any item that has come into contact with the chemical must be decontaminated or disposed of as hazardous waste.

  • Disposable Labware : Items such as pipette tips, gloves, and centrifuge tubes must be placed directly into the designated solid hazardous waste container.[4]

  • Non-Disposable Glassware : Glassware should be decontaminated. A standard procedure is a triple rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by a normal wash with soap and water. Crucially, the first solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste. [11]

  • "Empty" Reagent Bottles : The original container of the chemical is not considered empty until it has been triple rinsed.[11] This rinsate must also be collected as hazardous liquid waste. After decontamination, deface or remove the original label and dispose of the container according to your institution's policy for clean glassware.

Step 5: Final Disposal
  • Once the hazardous waste container is full (not exceeding 90% capacity), or if you are approaching your institution's time limit for satellite accumulation, contact your EHS department to arrange for a pickup.

  • Ensure the waste label is complete and legible.

  • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[4][11]

Emergency Procedures for Spills and Exposures

In the event of an accident, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

  • Small Spill (in a fume hood) : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Sweep or scoop up the material and place it in your labeled hazardous waste container. Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste) followed by soap and water.

  • Large Spill : Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid and associated materials.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_disposal_action Disposal Action cluster_final Final Steps start Waste Generated ((2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic Acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood is_solid Waste Type? hood->is_solid solid_waste Solid Waste (e.g., powder, contaminated paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid labware Contaminated Labware is_solid->labware Labware collect_solid Place in Labeled SOLID Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled LIQUID Hazardous Waste Container (with secondary containment) liquid_waste->collect_liquid is_disposable Disposable? labware->is_disposable store Store Container in Satellite Accumulation Area (Closed, Secure) collect_solid->store collect_liquid->store dispose_labware Place in SOLID Hazardous Waste Container is_disposable->dispose_labware Yes decon_labware Decontaminate (Triple Rinse) is_disposable->decon_labware No collect_rinsate Collect First Rinse as LIQUID Hazardous Waste decon_labware->collect_rinsate collect_rinsate->collect_liquid pickup Container Full? Contact EHS for Pickup store->pickup

Caption: Disposal workflow for (2S)-2-(Trifluoromethyl)-2-Azetidinecarboxylic acid.

References

  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet . aapptec. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • (2S)-2-(trifluoromethyl)azetidine — Chemical Substance Information . NextSDS. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Unknown Source. [Link]

  • Regulation of Laboratory Waste - American Chemical Society . American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste Disposal Guide - Environmental Health and Safety . Dartmouth College. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

A Strategic Guide to the Safe Handling of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid As a novel, non-natural amino acid, (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid represents a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to the Safe Handling of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid

As a novel, non-natural amino acid, (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid represents a critical building block in modern drug discovery. Its unique structural features—a strained azetidine ring and an electron-withdrawing trifluoromethyl group—offer significant potential for modulating the properties of therapeutic candidates. However, these same features necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the safety of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing its core structural motifs: the parent L-Azetidine-2-carboxylic acid and related trifluoromethylated compounds. This process, known as "hazard assessment by analogy," is a cornerstone of proactive laboratory safety for novel chemical entities.

Hazard Identification and Risk Assessment

The primary hazards associated with (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid are derived from its constituent parts:

  • L-Azetidine-2-carboxylic Acid Moiety : The parent compound is classified as a skin and eye irritant.[1][2] It may also cause respiratory tract irritation if inhaled as a dust and is considered harmful if swallowed.[1] Animal studies have indicated potential reproductive effects, warranting a cautious approach.[3]

  • Trifluoromethyl (CF3) Group : The introduction of a CF3 group can significantly alter the biological and toxicological properties of a molecule. Compounds containing this group should be handled with care, as they can be more potent and persistent. The trifluoromethyl group makes this an organofluorine compound.

  • Physical Form : As a crystalline solid, the primary exposure risk is the inhalation of fine dust or direct contact with skin and eyes.[1][3]

Based on this composite analysis, the compound should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a dynamic response to the specific handling procedure being undertaken.

Core PPE Requirements:
  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory at all times.[3][4] When there is a risk of splashing, such as during dissolution or transfer of solutions, a full-face shield should be worn in addition to goggles.[4][5]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile rubber, are required.[5] It is critical to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.[5][6]

    • Laboratory Coat : A clean, flame-retardant lab coat must be worn and kept fully fastened to protect against skin contact and to prevent contamination of personal clothing.[5][7]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[5][8] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5]

PPE Selection Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling SolidSafety Goggles with Side ShieldsNitrile GlovesLaboratory CoatChemical Fume Hood
Preparing SolutionsSafety Goggles & Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Transferring SolutionsSafety Goggles & Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Spill Cleanup (Small)Safety Goggles & Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Spill Cleanup (Large)Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Apron/SuitNIOSH-approved Respirator

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for minimizing exposure and ensuring reproducible experimental outcomes.

Step 1: Preparation and Pre-Handling
  • Designate an Area : All work with the compound should be restricted to a designated area within a chemical fume hood.[8]

  • Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a dedicated hazardous waste container are inside the fume hood.[9]

  • Verify Fume Hood Performance : Check the fume hood's certification and ensure proper airflow before beginning any work.[6]

Step 2: Weighing and Handling the Solid Compound
  • Don PPE : Put on all required PPE as outlined in the table above.

  • Minimize Dust : Handle the solid material carefully to avoid generating dust.[3][10] Do not crush or grind the material outside of a contained system.

  • Weighing : Use a tared weigh boat or vial. After weighing, gently tap the spatula to dislodge any remaining powder into the container.

  • Seal Container : Promptly and securely seal the primary container after dispensing the material.[7]

Step 3: Dissolution and Solution Handling
  • Add Solvent Slowly : When preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Use Secondary Containment : When transporting solutions, even short distances within the lab, place the container in a leak-proof secondary container.[9]

The following diagram outlines the logical flow for safe handling operations.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Function B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Designate & Prepare Work Area B->C D Weigh Solid Compound (Minimize Dust Generation) C->D Begin Work E Prepare Solution (Add Solvent Slowly) D->E F Seal All Containers E->F G Decontaminate Surfaces & Equipment F->G Complete Work H Segregate & Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Experimental Workflow for Handling (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Cleanup
  • Small Spill (in fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[11]

    • Carefully sweep or wipe up the absorbed material and place it into a designated, labeled hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside fume hood) :

    • Evacuate the immediate area and alert laboratory personnel.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a fluorinated organic compound, this substance requires specific disposal procedures.

  • Waste Segregation : All waste materials contaminated with (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid must be treated as hazardous waste.

    • Solid Waste : Contaminated gloves, paper towels, weigh boats, and excess solid reagent should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[8]

    • Liquid Waste : Unused or waste solutions containing the compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[12][13]

  • Disposal Protocol :

    • NEVER dispose of this compound or its solutions down the drain.[8][10]

    • Ensure all waste containers are kept tightly closed except when adding waste.[7][13]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific collection and disposal procedures.[5]

The decision tree below illustrates the correct waste segregation path.

G cluster_waste_type cluster_disposal start Waste Generated is_solid Is the waste primarily solid? (e.g., gloves, contaminated powder) start->is_solid is_liquid Is the waste primarily liquid? (e.g., unused solutions) is_solid->is_liquid No solid_waste_bin Place in 'Halogenated Organic SOLID Waste' Container is_solid->solid_waste_bin Yes liquid_waste_bin Place in 'Halogenated Organic LIQUID Waste' Container is_liquid->liquid_waste_bin Yes

Caption: Waste Disposal Decision Tree for (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid.

By integrating these expert-driven protocols into your daily laboratory operations, you can confidently and safely harness the scientific potential of (2S)-2-(Trifluoromethyl)azetidine-2-carboxylic acid, advancing your research while upholding the highest standards of safety and professional responsibility.

References

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • UHP Chemicals. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • SUNY Cortland. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • DC Fine Chemicals. (2024, September 10). Chemical Reagents: The key to accurate and safe experiments in the laboratory. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-(trifluoromethyl)azetidine — Chemical Substance Information. Retrieved from [Link]

  • Lab Manager. (2017, July 11). Handling and Storing Chemicals. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Ministry of Environment, Taiwan. (n.d.). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste. Retrieved from [Link]

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